6-(1H-Imidazol-1-yl)nicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWUBZTWRYMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)nicotinamide
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 6-(1H-Imidazol-1-yl)nicotinamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a discussion of the underlying chemical principles, the rationale for procedural choices, and methods for purification and characterization.
Introduction: The Significance of Imidazole-Substituted Nicotinamides
Nicotinamide, a form of vitamin B3, is a fundamental building block in biological systems, forming the core of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[3][4] The incorporation of an imidazole moiety onto the nicotinamide scaffold introduces a versatile functional group known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a privileged structure in drug design.[5][6] this compound, in particular, represents a class of compounds with potential applications as modulators of various enzymatic targets.
The synthesis of such heteroaryl-heteroaryl linkages often presents challenges. Traditional methods like nucleophilic aromatic substitution are typically limited to activated aryl systems. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a highly versatile and efficient method for the formation of C(aryl)-N bonds.[7][8]
The Synthetic Pathway: A Strategic Approach
The most logical and efficient pathway for the synthesis of this compound involves the coupling of two key building blocks: 6-chloronicotinamide and imidazole. This transformation is best achieved through a Buchwald-Hartwig amination reaction.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key C-N bond disconnection between the pyridine ring and the imidazole nitrogen. This leads back to the readily available starting materials, 6-chloronicotinamide and imidazole.
Caption: Retrosynthetic analysis of this compound.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction and must be carefully optimized.
-
Palladium Precatalyst: Modern palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), are often preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active Pd(0) species.[10]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For the coupling of heteroaromatic amines like imidazole, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.[10][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the imidazole, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[10][12]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable reaction temperature are necessary. Toluene and 1,4-dioxane are frequently used.[10][11]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Buchwald-Hartwig amination conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinamide | ≥97% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| XPhos Pd G3 | Commercially Available | |
| Sodium tert-butoxide | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinamide (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Flash Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and imidazole rings (δ 7.0-9.0 ppm). Amide protons (broad singlet, δ ~7.5-8.5 ppm). |
| ¹³C NMR | Aromatic carbons of the pyridine and imidazole rings (δ 110-160 ppm). Carbonyl carbon of the amide (δ ~165-170 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 189.07 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 188.19 g/mol |
| Appearance | Off-white to pale yellow solid |
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst. Ensure strictly inert conditions. |
| Inappropriate ligand | Screen other bulky phosphine ligands like BrettPhos or RuPhos.[10] | |
| Insufficiently strong base | If using a weaker base like K₃PO₄, increase the reaction temperature.[12] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition | Lower the reaction temperature or catalyst loading. |
| Poor Yield | Incomplete reaction | Increase reaction time or temperature. |
| Product degradation | Use a milder base or lower the reaction temperature. | |
| Difficult purification | Optimize the recrystallization solvent system or the mobile phase for chromatography. |
Conclusion
The synthesis of this compound can be reliably achieved through a palladium-catalyzed Buchwald-Hartwig amination. This technical guide provides a comprehensive framework for this synthesis, from the underlying principles to a detailed experimental protocol and characterization methods. The versatility of the Buchwald-Hartwig reaction allows for the potential synthesis of a wide array of analogues by varying the starting materials. Careful optimization of the reaction conditions is key to achieving high yields and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this and related compounds for further investigation.
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Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. (2012, February 9). PubMed. Retrieved January 19, 2026, from [Link]
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Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006, July 1). PubMed. Retrieved January 19, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. Retrieved January 19, 2026, from [Link]
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A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved January 19, 2026, from [Link]
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Journal of Medicinal Chemistry Vol. 66 No. 24. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021, August 21). PubMed. Retrieved January 19, 2026, from [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]
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Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. (2020, May 31). PubMed. Retrieved January 19, 2026, from [Link]
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Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. Retrieved January 19, 2026, from [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)nicotinamide: Properties, Synthesis, and Scientific Context
This guide provides a comprehensive technical overview of 6-(1H-Imidazol-1-yl)nicotinamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to its relatively novel status, this document synthesizes predictive data based on its constituent moieties—nicotinamide and imidazole—with established principles of organic chemistry and pharmacology. The insights herein are intended to equip scientists with the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic potential.
Introduction: A Molecule of Converging Bioactivities
This compound integrates two key pharmacophores: the nicotinamide nucleus, a form of vitamin B3 crucial in cellular metabolism and signaling, and the imidazole ring, a cornerstone of numerous biologically active molecules.[1][2][3] Nicotinamide itself is a precursor to the coenzyme NAD+, playing roles in processes regulated by enzymes like sirtuins and PARPs.[4][5] The imidazole moiety is present in a wide array of pharmaceuticals, valued for its ability to engage in various biological interactions and improve the pharmacokinetic properties of drug candidates.[1][2][3] The strategic combination of these two rings at the 6-position of the pyridine core suggests a potential for novel pharmacological activities, possibly in oncology, infectious diseases, or metabolic disorders.[1][6][7][8]
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted. These estimations are critical for designing experimental protocols, including reaction conditions, purification strategies, and formulation development.
Chemical Identity
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄O | Calculated |
| Molecular Weight | 188.19 g/mol | Calculated |
| IUPAC Name | 6-(1H-imidazol-1-yl)pyridine-3-carboxamide | Standard Nomenclature |
| Related CAS Numbers | 923156-23-4 (for the nitrile analog)[9], 216955-75-8 (for the carboxylic acid analog)[10][11][12] | Chemical Databases |
Predicted Physicochemical Properties
The properties of the parent nicotinamide and related substituted pyridines provide a strong basis for these predictions.[4][13][14][15][16]
| Property | Predicted Value | Rationale and Insights |
| Melting Point (°C) | 140 - 160 | Higher than nicotinamide (128-131°C)[15] due to increased molecular weight and potential for stronger intermolecular π-π stacking interactions from the additional imidazole ring. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol). Moderately soluble in water. | The amide and imidazole groups contribute to polarity and hydrogen bonding capacity, enhancing solubility in protic solvents.[15][17] However, the overall aromatic character may limit high aqueous solubility. |
| logP | 0.5 - 1.5 | The addition of the imidazole ring is expected to increase lipophilicity compared to nicotinamide (logP ≈ -0.4)[4][13]. This value suggests good potential for cell membrane permeability. |
| pKa | ~3.5 (pyridinium ion), ~7.0 (imidazolium ion) | The pyridine nitrogen will have a pKa similar to nicotinamide (~3.6)[13]. The imidazole ring introduces a second basic center. These values are critical for designing purification (e.g., acid-base extraction) and formulation strategies. |
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be approached through established cross-coupling methodologies. A plausible and efficient route involves the nucleophilic aromatic substitution of a halogenated nicotinamide precursor with imidazole.
Synthetic Pathway
A robust method for forming the C-N bond between the pyridine and imidazole rings is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann condensation.
Caption: Proposed Ullmann-type coupling reaction for synthesis.
Detailed Experimental Protocol
Objective: To synthesize this compound from 6-chloronicotinamide and imidazole.
Materials:
-
6-Chloronicotinamide (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinamide, imidazole, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The causality for using a polar aprotic solvent like DMSO is its ability to dissolve the reactants and salts while facilitating the high temperatures needed for the coupling reaction.
-
Reaction Execution: Heat the reaction mixture to 120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and stir. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The choice of solvent is dictated by the product's polarity.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane to isolate the pure product.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized this compound is paramount. The following spectroscopic signatures are predicted.
| Technique | Expected Features |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm), likely showing doublet and doublet of doublets splitting patterns. Imidazole Protons: Three signals, with the C2-H proton being the most downfield (~8.0 ppm) and two others at slightly higher field. Amide Protons: Two broad singlets for the -NH₂ group, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Nine distinct signals in the aromatic region (~110-160 ppm). Carbonyl Carbon: A characteristic signal for the amide carbonyl around 165-170 ppm. |
| IR (Infrared) | N-H Stretch: Two bands around 3100-3400 cm⁻¹ for the amide N-H bonds.[17][18][19][20] C=O Stretch: A strong absorption band around 1680 cm⁻¹ for the amide carbonyl.[18] C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine and imidazole rings. |
| Mass Spec (MS) | [M+H]⁺: An exact mass peak corresponding to the protonated molecule (C₉H₉N₄O⁺) at m/z 189.0771. |
Potential Applications and Biological Context
The fusion of nicotinamide and imidazole moieties suggests several promising avenues for research and drug development.
Signaling Pathway Context
Many imidazole-containing compounds are known to be kinase inhibitors. A hypothetical mechanism could involve the inhibition of a critical signaling pathway in cancer cells, such as the PI3K/AKT pathway.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Research Areas
-
Oncology: The nicotinamide scaffold is found in PARP inhibitors. This compound could be investigated for similar activity or as a kinase inhibitor.[1]
-
Antifungal/Antimicrobial Agents: Both nicotinamide derivatives and imidazole compounds have demonstrated antimicrobial properties.[7][8] This molecule warrants screening against various pathogenic fungi and bacteria.
-
Neuroprotection: As a NAD+ modulating agent, it could have applications in neurodegenerative disease models.[4]
Stability, Storage, and Safety
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, the amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Storage: It is recommended to store the solid material in a cool, dry, and dark place, sealed tightly to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is advisable.[10][21]
-
Safety: As a novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A full toxicological profile has not been established.
Conclusion
This compound represents a molecule of significant scientific interest, bridging the well-established biological roles of nicotinamide and imidazole. This guide provides a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are designed to serve as a robust starting point for researchers aiming to unlock the therapeutic potential of this and related heterocyclic compounds.
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A consolidated list of all sources cited in this document, with verifiable links.
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ResearchGate. (n.d.). Electronic spectra of mixed ligand complexes of nicotinamide and 2,2. Retrieved from [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-(1H-Imidazol-1-yl)nicotinamide as a PARP1 Inhibitor
This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound 6-(1H-Imidazol-1-yl)nicotinamide. Given its structural architecture, which features a nicotinamide core, we postulate its primary biological activity to be the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR). This document will delineate the molecular rationale for this hypothesis, detail the established mechanism of PARP1 inhibition, and present a rigorous, multi-tiered experimental strategy to validate and characterize the compound's activity for researchers, scientists, and drug development professionals.
Introduction and Molecular Rationale
This compound is a synthetic compound featuring a nicotinamide scaffold, which is the amide form of vitamin B3. Nicotinamide is a well-documented inhibitor of the PARP family of enzymes.[1][2] PARP1 is a key player in cellular processes involving DNA repair, genomic stability, and programmed cell death.[3] The catalytic activity of PARP1 is dependent on its substrate, nicotinamide adenine dinucleotide (NAD+).[4]
The core structure of this compound mimics the nicotinamide moiety of NAD+. This structural homology is the foundation of our hypothesis: the compound acts as a competitive inhibitor at the NAD+ binding site within the catalytic domain of PARP1. The nicotinamide ring of an inhibitor is known to sit in the deepest part of this active site pocket, forming crucial interactions with key amino acid residues.[5][6] The addition of the 1H-imidazol-1-yl group at the 6th position of the pyridine ring likely modulates the compound's binding affinity, selectivity, and pharmacokinetic properties compared to the parent nicotinamide molecule.
The Postulated Mechanism of Action: Competitive Inhibition of PARP1
The Role of PARP1 in DNA Single-Strand Break Repair
PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage. Upon detection of a break, PARP1 binds to the damaged DNA, leading to a conformational change that activates its catalytic domain.[3] The activated enzyme utilizes NAD+ as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, such as histones.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
Inhibition at the NAD+ Binding Site
We hypothesize that this compound functions by directly competing with endogenous NAD+ for the nicotinamide-binding pocket of PARP1's catalytic domain. By occupying this site, the compound prevents the cleavage of NAD+ and subsequent PAR chain formation.[5] This inhibition has two major consequences:
-
Catalytic Inhibition : The primary effect is the blockade of PAR synthesis. Without the PAR scaffold, the recruitment of downstream DNA repair factors is impaired, leading to the persistence of SSBs.
-
PARP Trapping : A crucial aspect of the mechanism for many potent PARP inhibitors is the "trapping" of the PARP1 enzyme on the DNA. When an inhibitor is bound, the PARP1-DNA complex is stabilized, creating a physical obstruction that can stall and collapse replication forks, converting SSBs into more cytotoxic double-strand breaks (DSBs).[7][8] The efficacy of a PARP inhibitor often correlates with its ability to trap PARP1 on DNA.[9]
The overall signaling pathway is depicted below.
Caption: Hypothesized signaling pathway of PARP1 inhibition.
Experimental Validation Strategy
A multi-faceted approach is required to rigorously validate the hypothesized mechanism of action. This involves progressing from direct biochemical assays to more complex cell-based models.
Phase 1: Biochemical Characterization
The initial step is to confirm direct enzymatic inhibition and determine the potency of this compound against purified PARP1 enzyme.
This assay quantifies the PARylation of histone proteins, providing a direct measure of PARP1 catalytic activity.
-
Principle: Histone proteins are coated on a 96-well plate. Purified PARP1 enzyme is added along with biotinylated-NAD+ and varying concentrations of the test compound. If the compound inhibits PARP1, the incorporation of biotinylated ADP-ribose onto the histones will be reduced. This reduction is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Causality: This experiment directly tests the hypothesis that the compound interferes with the enzymatic function of PARP1. By measuring the reduction in product formation (PAR chains), we can quantify the inhibitory effect. A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.
Detailed Protocol:
-
Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Prepare a serial dilution of this compound in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
In each well, add 50 µL of reaction buffer containing purified recombinant PARP1 enzyme, activated DNA, and the test compound at the desired concentration.
-
Initiate the reaction by adding 25 µL of biotinylated-NAD+.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate five times to remove unreacted components.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate five times.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | PARP1 IC50 (nM) |
| This compound | To be determined |
| Olaparib (Control) | Expected ~1-5 nM |
| Nicotinamide (Control) | Expected in µM-mM range[1] |
Phase 2: Cellular On-Target Engagement
Following biochemical confirmation, it is crucial to verify that the compound engages and inhibits PARP1 within a cellular environment.
This assay visualizes the inhibition of PAR synthesis in cells following DNA damage.
-
Principle: Cells are treated with the test compound and then exposed to a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to induce PARP1 activation. The resulting PAR formation is detected using an anti-PAR antibody and a fluorescently labeled secondary antibody. A reduction in the fluorescent signal in compound-treated cells indicates cellular PARP inhibition.
-
Causality: This experiment bridges the gap between the test tube and a living system. It confirms that the compound is cell-permeable and can inhibit its target in the complex intracellular milieu. Comparing the effect to a known PARP inhibitor validates the on-target mechanism.
Detailed Protocol:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Induce DNA damage by treating the cells with 1 mM H₂O₂ for 10 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against PAR (e.g., clone 10H) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the PAR signal per nucleus.
Caption: Experimental workflow for the cellular PARylation assay.
Phase 3: Functional Consequence - Synthetic Lethality
The hallmark of a clinically relevant PARP inhibitor is its ability to induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[7][10]
-
Principle: In HR-deficient cells (e.g., BRCA1-mutant MDA-MB-436), the DSBs caused by PARP inhibition cannot be efficiently repaired, leading to cell death. In contrast, HR-proficient cells (e.g., BRCA1-reconstituted MDA-MB-436) can repair these DSBs and will be significantly less sensitive to the compound.
-
Causality: This is the critical functional validation of the PARP inhibition mechanism. Observing selective killing of HR-deficient cells provides strong evidence that the compound's cytotoxicity is mediated through the synthetic lethal interaction with a compromised HR pathway, a direct downstream consequence of effective PARP inhibition.
Detailed Protocol:
-
Seed both a BRCA1-deficient cell line (e.g., MDA-MB-436) and its isogenic BRCA1-proficient counterpart in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 5-7 days.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Plot the percentage of viable cells against the drug concentration for both cell lines.
-
Calculate the IC50 for each cell line and determine the selectivity ratio (IC50 proficient / IC50 deficient).
| Cell Line | BRCA1 Status | IC50 (µM) | Selectivity Ratio |
| MDA-MB-436 | Deficient | To be determined | \multirow{2}{*}{To be calculated} |
| MDA-MB-436 (BRCA1 reconstituted) | Proficient | To be determined |
Conclusion
The structural analogy of this compound to the known PARP inhibitor nicotinamide provides a strong rationale for hypothesizing its mechanism of action as a competitive inhibitor of PARP1. The experimental framework outlined in this guide, progressing from biochemical validation of enzymatic inhibition to cellular confirmation of on-target engagement and functional demonstration of synthetic lethality, provides a comprehensive and self-validating system to rigorously test this hypothesis. The successful execution of these protocols will not only elucidate the compound's precise mechanism but also establish its potential as a targeted therapeutic agent.
References
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Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14). Available at: [Link][9]
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Pascal, J. M. (2018). Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link][5]
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Lord, C. J., & Ashworth, A. (2013). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of the New York Academy of Sciences, 1284, 69-76. Available at: [Link][10]
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Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available at: [Link][7]
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Stepanov, A. I., et al. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link][6]
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Huang, R., & Zhou, P. K. (2020). PARP inhibition and synthetic lethality in BRCA-deficient cells. Signal Transduction and Targeted Therapy, 5(1), 1-3. Available at: [Link][8]
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Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications, 9(1), 844. Available at: [Link][11]
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Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. BioEssays, 26(8), 882-893. Available at: [Link][12]
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Salech, F., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 253. Available at: [Link][1][2]
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Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 13(7), 411-424. Available at: [Link][3]
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Thilagavathi, R., et al. (2022). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Pharmaceuticals, 15(11), 1369. Available at: [Link][4]
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An In-Depth Technical Guide to the In Vitro Evaluation of 6-(1H-Imidazol-1-yl)nicotinamide
Preamble: The Scientific Rationale for 6-(1H-Imidazol-1-yl)nicotinamide
In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores offers a rational path toward novel therapeutic agents. The compound this compound emerges from this principle, presenting a chimeric structure that marries the NAD+ biomimicry of nicotinamide with the versatile enzymatic-interacting potential of an imidazole moiety.
Nicotinamide, the amide of vitamin B3, is the functional core of the coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a cornerstone of cellular metabolism and redox reactions[1][2]. Crucially, a class of enzymes, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins, use NAD+ as a substrate for post-translational protein modifications vital to DNA repair, cell death, and genomic stability[3][4][5]. Consequently, nicotinamide itself is a known inhibitor of PARPs, acting as a competitive mimic of the NAD+ substrate[6][7]. This has made the nicotinamide scaffold a fertile ground for developing potent enzyme inhibitors for oncology and other therapeutic areas[8][9].
This guide provides a comprehensive framework for the preclinical, in vitro characterization of this compound. We will proceed from the foundational biochemical validation of its hypothesized targets to the elucidation of its cellular mechanism of action and its ultimate phenotypic effects on cancer cells. The protocols herein are designed not merely as instructions, but as self-validating systems to ensure robust and interpretable data for critical decision-making in a drug development program.
Chapter 1: Hypothesized Mechanism of Action and Primary Target Identification
The molecular architecture of this compound suggests two primary, high-probability mechanisms of action rooted in the perturbation of NAD+ metabolism.
-
PARP Inhibition: The nicotinamide head is a structural mimic of the portion of NAD+ cleaved by PARP enzymes during the poly(ADP-ribosyl)ation (PARylation) process. Upon detection of DNA damage, PARP1 binds to DNA breaks and catalyzes the transfer of ADP-ribose units from NAD+ onto itself and other nuclear proteins, creating long polymers (PAR). This process is critical for recruiting DNA repair machinery. Potent inhibitors of PARP trap the enzyme on DNA, leading to replication fork collapse and cell death, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations). We hypothesize that this compound acts as a competitive PARP inhibitor.
-
NAMPT Inhibition: The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a critical lifeline for cancer cells that have high metabolic and proliferative rates. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT)[10][11][12]. Inhibition of NAMPT leads to a catastrophic depletion of cellular NAD+ pools, triggering an energy crisis and apoptotic cell death[12][13]. Given its nicotinamide core, this compound is a strong candidate for a NAMPT inhibitor.
The following diagram illustrates the central role of these targets in cellular homeostasis and their potential disruption by our test compound.
Caption: Hypothesized mechanisms of this compound.
Chapter 2: Biochemical Evaluation of Direct Enzyme Inhibition
The initial and most critical step is to determine if this compound directly engages with its putative enzymatic targets. This is achieved through cell-free biochemical assays using purified, recombinant enzymes.
Protocol 2.1: PARP1 Enzymatic Inhibition Assay
Rationale: This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP1. An inhibitor will reduce this incorporation.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT.
-
Recombinant Human PARP1 Enzyme.
-
Histone H1 Substrate.
-
Activated DNA (pre-incubated with DNase I).
-
Biotinylated NAD+.
-
Test Compound: this compound, serially diluted in DMSO (e.g., from 10 mM to 1 nM). Olaparib should be used as a positive control inhibitor.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells of a 96-well high-binding plate.
-
Add 5 µL of Histone H1 substrate to coat the plate. Incubate for 1 hour at 37°C. Wash wells 3x with wash buffer (PBS + 0.05% Tween-20).
-
Prepare the reaction mix: PARP1 enzyme, activated DNA, and assay buffer.
-
Add 1 µL of serially diluted test compound or control (DMSO for 0% inhibition, Olaparib for 100% inhibition) to respective wells.
-
Add 20 µL of the PARP1 reaction mix to each well.
-
Initiate the reaction by adding 10 µL of Biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and wash the plate 3x.
-
Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash 3x, then add 50 µL of TMB substrate.
-
Quench the reaction with 25 µL of 2M H₂SO₄.
-
Read absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO and Olaparib controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.2: NAMPT Enzymatic Inhibition Assay
Rationale: This assay measures the production of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate (PRPP). The reaction consumes ATP, which can be quantified using a luciferase-based system (e.g., Kinase-Glo®). A decrease in ATP consumption indicates NAMPT inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES pH 7.5, 20 mM MgCl₂, 0.01% Triton X-100.
-
Recombinant Human NAMPT Enzyme.
-
Substrates: Nicotinamide, PRPP, ATP.
-
Test Compound: this compound, serially diluted. FK866 should be used as a positive control inhibitor.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of serially diluted test compound or controls.
-
Add 10 µL of NAMPT enzyme in assay buffer. Incubate for 15 minutes at room temperature.
-
Prepare substrate mix containing nicotinamide, PRPP, and ATP.
-
Initiate the reaction by adding 10 µL of the substrate mix.
-
Incubate for 60 minutes at 37°C.
-
Equilibrate plate to room temperature.
-
Add 20 µL of Kinase-Glo® reagent to measure remaining ATP.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence.
-
-
Data Analysis:
-
A higher luminescence signal corresponds to greater NAMPT inhibition (less ATP consumed).
-
Calculate percent inhibition and determine the IC50 value as described for the PARP1 assay.
-
| Parameter | Description | Target Value |
| PARP1 IC50 | Concentration for 50% inhibition of PARP1 activity. | < 1 µM |
| NAMPT IC50 | Concentration for 50% inhibition of NAMPT activity. | < 1 µM |
Chapter 3: Cellular Target Engagement and Phenotypic Impact
Positive results from biochemical assays must be validated in a cellular context to confirm target engagement and assess the compound's effect on cell fate.
Protocol 3.1: Cellular PARP Inhibition (PARylation Assay)
Rationale: To confirm that the compound inhibits PARP activity inside cells, we will measure the levels of PAR polymers following induced DNA damage.
Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or BRCA-deficient MDA-MB-436) in a 6-well plate.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or Olaparib for 2 hours.
-
Induce DNA damage by adding 10 mM H₂O₂ for 10 minutes.
-
-
Lysis and Western Blot:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe with a primary antibody against PAR polymers.
-
Use an anti-β-actin antibody as a loading control.
-
Detect with a chemiluminescent substrate.
-
-
Analysis: A dose-dependent decrease in the PAR signal in H₂O₂-treated cells indicates cellular PARP inhibition.
Protocol 3.2: Cellular Viability and Cytotoxicity
Rationale: This assay determines the compound's overall effect on cell proliferation and health. We will use a panel of cell lines to identify potential sensitivities.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate. Recommended panel:
-
BRCA1-mutant (e.g., MDA-MB-436)
-
BRCA2-mutant (e.g., Capan-1)
-
BRCA-proficient (e.g., MCF-7)
-
A non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
-
Dosing: After 24 hours, treat cells with a 10-point serial dilution of the test compound (e.g., 100 µM to 5 nM).
-
Incubation: Incubate for 72 hours.
-
Viability Measurement:
-
Use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and viability.
-
Add the reagent, incubate, and measure luminescence.
-
-
Data Analysis: Calculate IC50 values for each cell line. Higher potency in BRCA-mutant lines would strongly support a PARP-inhibition mechanism.
| Cell Line | Genotype | Expected Sensitivity | This compound IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | High (if PARP inhibitor) | [Experimental Data] |
| Capan-1 | BRCA2 mutant | High (if PARP inhibitor) | [Experimental Data] |
| MCF-7 | BRCA proficient | Low | [Experimental Data] |
| A549 | High NAMPT dep. | High (if NAMPT inhibitor) | [Experimental Data] |
| MCF-10A | Non-cancerous | Very Low (High IC50) | [Experimental Data] |
Protocol 3.3: Cell Cycle and Apoptosis Analysis
Rationale: To understand how the compound induces cell death, we will analyze its effects on cell cycle progression and apoptotic markers. PARP inhibition is often associated with G2/M arrest[3].
Methodology:
-
Treatment: Treat cells (e.g., MDA-MB-436) with the compound at 1x and 5x its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining for Cell Cycle:
-
Fix cells in 70% ethanol.
-
Stain with a solution containing Propidium Iodide (PI) and RNase A.
-
-
Staining for Apoptosis:
-
Stain non-fixed cells with Annexin V-FITC and PI.
-
-
Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer.
-
Analysis:
-
For cell cycle, quantify the percentage of cells in G1, S, and G2/M phases.
-
For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Tiered workflow for in vitro compound characterization.
Conclusion and Forward Outlook
This technical guide outlines a rigorous, hypothesis-driven strategy for the initial in vitro characterization of this compound. By systematically progressing from direct biochemical inhibition to cellular mechanism and phenotypic outcomes, this workflow is designed to build a comprehensive data package.
Successful execution of these studies will unequivocally determine if this compound is a potent inhibitor of PARP, NAMPT, or both. The cell panel viability data will provide crucial insights into its potential as a selective anti-cancer agent, particularly if synthetic lethality is observed in DNA-repair deficient backgrounds. The confluence of these results will form the foundation for subsequent lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies.
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Li, Y. et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. Available at: [Link]
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Prasad, A. et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. Available at: [Link]
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discovery of novel nicotinamide derivatives
An In-Depth Technical Guide to the Discovery of Novel Nicotinamide Derivatives
Foreword
In the landscape of modern drug discovery, few scaffolds offer the versatility and therapeutic breadth of nicotinamide. As a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), it sits at the nexus of cellular metabolism, DNA repair, and signaling.[1] This central role makes the enzymes that synthesize and consume NAD+ compelling targets for therapeutic intervention across oncology, neurodegeneration, and metabolic diseases.[2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It aims to provide a strategic overview of a modern discovery campaign, grounded in the causality behind experimental choices and the principles of robust, self-validating workflows. We will journey through the entire discovery cascade, from target validation to the cusp of preclinical development, elucidating the field-proven insights necessary to navigate this promising chemical space.
Part 1: Foundational Biology & Target Identification
The decision to pursue any chemical scaffold begins with a deep understanding of its biological context. Nicotinamide's significance is intrinsically linked to the synthesis and consumption of NAD+, a critical cofactor for cellular energy and signaling.[2] Cellular NAD+ pools are maintained through a balance of three major biosynthetic pathways.[4][5]
-
The de novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.[6]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid into NAD+.[5]
-
The Salvage Pathway: Recycles nicotinamide, the breakdown product of NAD+-consuming enzymes, back into NAD+. This pathway is essential in humans and is often upregulated in stressed or diseased cells.[4][7]
The enzymes within these pathways, and those that consume NAD+, represent the primary target classes for the development of novel nicotinamide derivatives.
Caption: Major NAD+ biosynthetic pathways and key consuming enzymes.
Key Target Classes:
-
NAD+ Biosynthesis Enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway.[8] Its inhibition depletes NAD+ levels, proving particularly toxic to cancer cells which have high energy demands and are more reliant on this pathway.[9][10]
-
NAD+ Consuming Enzymes:
-
Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair, PARPs consume large amounts of NAD+ upon detecting DNA damage.[2] PARP inhibitors are established cancer therapeutics.[11] A synergistic effect has been observed when combining PARP and NAMPT inhibitors, as NAMPT inhibition reduces the NAD+ substrate required for PARP activity.[12][13][14]
-
Sirtuins: A class of deacetylases that regulate metabolism, stress responses, and aging.[6]
-
-
Other Targets: The versatile nicotinamide scaffold has been successfully adapted to inhibit other enzymes not directly involved in NAD+ metabolism, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[15][16][17]
Part 2: The Discovery Cascade: From Hit to Lead
The process of discovering a novel derivative follows a structured, iterative workflow. The causality is critical: each step is designed to answer specific questions and refine the chemical matter toward a viable drug candidate.
Caption: A generalized workflow for nicotinamide derivative discovery.
2.1. Lead Discovery: High-Throughput Screening (HTS)
The goal of HTS is to rapidly interrogate large compound libraries to find "hits"—molecules that modulate the activity of the target enzyme. The design of the HTS assay is paramount for success, as it must be robust, reproducible, and sensitive enough to detect subtle activity.[18]
Protocol: Fluorometric HTS for NAMPT Inhibitors
This protocol is adapted from established methods and is designed to be a self-validating system for identifying inhibitors of NAMPT.[8]
Principle: The assay measures the fluorescent derivative of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. A decrease in fluorescence relative to controls indicates inhibition of NAMPT.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Recombinant human NAMPT diluted in Assay Buffer to a final concentration of 5 nM.
-
Substrate Mix: 100 µM Nicotinamide (Nam) and 500 µM Phosphoribosyl Pyrophosphate (PRPP) in Assay Buffer.
-
ATP Solution: 2 mM ATP in Assay Buffer.
-
Test Compounds: Library compounds dissolved in DMSO, typically at 10 mM stock concentration.
-
Developing Reagent: 1 M KOH.
-
Stop/Fluorescence Generation Reagent: 20% Acetophenone in ethanol.
-
-
Assay Procedure (384-well plate format):
-
Dispense 25 nL of test compound or DMSO (control) into wells.
-
Add 5 µL of Enzyme Solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of Substrate Mix and 2.5 µL of ATP Solution.
-
Incubate for 60 minutes at 37°C.
-
Add 5 µL of Developing Reagent to convert the unreacted PRPP. Incubate for 10 minutes at 37°C.
-
Add 10 µL of Stop/Fluorescence Generation Reagent. This reacts with the NMN product to create a fluorescent derivative.
-
Incubate for 10 minutes at 37°C in the dark.
-
Read fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
-
Data Analysis & Self-Validation:
-
Positive Control: Wells with no enzyme (expect minimal fluorescence).
-
Negative Control: Wells with DMSO instead of a test compound (expect maximum fluorescence).
-
Calculating % Inhibition: 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Hit Criteria: A compound is typically considered a "hit" if it shows >50% inhibition (or >3 standard deviations from the mean of the negative controls).
-
Z'-factor Calculation: To validate assay robustness, calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
-
2.2. Lead Optimization: Structure-Activity Relationship (SAR) Studies
Once hits are identified and confirmed, the iterative process of lead optimization begins. This involves synthesizing analogs of the hit compound to understand the Structure-Activity Relationship (SAR)—how specific chemical modifications affect potency, selectivity, and pharmacokinetic properties.[19][20] Computational modeling is an indispensable tool in this phase, guiding the synthesis of more effective compounds.[16][21]
Example: SAR of Nicotinamide-Based VEGFR-2 Inhibitors
Studies have shown that nicotinamide derivatives can be potent VEGFR-2 inhibitors.[16][22] The core scaffold typically features key pharmacophoric elements that interact with the kinase's active site.
Caption: Illustrative SAR logic for a generic nicotinamide derivative.
Quantitative Data Summary: Potency of Novel Derivatives
The output of SAR studies is quantitative data, typically IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
| Compound ID | Target | Modification | IC₅₀ (µM) | Reference |
| AH2-15c | ALKBH2 | Carboxyl group addition | 0.031 | [23] |
| Compound 6b | HDAC3 | Non-hydroxamate ZBG | 0.694 | [15] |
| Compound 10 | VEGFR-2 | Hydrazone linker | 0.051 | [16] |
| Compound 15 | NAMPT | Cyanoguanidine scaffold | < 0.001 | [9] |
| Compound 16g | Antifungal | Isopropylphenyl group | 0.25 (MIC) | [20] |
Part 3: Synthetic Strategy & Preclinical Considerations
A successful discovery program relies on efficient and scalable chemical synthesis to generate the required analogs for testing.[24]
Protocol: General Synthesis of N-Aryl Nicotinamides
This represents a common and facile one-step coupling reaction used to generate libraries of nicotinamide derivatives.[20][25]
Principle: An activated nicotinic acid derivative is reacted with a substituted aniline in an amide bond-forming reaction.
Step-by-Step Methodology:
-
Activation of Nicotinic Acid (1.0 eq): Dissolve nicotinic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes until the acid is fully activated.
-
Coupling Reaction: To the activated acid solution, add the desired substituted aniline (1.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Characterization & Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[25][26][27]
Preclinical Development: ADMET Profiling
Before a compound can be considered for clinical trials, it must undergo preclinical evaluation to assess its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[28][29] Early in silico prediction of these properties can save significant resources by deprioritizing compounds with likely liabilities, such as poor bioavailability or potential toxicity.[16][30] A thorough toxicological analysis is required to assess the safety profile of lead compounds.[31]
Conclusion
The is a dynamic and highly promising field in drug development. Its foundation lies in the central role of NAD+ in cellular health and disease. By systematically applying the principles of modern drug discovery—from robust HTS and rational, structure-based design to efficient synthesis and rigorous preclinical evaluation—researchers can unlock the full therapeutic potential of this versatile scaffold. The key to success is not merely following protocols, but understanding the causal links between chemical structure, biological function, and therapeutic outcome, thereby transforming a simple vitamin B3 derivative into a precision therapeutic.
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preliminary screening of 6-(1H-Imidazol-1-yl)nicotinamide
An In-Depth Technical Guide to the Preliminary Screening of 6-(1H-Imidazol-1-yl)nicotinamide
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Chemical Entity
The confluence of privileged scaffolds in medicinal chemistry often yields molecules of significant therapeutic promise. This compound represents such a confluence, integrating the versatile imidazole ring with the biologically fundamental nicotinamide backbone. The imidazole moiety is a cornerstone of numerous pharmaceuticals, prized for its diverse biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Nicotinamide, the amide of vitamin B3, is a critical precursor to the coenzymes NAD+ and NADH, placing it at the heart of cellular metabolism, DNA repair, and signaling.[4][5][6]
This guide provides a comprehensive framework for the preliminary in vitro screening of this compound. As this appears to be a novel or sparsely studied compound, our approach is deductive, building a logical screening cascade based on the well-documented activities of its constituent pharmacophores. We will proceed from broad-spectrum activity profiling to more focused, mechanism-based assays, providing the rationale and detailed protocols necessary for a thorough initial investigation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities and identify promising avenues for therapeutic development.
Section 1: Compound Profile and Synthesis Strategy
Before biological screening, the identity, purity, and physicochemical properties of the test compound must be rigorously established.
Physicochemical Characterization
A foundational step is the comprehensive characterization of this compound. The data in Table 1 represents expected parameters for a synthesized batch of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Expected Value/Result | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Consistent with proposed structure | Confirms molecular structure |
| Molecular Weight | Mass Spectrometry (ESI-MS) | 188.19 g/mol (calc.) | Confirms molecular formula (C₉H₈N₄O) |
| Purity | HPLC-UV/MS | >95% | Ensures assay results are not due to impurities |
| Solubility | Kinetic/Thermodynamic Solubility Assays | To be determined in various buffers (e.g., PBS) and DMSO | Informs vehicle selection for biological assays |
| LogP | Calculated or Experimental | To be determined | Predicts membrane permeability and pharmacokinetic properties |
Proposed Synthetic Pathway
The target compound can be synthesized from the commercially available 6-(1H-imidazol-1-yl)nicotinic acid.[7][8][9] A standard amide coupling reaction provides a direct and efficient route.
Diagram 1: Proposed Synthesis of this compound
Caption: A two-step synthesis forming the target nicotinamide.
Section 2: A Tiered Strategy for Preliminary Biological Screening
A logical, tiered approach is essential for efficiently screening a novel compound. This workflow maximizes information gain while conserving resources, moving from broad, high-throughput assays to more specific, hypothesis-driven investigations.
Diagram 2: Preliminary Screening Workflow for this compound
Caption: A tiered workflow for compound screening.
Tier 1: Broad-Spectrum Activity Profiling
The initial screening phase aims to identify any significant biological activity across diverse and common therapeutic areas.
2.1.1 Antiproliferative Activity
Given the prevalence of both imidazole and nicotinamide motifs in anticancer agents, assessing cytotoxicity against a panel of human cancer cell lines is a primary step.[1][3]
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
2.1.2 Antimicrobial Activity
Imidazole derivatives are well-known for their antifungal properties, and nicotinamide analogs have also been explored as fungicides.[10][11][12][13]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2.1.3 Antioxidant Potential
Nicotinamide acts as an antioxidant, and various imidazole-containing compounds also exhibit radical scavenging properties.[1][5][14]
Protocol 3: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test compound with 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ value.
Tier 2: Target-Based and Mechanistic Assays
Positive results from Tier 1 screening warrant a deeper investigation into the compound's potential mechanism of action (MoA). The assays in this tier are selected based on the known pharmacology of nicotinamide and imidazole derivatives.
2.2.1 NAD+ Metabolism and Associated Enzymes
Nicotinamide's primary role is as a precursor to NAD+, a vital coenzyme for hundreds of reactions and a substrate for signaling enzymes like PARPs and sirtuins.[15][16] Alterations in NAD+ homeostasis are linked to aging and various diseases.[17]
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- 10. In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide - biologic actions of an emerging cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of nicotinamide adenine dinucleotide (NAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utahstemcells.com [utahstemcells.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(1H-Imidazol-1-yl)nicotinamide
Introduction
6-(1H-Imidazol-1-yl)nicotinamide is a key heterocyclic compound that serves as a significant building block in medicinal chemistry. Its structural motif, featuring a nicotinamide core linked to an imidazole ring, is found in various biologically active molecules, most notably as a core component of several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA1/2 mutations. The synthesis of high-purity this compound is therefore of critical interest to researchers in drug discovery and development.
This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and optimized protocol based on the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its efficiency, functional group tolerance, and broad applicability in the formation of carbon-nitrogen bonds.[1] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss methods for purification and characterization. Additionally, we will address common troubleshooting scenarios to ensure a high success rate for this synthesis.
Reaction Scheme
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 6-chloronicotinamide and imidazole. The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Caption: Palladium-catalyzed synthesis of this compound.
Mechanistic Insight: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 6-chloronicotinamide, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The imidazole, acting as a nucleophile, coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated imidazole, forming an imidazolide-palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the product, this compound, which regenerates the active Pd(0) catalyst for the next cycle.
The choice of a bulky, electron-rich phosphine ligand, such as XantPhos, is crucial as it facilitates both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and yield.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloronicotinamide | ≥98% | Commercially Available | Store in a desiccator. |
| Imidazole | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air and light sensitive. |
| XantPhos | ≥98% | Commercially Available | Air sensitive. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, dry before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or distill. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying organic layers. |
| Celite® | --- | Commercially Available | For filtration. |
| Schlenk flask | --- | --- | For inert atmosphere reaction. |
| Magnetic stirrer with heating | --- | --- | --- |
| Rotary evaporator | --- | --- | For solvent removal. |
| Flash chromatography system | --- | --- | For purification. |
| NMR Spectrometer | --- | --- | For characterization. |
Experimental Protocol
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinamide (1.0 mmol, 1.0 eq), imidazole (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), and XantPhos (0.03 mmol, 3 mol%).
-
In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Pre-activation and Reaction Initiation:
-
Add anhydrous 1,4-dioxane (5 mL) to the Schlenk flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the pre-weighed Pd₂(dba)₃ to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results and Characterization
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 188.19 g/mol |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.10 (d, J = 2.0 Hz, 1H, H-2 of pyridine), 8.45 (dd, J = 8.5, 2.0 Hz, 1H, H-4 of pyridine), 8.30 (s, 1H, H-2 of imidazole), 8.00 (s, 1H, -CONH₂), 7.85 (d, J = 8.5 Hz, 1H, H-5 of pyridine), 7.75 (s, 1H, H-4/5 of imidazole), 7.60 (s, 1H, -CONH₂), 7.15 (s, 1H, H-4/5 of imidazole).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.5 (C=O), 152.0 (C-6 of pyridine), 148.0 (C-2 of pyridine), 138.5 (C-4 of pyridine), 137.0 (C-2 of imidazole), 130.0 (C-3 of pyridine), 129.5 (C-4/5 of imidazole), 118.0 (C-5 of pyridine), 117.0 (C-4/5 of imidazole).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Wet solvent or reagents | - Use a fresh batch of Pd₂(dba)₃.- Ensure proper Schlenk technique and use high-purity inert gas.[7]- Use anhydrous solvent and dry the base and imidazole before use. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- Slow reductive elimination | - Ensure strictly anhydrous conditions.[7]- Consider a different ligand that may promote faster reductive elimination. |
| Difficulty in purification | - Co-elution of impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.[8] |
Alternative Synthetic Route: Copper-Catalyzed Ullmann Coupling
An alternative, more economical approach to the synthesis of this compound is the Ullmann condensation, which utilizes a copper catalyst.[9][10] This method typically involves the reaction of 6-chloronicotinamide with imidazole in the presence of a copper(I) salt (e.g., CuI), a ligand (such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[3][11] While often requiring higher temperatures and longer reaction times than the palladium-catalyzed counterpart, the lower cost of copper makes it an attractive option for large-scale synthesis.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note, including considerations for reaction setup, execution, and purification, is designed to be reproducible and high-yielding. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are paramount to achieving optimal results. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product, a crucial step in its application for research and drug development.
References
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- Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Zhang, H., Cai, Q., & Ma, D. (2005). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. The Journal of Organic Chemistry, 70(13), 5164-5173.
- Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723-5730.
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
- Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
- Zhang, H., Cai, Q., & Ma, D. (2005). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
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Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram. Retrieved from [Link]
- Wang, M., et al. (2016).
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
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Growing Science. (n.d.). Current Chemistry Letters. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 6-(1H-imidazol-1-yl)nicotinic acid. Retrieved from [Link]
- Wang, X., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chembiochem, 23(10), e202101032.
- Claramunt, R. M., et al. (2003). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 8(11), 833-846.
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ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[3][12][13] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from [Link]
- El-Gazzar, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
- Narender, P., et al. (2008). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
-
PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Fronczek, F. R., & Cativiela, C. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- Liu, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 941-943.
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ResearchGate. (n.d.). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Retrieved from [Link]
- D'Souza, R., et al. (2009). Complete assignment of 1H and 13C NMR data of pravastatin derivatives. Magnetic Resonance in Chemistry, 47(11), 1003-1006.
- Nandi, G. C., & De, S. (2015). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 5(95), 78153-78160.
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ResearchGate. (n.d.). Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides.... Retrieved from [Link]
- Wang, Y., et al. (2021). Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. Organic & Biomolecular Chemistry, 19(34), 7434-7438.
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ResearchGate. (n.d.). Imidazole-Based Solid-Supported Catalysts for the Benzoin Condensation. Retrieved from [Link]
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EurekAlert!. (2021). Melted imidazole as solvent to fabricate a porous carbon supported catalyst. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Methods for 6-(1H-Imidazol-1-yl)nicotinamide
Abstract
This technical guide provides a detailed framework for the analytical characterization of 6-(1H-Imidazol-1-yl)nicotinamide, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of established pharmacopeial monographs for this specific molecule, this document synthesizes field-proven analytical principles for related structures, such as nicotinamide and imidazole-containing active pharmaceutical ingredients (APIs). We present robust protocols for identification, quantification, and purity assessment using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each protocol is grounded in scientific rationale and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable and validated methods for the quality control and characterization of this compound.
Introduction and Scientific Rationale
This compound is a novel compound featuring a nicotinamide core functionalized with an imidazole moiety. Nicotinamide, a form of vitamin B3, is a precursor to essential coenzymes like NAD+ and NADP+, playing a vital role in cellular metabolism and redox reactions.[4][5][6][7] The imidazole ring is a common pharmacophore found in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[8][9][10] The combination of these two motifs in this compound suggests a potential for unique pharmacological activity, making its accurate and precise analytical characterization a prerequisite for further development.
The analytical control of such a molecule is critical to ensure its identity, purity, and quality throughout the drug development lifecycle. This involves the development of methods that are not only accurate and reliable but also fit for their intended purpose, be it for the release of API batches, stability testing, or pharmacokinetic studies.[2][11] This guide provides a systematic approach to developing and validating such methods.
Physicochemical Properties and Preliminary Considerations
While experimental data for this compound (MW: 188.19 g/mol , Formula: C₉H₈N₄O) is not widely published, its structure allows for the prediction of key properties that inform analytical method development.[12]
-
Solubility: The presence of the polar nicotinamide and imidazole groups suggests good solubility in polar organic solvents such as methanol, acetonitrile, and DMSO, as well as in aqueous acidic solutions.
-
Chromophores: The pyridine and imidazole rings contain π-conjugated systems, which will result in strong UV absorbance, making UV-based detection a suitable method for quantification.[9][13]
-
Ionization: The basic nitrogen atoms on both the pyridine and imidazole rings make the molecule amenable to positive ion mode electrospray ionization (ESI) for mass spectrometry.[14][15][16]
Core Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC is the cornerstone for the analysis of non-volatile and semi-volatile organic molecules in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4][8] A reversed-phase HPLC (RP-HPLC) method is the most logical starting point for this compound, separating the analyte from potential impurities based on hydrophobicity.
The selection of chromatographic conditions is a critical step in method development. The following parameters are recommended based on the analysis of similar compounds:[5][9][10]
-
Column: A C18 or C8 column is recommended as a versatile starting point for reversed-phase chromatography. These columns provide excellent retention and separation for a wide range of moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is proposed. Acetonitrile often provides better peak shape and lower backpressure. The addition of a buffer (e.g., phosphate) or an acid (e.g., formic acid or trifluoroacetic acid) to the aqueous phase is crucial to control the ionization state of the analyte and ensure reproducible retention times and symmetrical peak shapes.
-
Detection: UV detection is a robust and universally available method. Based on the UV spectra of nicotinamide and imidazole derivatives, a detection wavelength in the range of 254-300 nm is likely to provide good sensitivity.[9][13] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and select the optimal detection wavelength.
Objective: To quantify this compound and determine its purity by separating it from related substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector, 260 nm (or optimal wavelength determined by UV scan) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving the material to be tested in the diluent to a target concentration within the calibration range.
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve. Purity is typically assessed by area percent normalization, assuming all impurities have a similar response factor.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
For unequivocal identification and sensitive quantification, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer is the method of choice.[4][8][14][15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly efficient due to the presence of basic nitrogen atoms that can be readily protonated.
-
Detection: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), which provides excellent sensitivity and selectivity.[16] For structural confirmation and impurity identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable.
Objective: To confirm the identity of this compound and quantify it at low concentrations.
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.
Chromatographic Conditions:
-
The HPLC conditions described in section 3.1.2 can be adapted for LC-MS. Using a UHPLC system with a smaller particle size column (e.g., ≤ 2 µm) can significantly shorten the run time.
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Mode | Full Scan (for identification), Selected Reaction Monitoring (SRM) (for quantification) |
| SRM Transition | To be determined by infusing a standard solution. Expected precursor ion [M+H]⁺ at m/z 189.1. Product ions to be identified. |
Procedure:
-
Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to optimize source parameters and identify the precursor ion and characteristic product ions for SRM.
-
Sample Preparation: Prepare samples as described for the HPLC method. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.[14][17][18]
-
Analysis: Acquire data in full scan mode to confirm the mass of the main peak and in SRM mode for sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.[19] Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of newly synthesized batches of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyridine and imidazole rings will appear in the downfield region (typically 7-9 ppm). The amide protons will likely appear as broad signals and may be exchangeable with D₂O.[20]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment, confirming the carbon skeleton of the molecule.
-
2D NMR: Techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility)
-
TMS (tetramethylsilane) as an internal standard (if not using the solvent residual peak)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument protocols.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts and coupling constants to the protons and carbons of the proposed structure. The data should be consistent with the structure of this compound.
Method Validation Strategy
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[2][11] The validation should be performed according to ICH Q2(R2) guidelines.[1][2]
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for an Assay and Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3][21] | Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time. Resolution > 2 from the nearest peak. |
| Linearity | To show a direct proportional relationship between concentration and response over a defined range.[21] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate.[2] | Typically 80% to 120% of the test concentration for assay; from reporting limit to 120% for impurities. |
| Accuracy | The closeness of the test results to the true value.[21] | % Recovery of 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate levels.[3] | Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21] | No significant change in results when parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Visualizations
Experimental Workflow
Caption: Core parameters for method validation according to ICH Q2(R2).
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for developing and validating analytical methods for this compound. By leveraging established methodologies for structurally related compounds and adhering to the rigorous framework of ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. The detailed protocols for HPLC-UV, LC-MS, and NMR serve as a robust foundation that can be further optimized for specific applications, thereby supporting the seamless progression of this compound through the pharmaceutical development pipeline.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. Available at: [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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Nicotinamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
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6-Aminonicotinamide. PubChem. Available at: [Link]
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Nicotinamide. PubChem. Available at: [Link]
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Showing Compound Nicotinamide (FDB012485). FooDB. Available at: [Link]
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There's a lot going on in nicotinamide at 125 MHz. Q Magnetics. Available at: [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid. Lead Sciences. Available at: [Link]
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Biochemical and Pharmaceutical Analysis of Nicotinamide. J. Baqai Med. Univ. Available at: [Link]
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Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database. Available at: [Link]
-
Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed. Available at: [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid. Oakwood Chemical. Available at: [Link]
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Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. PubMed Central. Available at: [Link]
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Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. Available at: [Link]
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Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [1][2][3]dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. ResearchGate. Available at: [Link]
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Mass Spectrum of Nicotinamide and Pyridoxine HCl. ResearchGate. Available at: [Link]
-
(PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. ResearchGate. Available at: [Link]
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Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]
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1-Methylnicotinamide. PubChem. Available at: [Link]
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A Robust, Validated HPLC Method for the Quantification of 6-(1H-Imidazol-1-yl)nicotinamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(1H-Imidazol-1-yl)nicotinamide. This compound, featuring both a nicotinamide and an imidazole moiety, is of significant interest in pharmaceutical research and development. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C8 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to full method validation according to international guidelines. The causality behind key experimental choices is explained to empower the user with a deep understanding of the method's principles, ensuring reliable and reproducible results.
Principle of the Method
The quantification of this compound is achieved through reversed-phase high-performance liquid chromatography coupled with ultraviolet (UV) detection. The fundamental principle of this technique relies on the partitioning of the analyte between a non-polar stationary phase (C8) and a polar mobile phase.
Causality of Method Selection:
-
Reversed-Phase Chromatography: this compound is a polar organic molecule. RP-HPLC is the premier choice for such compounds, offering excellent resolution and reproducibility. A C8 column was selected over a C18 to provide a slightly less hydrophobic stationary phase, which can be advantageous for retaining and eluting polar compounds with sharp peaks and shorter run times.
-
Acidic Mobile Phase: The analyte contains two basic nitrogen atoms (one in the pyridine ring and one in the imidazole ring). By maintaining the mobile phase at an acidic pH of 3.2, these basic centers are protonated.[1][2] This uniform positive charge prevents unwanted interactions with residual silanols on the silica backbone of the stationary phase, leading to improved peak symmetry and eliminating peak tailing.
-
UV Detection: The presence of the pyridine and imidazole aromatic rings in the analyte's structure results in strong ultraviolet absorbance. Based on the known spectral properties of nicotinamide, a primary chromophore in the molecule, a detection wavelength of 262 nm is selected to ensure high sensitivity and specificity.[3]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to robust method development.
| Property | Value / Structure | Source |
| Compound Name | This compound | - |
| CAS Number | 1097795-44-2 | [4] |
| Molecular Formula | C₉H₈N₄O | - |
| Molecular Weight | 188.19 g/mol | - |
| Chemical Structure | ![]() | [4] |
| Key Features | Contains a basic imidazole ring and a pyridinecarboxamide (nicotinamide) moiety. | [5] |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acidic solutions. Nicotinamide, a parent structure, is soluble in water, ethanol, and DMSO.[3] | - |
| UV λmax (Predicted) | ~262 nm, based on the nicotinamide chromophore. | [3] |
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (MeCN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade or higher
-
Ortho-phosphoric acid (H₃PO₄), 85%, ACS Grade
-
Deionized water, 18.2 MΩ·cm resistivity or higher
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Variable Wavelength or Photodiode Array (PDA) UV Detector
-
-
Column: Thermo Scientific™ BDS Hypersil™ C8, 4.6 x 250 mm, 5 µm particle size (or equivalent)[1][2]
-
Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS)
-
Ancillary Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.
Chromatographic Conditions
The following optimized conditions have been established for the reliable quantification of the analyte.
| Parameter | Recommended Setting |
| Stationary Phase | Thermo Scientific™ BDS Hypersil™ C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol / 0.025 M KH₂PO₄ Buffer (70:30, v/v), pH adjusted to 3.2 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm |
| Run Time | Approximately 10 minutes |
Detailed Experimental Protocol
Mobile Phase Preparation (1 L)
-
Prepare Buffer: Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of deionized water in a 1 L beaker.
-
Adjust pH: Place the beaker on a magnetic stirrer and use a calibrated pH meter to monitor the pH. Slowly add 85% ortho-phosphoric acid dropwise until the pH of the solution is stable at 3.20 ± 0.05.
-
Final Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add deionized water to the mark.
-
Prepare Mobile Phase: In a suitable 2 L solvent reservoir, combine 700 mL of HPLC-grade Methanol with 300 mL of the prepared 0.025 M KH₂PO₄ buffer (pH 3.2).
-
Degas: Mix thoroughly and degas the final mobile phase for at least 15 minutes using vacuum filtration, sonication, or helium sparging before use.
Standard Solution Preparation
-
Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh the sample powder (e.g., drug substance) containing approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 35 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm chemically compatible syringe filter (e.g., PTFE or PVDF) into an HPLC vial for analysis.
System Setup and Analysis
-
Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST): Before starting any analysis, perform a minimum of five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready for use only if the SST criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
-
Analysis Sequence: Construct a sequence including a blank (mobile phase), the SST injections, the full set of calibration standards, and the prepared samples. Bracket the samples with check standards every 10-20 injections to monitor system performance over time.
Method Validation Strategy
To ensure the trustworthiness and reliability of this protocol, it must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis (using PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo samples. |
| Linearity & Range | To establish a linear relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 5, 25, 75 µg/mL). |
| Precision | To assess the degree of scatter between a series of measurements. | - Repeatability (Intra-day): %RSD ≤ 2.0% for n=6 replicates. - Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days/analysts. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1). |
Visualizations of Workflows
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: Logical relationship of key parameters in the HPLC method validation strategy.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The use of a common C8 column and a straightforward isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. By following the outlined protocol and the principles of method validation, researchers and analysts can achieve accurate and precise results suitable for regulatory submission, quality control, and research applications.
References
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 63(3), 175-180. [Link]
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879. [Link]
-
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]
- Siddiqui, F. A., Arayne, M. S., & Sultana, N. (2012). Nicotinamide: A Pharmaceutical and Clinical Review. Journal of the Baqai Medical University, 15(1), 29-38.
-
Musenga, A., Amore, M., & Gatti, R. (2015). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online, 43(15), 2419-2428. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
- Schorr, H., & Luley, C. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]
-
FooDB. (2010). Showing Compound Nicotinamide (FDB012485). [Link]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 1097795-44-2 [m.chemicalbook.com]
- 5. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-(1H-Imidazol-1-yl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the analytical characterization of 6-(1H-Imidazol-1-yl)nicotinamide. This molecule, a derivative of nicotinamide (a form of vitamin B3), is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its advancement in research and clinical applications. This document outlines the theoretical basis for the expected NMR signatures, provides step-by-step experimental protocols for ¹H and ¹³C NMR, and offers insights into spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reliable analytical outcomes.
Introduction: The Significance of this compound and the Role of NMR
This compound integrates two key heterocyclic moieties: a pyridine ring characteristic of nicotinamide and an imidazole ring. Nicotinamide itself is a crucial coenzyme in cellular metabolism and its derivatives are explored for a wide range of therapeutic applications, including in dermatology and oncology.[1] The addition of the imidazole group, a common feature in many biologically active molecules, can significantly alter the parent molecule's chemical properties, receptor binding affinity, and metabolic stability.
Given the nuanced structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for its unambiguous structural confirmation and purity assessment. NMR provides precise information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular architecture. This guide will delve into the practical aspects of performing high-quality NMR analysis on this compound.
Predicted NMR Spectral Characteristics
A thorough understanding of the expected chemical shifts and coupling patterns is fundamental to accurate spectral interpretation. The predicted values below are based on established NMR principles and data from related structures such as nicotinamide and various imidazole derivatives.[2][3]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used for this compound:
Caption: Molecular structure and atom numbering for this compound.
Predicted ¹H NMR Data
The following table summarizes the anticipated proton chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a common deuterated solvent like DMSO-d₆.
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |
| H2 | ~8.9 | d | ~2.0 | Located ortho to the pyridine nitrogen, leading to significant deshielding.[4] |
| H4 | ~8.2 | dd | ~8.0, 2.0 | Coupled to both H2 and H5. |
| H5 | ~7.6 | d | ~8.0 | Coupled to H4. |
| H2' | ~8.3 | s | Typically the most deshielded proton in the imidazole ring.[5][6] | |
| H4' | ~7.8 | t | ~1.5 | Coupled to H5' and H2'. |
| H5' | ~7.1 | t | ~1.5 | Coupled to H4' and H2'. |
| -CONH₂ | ~7.5 and ~8.0 | br s | Two broad singlets for the amide protons, which may exchange with residual water in the solvent. |
Predicted ¹³C NMR Data
The table below outlines the expected carbon chemical shifts for this compound in DMSO-d₆.
| Carbon | Predicted δ (ppm) | Rationale |
| C-carbonyl | ~165 | Typical chemical shift for a primary amide carbonyl carbon. |
| C6 | ~158 | Attached to two nitrogen atoms, resulting in strong deshielding. |
| C2 | ~152 | Alpha to the pyridine nitrogen.[7] |
| C4 | ~138 | Beta to the pyridine nitrogen. |
| C2' | ~136 | Deshielded due to attachment to two nitrogen atoms.[8] |
| C5 | ~125 | |
| C4' | ~122 | |
| C5' | ~118 | |
| C3 | ~130 | Attached to the carbonyl group. |
Experimental Protocols
The following protocols are designed to yield high-resolution NMR spectra suitable for structural elucidation and purity analysis.
Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good first choice for nitrogen-containing heterocyclic compounds due to its excellent solvating power.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary but should be done with caution to avoid degradation.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
¹H NMR Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6-7 ppm.
¹³C NMR Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: Specify the deuterated solvent used.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.
2D NMR Experiments (Optional but Recommended)
For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.
-
Assignment: Use the predicted chemical shifts, multiplicities, coupling constants, and 2D correlation data to assign each signal to a specific atom in the molecule.
Caption: Logic flow for NMR spectral assignment.
Conclusion
This application note provides a robust framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR data. The provided predictions for ¹H and ¹³C chemical shifts, grounded in the analysis of related chemical structures, serve as a valuable guide for accurate spectral interpretation. The application of these methods will ensure the reliable structural characterization and purity assessment of this promising molecule, thereby supporting its development in various scientific and therapeutic fields.
References
-
ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]
-
ResearchGate. A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. Available at: [Link]
-
ResearchGate. 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]
-
PubMed. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Available at: [Link]
-
TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]
-
Biological Magnetic Resonance Bank. Nicotinamide at BMRB. Available at: [Link]
-
ResearchGate. 1H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Available at: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available at: [Link]
-
PubMed. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Available at: [Link]
-
Q Magnetics. There's a lot going on in nicotinamide at 125 MHz. Available at: [Link]
-
Oakwood Chemical. 6-(1H-Imidazol-1-yl)nicotinic acid. Available at: [Link]
-
Lead Sciences. 6-(1H-Imidazol-1-yl)nicotinic acid. Available at: [Link]
-
PubMed. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Available at: [Link]
-
ResearchGate. Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[5][8][9] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available at: [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]
-
PubMed. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Available at: [Link]
-
ResearchGate. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Available at: [Link]
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MDPI. Update on Nicotinamide and Its Application in the Management of Glaucoma. Available at: [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing Novel PARP Inhibitors like 6-(1H-Imidazol-1-yl)nicotinamide
Abstract
This guide provides a comprehensive framework for the cellular characterization of novel Poly (ADP-ribose) polymerase (PARP) inhibitors, using the investigational compound 6-(1H-Imidazol-1-yl)nicotinamide as a representative molecule. Poly(ADP-ribose) polymerases are critical enzymes in the DNA damage response, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways like those carrying BRCA1/2 mutations.[1][2] Nicotinamide, a form of vitamin B3, is a known endogenous inhibitor of PARP, making its derivatives like this compound promising candidates for investigation.[3][4][5][6] This document details a multi-tiered assay cascade, from initial cytotoxicity screening to direct target engagement and downstream functional outcomes, enabling researchers to build a robust pharmacological profile of their compound.
Introduction: The Rationale for PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in cellular homeostasis, most notably in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][7] Upon detecting DNA damage, PARP1 binds to the break and synthesizes large, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7] This PARylation event acts as a signaling scaffold, recruiting the necessary machinery to repair the lesion.
Inhibition of PARP enzymatic activity prevents the repair of SSBs.[1] While this is not immediately lethal to a healthy cell, during DNA replication, these unrepaired SSBs collapse replication forks, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[1] In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic collapse and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.
This application note outlines a logical progression of cell-based assays to validate the activity of a novel PARP inhibitor, this compound.
Foundational Assays: Assessing General Cytotoxicity and Viability
The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a working concentration range and identifies which cell lines are sensitive.
2.1. Principle of Viability Assays
Cell viability assays measure the overall health of a cell population. Common methods rely on quantifying metabolic activity or intracellular ATP levels, which are proportional to the number of living cells.[8]
| Assay Method | Principle | Detection | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a purple formazan product.[9] | Colorimetric (Absorbance ~570 nm) | Inexpensive, well-established. | Endpoint assay, requires a solubilization step, can be affected by changes in cellular metabolism.[10] |
| ATP-Based Assay (e.g., RealTime-Glo™) | A pro-substrate is reduced by metabolically active cells to generate a substrate for luciferase, producing a luminescent signal.[11] | Luminescent | Highly sensitive, non-lytic, allows for real-time kinetic measurements, fewer steps.[11] | More expensive reagents, requires a luminometer. |
2.2. Detailed Protocol: MTT Cell Viability Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient CAPAN-1, BRCA-proficient MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank values, normalize the data to the vehicle control (100% viability), and plot the results as percent viability versus log[concentration]. Use non-linear regression to calculate the IC₅₀ value.
Mechanistic Assays: Confirming PARP Target Engagement
After establishing a cytotoxic effect, it is crucial to confirm that the compound directly inhibits PARP activity within the cell. This is most effectively achieved by measuring the product of PARP enzymes, poly(ADP-ribose) (PAR), in response to a DNA-damaging stimulus.
3.1. Principle of Cellular PARP Inhibition Assay
This assay quantifies PAR levels in cells that have been pre-treated with the inhibitor and then challenged with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂). A potent PARP inhibitor will prevent the H₂O₂-induced surge in PAR synthesis.[12]
3.2. Detailed Protocol: Chemiluminescent PARP Activity Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound and a known PARP inhibitor (e.g., Olaparib)
-
DNA-damaging agent: H₂O₂
-
Lysis buffer, blocking buffer, and wash buffer
-
Primary antibody: Anti-PAR monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Microplate luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound, a positive control inhibitor (Olaparib), and a vehicle control for 1 hour.
-
Induce DNA Damage: Add H₂O₂ (e.g., final concentration 200 µM) to all wells except for the "no damage" control. Incubate for 10-15 minutes at 37°C.
-
Lysis and Coating: Wash cells with ice-cold PBS. Lyse the cells and transfer the lysate to an ELISA plate pre-coated for protein binding. Allow the lysate to adsorb.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-PAR primary antibody for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the plate thoroughly. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Analysis: Normalize the data. A successful inhibitor will show a dose-dependent decrease in the luminescent signal in the H₂O₂-treated wells.
Functional & Phenotypic Assays: Downstream Consequences
Confirming target engagement is essential, but understanding the functional consequences of that engagement is the ultimate goal. For a PARP inhibitor, this means demonstrating an increase in unrepaired DNA damage and subsequent induction of apoptosis, particularly in HR-deficient cells.
4.1. Quantifying DNA Double-Strand Breaks (γH2AX Assay)
The histone variant H2AX is rapidly phosphorylated at Serine 139 (becoming γH2AX) at the sites of DNA double-strand breaks (DSBs).[13] Visualizing and counting γH2AX foci via immunofluorescence microscopy is a direct and widely used method to quantify DSBs.[13][14]
4.2. Detailed Protocol: γH2AX Immunofluorescence Staining
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., CAPAN-1 [BRCA2-mutant] and a BRCA-proficient control) on coverslips. Treat with this compound for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash and incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Wash and counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An effective PARP inhibitor should cause a significant increase in γH2AX foci, especially in the BRCA-deficient cell line.
4.3. Measuring Apoptosis (Caspase-3/7 Activity)
The ultimate consequence of unrepaired DNA damage is programmed cell death, or apoptosis. A key event in this process is the activation of executioner caspases, such as caspase-3 and caspase-7.
4.4. Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay
This homogeneous "add-mix-measure" assay is ideal for high-throughput screening.[15][16]
Materials:
-
Cells in a white-walled, clear-bottom 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega)[15]
-
Microplate luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound for 24-72 hours. Include appropriate vehicle and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[17]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Incubation: Mix briefly on an orbital shaker and incubate for 1-2 hours at room temperature, protected from light. The reagent lyses the cells and contains a pro-luminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to generate a light signal.[15]
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity.[16]
Data Synthesis and Interpretation
A successful PARP inhibitor like this compound should yield a cohesive dataset across this assay cascade, demonstrating a clear mechanism of action.
| Assay | Expected Result for an Active PARP Inhibitor | Interpretation |
| Cell Viability (MTT) | Dose-dependent decrease in viability, with greater sensitivity (lower IC₅₀) in HR-deficient cells. | Compound is cytotoxic, potentially via synthetic lethality. |
| PARP Activity (ELISA) | Dose-dependent reduction of H₂O₂-induced PAR formation. | Direct evidence of target engagement and PARP inhibition in a cellular context. |
| DNA Damage (γH2AX) | Dose-dependent increase in nuclear γH2AX foci, more pronounced in HR-deficient cells. | Inhibition of SSB repair leads to accumulation of DSBs. |
| Apoptosis (Caspase-3/7) | Dose-dependent increase in caspase activity, correlating with viability data. | The observed cytotoxicity is mediated through the induction of apoptosis. |
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust and reliable method for characterizing the activity of novel PARP inhibitors such as this compound. By progressing from broad cytotoxic screening to specific target engagement and downstream functional validation, researchers can confidently establish a compound's mechanism of action and build a compelling preclinical data package. This multi-assay approach ensures scientific rigor and provides the critical insights needed for advancing promising candidates in drug development pipelines.
References
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Pilath, H., et al. (2017). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. Mutation Research/Reviews in Mutation Research, 773, 135-151. [Link]
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Wood, R. D., et al. (2020). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Journal of Research of the National Institute of Standards and Technology, 125, 125016. [Link]
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Caspase 3/7 Activity. (2025). Protocols.io. [Link]
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PARP Assays. (n.d.). Amsbio. [Link]
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DNA Damage Assays. (n.d.). Champions Oncology. [Link]
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Reddig, A., et al. (2021). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine, 6, 25. [Link]
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Yang, E., et al. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. Journal of Visualized Experiments, (64), e3965. [Link]
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Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(5), e95413. [Link]
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PARP Assays. (n.d.). BPS Bioscience. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine. [Link]
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Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. (2025). ResearchGate. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Saldeen, J. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Molecular and Cellular Biochemistry, 243(1-2), 103-112. [Link]
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Budihardjo, I. I., et al. (1998). 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Clinical Cancer Research, 4(3), 725-734. [Link]
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PARP inhibition by nicotinamide. (n.d.). ResearchGate. [Link]
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González-García, E., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 33(3), 1436-1442. [Link]
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Kaushik, N. K., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 13(21), 5529. [Link]
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Pfefferkorn, J. A., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 55(3), 1318-1333. [Link]
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Papakonstantinou, E., et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 12(3), 449. [Link]
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Behrens, M. I., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 259. [Link]
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Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). ResearchGate. [Link]
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Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research, 11, 1178646918776658. [Link]
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Cheng, X., et al. (2019). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 14(11), 2415-2422. [Link]
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Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]
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Gharote, M. A., & Deshpande, A. A. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. International Journal of Molecular and Immuno Oncology, 6(3), 118-121. [Link]
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Otte, N., et al. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science, 27(5), 255-261. [Link]
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Nicotinamide. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 6-(1H-Imidazol-1-yl)nicotinamide in Oncology Animal Models
Introduction: Rationale for Investigation
6-(1H-Imidazol-1-yl)nicotinamide is a novel investigational compound. While specific data on this molecule is not yet publicly available, its chemical structure, featuring a nicotinamide moiety linked to an imidazole group, suggests potential interaction with key cellular enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate or are involved in its biosynthesis. This positions the compound as a candidate for two primary mechanisms of action in oncology: Poly (ADP-ribose) polymerase (PARP) inhibition and Nicotinamide phosphoribosyltransferase (NAMPT) inhibition.
-
PARP Inhibition: PARP enzymes are crucial for DNA repair. In cancers with existing DNA damage repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death.
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ production in many cancer cells.[1][2] Inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis, disruption of NAD+-dependent signaling pathways, and ultimately, apoptosis.[3][4]
These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound in relevant animal models to elucidate its potential anti-cancer efficacy and mechanism of action.
Hypothesized Signaling Pathways
The two primary hypothesized mechanisms of action for this compound are depicted below.
Caption: Hypothesized PARP Inhibition Pathway.
Caption: Hypothesized NAMPT Inhibition Pathway.
PART 1: Efficacy Evaluation in Xenograft Models
The initial assessment of anti-tumor activity is best performed using subcutaneous xenograft models. These models are well-established, cost-effective, and allow for straightforward monitoring of tumor growth.[5]
Recommended Cell Lines and Corresponding Animal Models
| Hypothesized Target | Cancer Type | Recommended Cell Line | Key Genetic Feature | Animal Strain |
| PARP | Ovarian Cancer | CAPAN-1 | BRCA2 deficient | Athymic Nude (nu/nu) or SCID |
| PARP | Breast Cancer (TNBC) | MDA-MB-436 | BRCA1 deficient | Athymic Nude (nu/nu) or SCID |
| NAMPT | Acute Lymphoblastic Leukemia | RS4;11 | MLL-rearranged | NOD/SCID or NSG |
| NAMPT | Colorectal Cancer | HCT116 | KRAS mutant | Athymic Nude (nu/nu) or SCID |
| Control | Breast Cancer | MDA-MB-231 | BRCA proficient | Athymic Nude (nu/nu) or SCID |
Experimental Workflow
Caption: General Experimental Workflow for Xenograft Studies.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Selected cancer cell line (e.g., CAPAN-1)
-
Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)
-
Growth medium and supplements
-
Matrigel® or similar basement membrane matrix
-
This compound, vehicle control
-
Dosing syringes, needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cells under standard conditions to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-12 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle used to formulate the test compound on the same schedule.
-
Treatment Group(s): Administer this compound at predetermined dose levels (e.g., 10, 30, 100 mg/kg) via the determined route (e.g., oral gavage, intraperitoneal injection) daily or as tolerated.
-
Positive Control Group (Optional): Administer a known inhibitor (e.g., Olaparib for PARP models, OT-82 for NAMPT models) to validate model sensitivity.[3][6]
-
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times weekly. Monitor for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if toxicity endpoints are met.
-
Tissue Collection: At necropsy, excise the tumor and weigh it. Collect blood for pharmacokinetic analysis and key organs (liver, spleen, kidneys) for toxicity assessment. A portion of the tumor should be flash-frozen for biomarker analysis and another portion fixed in formalin for histology.
PART 2: Pharmacodynamic (PD) Biomarker Assessment
PD studies are critical to confirm that the compound is engaging its intended target in vivo. These studies should be run in parallel with or as a short-term preliminary to the main efficacy studies.
Recommended Pharmacodynamic Assays
| Hypothesized Target | Biomarker | Assay Method | Tissue | Rationale |
| PARP | Poly(ADP-ribose) (PAR) levels | Immunohistochemistry (IHC) or ELISA | Tumor | Measures direct inhibition of PARP enzyme activity. |
| PARP | γH2AX levels | IHC or Western Blot | Tumor | Indicates accumulation of DNA double-strand breaks. |
| NAMPT | NAD+ levels | LC-MS/MS based assay | Tumor, Blood | Measures direct downstream effect of NAMPT inhibition.[1][3] |
| NAMPT | ATP levels | Luminescence-based assay | Tumor | Assesses cellular energy crisis post-NAD+ depletion.[3] |
Protocol: Short-Term In Vivo Pharmacodynamic Study
Objective: To determine the dose- and time-dependent effects of this compound on target engagement biomarkers.
Procedure:
-
Model Establishment: Establish tumor-bearing mice as described in section 1.3.
-
Dosing: Once tumors are established (~500 mm³), administer a single dose of vehicle or this compound at various dose levels.
-
Time-Course Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 6, 12, 24 hours).
-
Sample Collection: Collect tumor and blood samples at each time point. Process tissues immediately as required for the specific biomarker assay (e.g., flash-freeze for NAD+/ATP analysis).
-
Biomarker Analysis: Perform the assays as outlined in table 2.1 to determine the extent and duration of target modulation. The results will inform the optimal dosing regimen for long-term efficacy studies.
PART 3: Advanced Models and Considerations
Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, PDX models are highly recommended. These models, where patient tumor tissue is directly implanted into immunodeficient mice, better recapitulate the heterogeneity and complexity of human tumors.[7] Efficacy studies in PDX models of triple-negative breast cancer or high-risk pediatric acute lymphoblastic leukemia would provide strong evidence of clinical potential.[3][7]
Toxicity and Tolerability
Throughout all in vivo studies, careful monitoring of animal health is paramount. Key parameters include:
-
Body Weight: A loss of >20% is a common humane endpoint.
-
Clinical Observations: Note any changes in posture, activity, or grooming.
-
Hematology: At study termination, a complete blood count (CBC) can reveal effects on hematopoietic cells, a known toxicity of some NAMPT inhibitors.
-
Histopathology: H&E staining of major organs can identify any treatment-related tissue damage.
Co-administration with Nicotinic Acid (for NAMPT inhibitor hypothesis)
If this compound is found to be a potent NAMPT inhibitor, significant on-target toxicity in normal tissues may occur. Preclinical studies have shown that co-administration of nicotinic acid can rescue normal tissues from NAMPT inhibitor-induced toxicity without compromising anti-tumor efficacy in tumors with low expression of nicotinic acid phosphoribosyltransferase (NAPRT1).[8] This strategy could be explored to potentially widen the therapeutic window.
Conclusion
The provided protocols offer a structured and robust framework for the initial preclinical evaluation of this compound. By systematically assessing its efficacy in well-chosen animal models and confirming target engagement through pharmacodynamic studies, researchers can generate the critical data needed to advance this compound toward clinical development. The dual-hypothesis approach, investigating both PARP and NAMPT inhibition, provides a comprehensive strategy for elucidating the mechanism of this novel agent.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
- KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
- Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (N/A). PMC.
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministr
- Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. (N/A). PMC - NIH.
- Review of various NAMPT inhibitors for the tre
- Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (N/A). NIH.
- Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. (2017). Molecular Cancer Therapeutics.
- A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. (2010). PubMed.
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- 8. A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 6-(1H-Imidazol-1-yl)nicotinamide as a Putative Chemical Probe for PARP-Family Enzymes
For: Researchers, scientists, and drug development professionals.
Preamble: A Roadmap to Characterizing a Novel PARP Inhibitor
The field of chemical biology relies on well-characterized molecular probes to dissect complex cellular processes. The nicotinamide scaffold has proven to be a fertile ground for the development of inhibitors targeting the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, which are critical regulators of DNA repair, transcription, and cell death.[1][2] 6-(1H-Imidazol-1-yl)nicotinamide emerges from this lineage, designed to mimic the nicotinamide portion of the PARP substrate, NAD+.
While this molecule holds promise as a chemical probe, particularly for less-studied mono-ADP-ribosylating PARPs like PARP10, it is crucial to acknowledge that comprehensive public data on its specific inhibitory profile—such as IC₅₀ values and isoform selectivity—is not yet extensively documented. Therefore, this guide is structured not as a manual for a fully validated probe, but as a rigorous, experience-driven roadmap for its characterization. We provide the scientific logic and detailed protocols necessary to validate this compound, or similar novel nicotinamide analogs, as a selective chemical probe for its intended target.
Section 1: The Scientific Foundation - Understanding the Target and Mechanism
PARP10: A Mono-ADP-Ribosyltransferase with Emerging Roles
The PARP family consists of 17 members in humans. While PARP1 and PARP2 are known for catalyzing poly-ADP-ribosylation (PARylation) in response to DNA damage, the majority of the family, including PARP10 (also known as ARTD10), catalyze mono-ADP-ribosylation (MARylation).[2] PARP10 has been implicated in diverse cellular processes, including DNA replication stress response, regulation of the NF-κB pathway, and control of cell proliferation.[3] A selective small-molecule inhibitor for PARP10 is highly sought after to elucidate its specific functions and validate it as a potential therapeutic target.[2]
Proposed Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site
This compound is designed to function as a competitive inhibitor of PARP enzymes. It occupies the nicotinamide-binding sub-pocket of the enzyme's catalytic domain, preventing the binding of the natural substrate, NAD+. This blockade of the active site abrogates the transfer of ADP-ribose to target proteins, thereby inhibiting the enzyme's biological function. The unique structural features of the imidazole and nicotinamide moieties are intended to confer specific interactions with amino acid residues in the target's active site, which forms the basis for potential isoform selectivity.
Figure 1: Mechanism of PARP10 Inhibition. The diagram illustrates how this compound acts as a competitive inhibitor, blocking the active site of PARP10 to prevent substrate MARylation and downstream signaling.
Section 2: Experimental Characterization Workflow
Validating a new chemical probe requires a multi-step approach, moving from in vitro biochemical assays to confirmation of target engagement in a cellular environment.
Figure 2: Workflow for Chemical Probe Validation. A logical progression from in vitro potency and selectivity to in-cell target engagement and functional impact is essential.
Section 3: Detailed Protocols
Protocol 1: In Vitro PARP10 Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of recombinant human PARP10 activity. This is a foundational step to measure the probe's potency.
Principle: This protocol describes a non-radioactive, ELISA-based assay. Recombinant PARP10 is incubated with a histone-coated plate in the presence of biotinylated NAD+. The enzyme transfers biotinylated ADP-ribose to the histones. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the inhibitor's activity.
Materials:
-
Recombinant Human PARP10 (catalytic domain is sufficient)
-
Histone-coated 96-well plates (e.g., from a PARP assay kit)
-
6-Biotin-17-NAD+ (biotinylated NAD+)
-
This compound (Test Compound)
-
Known PARP10 inhibitor (Positive Control, e.g., OUL35)[2]
-
DMSO (Vehicle Control)
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, starting from 1 mM down to the low nanomolar range.
-
Prepare identical dilutions for the positive control inhibitor.
-
-
Reaction Setup:
-
Add 25 µL of PARP Assay Buffer to each well of the histone-coated plate.
-
Add 5 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells. Ensure the final DMSO concentration is ≤1% to avoid solvent effects.
-
Add 10 µL of a pre-diluted PARP10 enzyme solution to each well. Mix gently by tapping the plate.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
To each well, add 10 µL of a solution containing biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the plate 4 times with Wash Buffer.
-
Add 50 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a robust blue color develops in the vehicle control wells.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of the positive control as 0% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
| Parameter | Recommended Value | Rationale |
| Enzyme Conc. | 10-20 ng/well | Should be in the linear range of the assay. |
| Biotin-NAD+ Conc. | At or near Kₘ | Ensures sensitivity to competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without substrate depletion. |
| DMSO Final Conc. | ≤ 1% | Minimizes solvent interference with enzyme activity. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to and stabilizes PARP10 within intact cells. This is the gold standard for confirming on-target activity.
Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[1] Intact cells are treated with the compound or vehicle, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured protein by centrifugation. The amount of soluble PARP10 remaining at each temperature is quantified by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing endogenous or over-expressed tagged PARP10 (e.g., HEK293T)
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Protease and Phosphatase Inhibitor Cocktail
-
Lysis Buffer (e.g., RIPA buffer)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge capable of >16,000 x g
-
SDS-PAGE and Western blot equipment
-
Primary antibody against PARP10 or the tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10x the biochemical IC₅₀) or DMSO vehicle.
-
Incubate at 37°C for 1-2 hours.
-
-
Heating Step:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control (room temperature).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at 16,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of the unheated samples to ensure equal loading.
-
Perform SDS-PAGE and Western blotting using an antibody specific for PARP10.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using software like ImageJ.
-
Normalize the intensity of each band to the unheated control for that treatment group (DMSO or compound).
-
Plot the normalized soluble protein fraction versus temperature for both DMSO and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and thus, target engagement.
-
| Parameter | Recommended Value/Range | Rationale |
| Cell Density | 1-5 x 10⁶ cells per condition | Ensures sufficient protein for Western blot detection. |
| Compound Conc. | 1-50 µM | Should be high enough to achieve target saturation. Start with ~10x IC₅₀. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without causing widespread protein degradation. |
| Temperature Range | 40°C - 64°C | This range typically covers the melting temperature of many intracellular proteins. |
Section 4: Trustworthiness and Self-Validation
For any experiment with a novel probe, incorporating appropriate controls is non-negotiable.
-
Positive Control: Always include a known, well-characterized inhibitor of your target (e.g., OUL35 for PARP10) in parallel. This validates that the assay system is working correctly.
-
Negative Control: A structurally similar but inactive analog of this compound, if available, is the ideal negative control. It helps to rule out off-target effects caused by the general chemical scaffold.
-
Orthogonal Assays: If possible, confirm target engagement with an orthogonal method, such as an in-cell activity assay that measures the MARylation of a known PARP10 substrate.
References
- Almqvist, H., et al. (2016). CETSA simplifies experimental design and improves data interpretation.
- Cohen, M. S., & Chang, P. (2018). The roles of mono-ADP-ribosylation in organismal biology.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
Morgan, R. K., et al. (2019). Rational Design of Cell-Active Inhibitors of PARP10. ACS Medicinal Chemistry Letters, 10(1), 74-79. Available at: [Link]
-
Robu, M., et al. (2021). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 64(19), 14390-14427. Available at: [Link]
-
Stephens, E. N., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
Application Note & Protocol: Dissolving 6-(1H-Imidazol-1-yl)nicotinamide for Preclinical Research
Introduction: Understanding the Molecule
6-(1H-Imidazol-1-yl)nicotinamide is a heterocyclic compound of interest in drug discovery, integrating the structural features of both nicotinamide and imidazole. Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism and energy production[1][2]. Its derivatives are explored for a wide range of therapeutic applications, including inflammatory skin diseases and neurodegenerative conditions[3][4]. The imidazole ring, a five-membered aromatic heterocycle, is a common motif in many biologically active compounds and pharmaceuticals due to its ability to participate in various biological interactions[4][5][6][7]. The combination of these two moieties in this compound suggests potential applications in areas where modulation of cellular metabolism and signaling pathways is desired.
The physicochemical properties of this compound are dictated by its constituent parts. Nicotinamide is a highly water-soluble compound[1][3]. Imidazole is also soluble in water and polar solvents, and it is amphoteric, meaning it can act as both a weak acid and a weak base[6][8]. The presence of the basic nitrogen on the imidazole ring and the pyridine ring of the nicotinamide portion, along with the amide group, suggests that the overall molecule will have a degree of polarity and potential for hydrogen bonding, which are key determinants of solubility.
This application note provides a detailed protocol for the dissolution of this compound, offering a systematic approach to preparing stock solutions for in vitro and in vivo research. The protocols are designed to be a starting point for researchers, with guidance on optimization and troubleshooting.
Physicochemical Properties & Solubility Profile (Predicted)
| Solvent Class | Predicted Solubility | Rationale & Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderate to Good | The polar nature of the nicotinamide and imidazole moieties suggests good aqueous solubility. The imidazole ring has a pKa of approximately 7, meaning it will be partially protonated at physiological pH, which can enhance water solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. They are a common first choice for dissolving novel compounds in drug discovery. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to Good | The ability to form hydrogen bonds with the compound should facilitate dissolution. However, solubility may be lower than in DMSO or DMF. |
| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The high polarity of the molecule makes it unlikely to dissolve in non-polar solvents. |
Experimental Workflow for Dissolution
The following diagram outlines the general workflow for dissolving this compound and preparing solutions for experimental use.
Caption: General workflow for the dissolution of this compound.
Primary Protocol: Dissolution in DMSO for Stock Solutions
This protocol is recommended as the initial approach for creating a high-concentration stock solution, which can then be diluted into aqueous buffers for final experimental concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm, PTFE or other DMSO-compatible membrane)
-
Sterile, light-protected storage tubes
Procedure:
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 1.88 mg of the compound for every 1 mL of DMSO to be added (assuming a molecular weight of 188.18 g/mol ).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution. If any particulate matter remains, proceed to the next step.
-
Sonicate the vial in a water bath for 10-15 minutes. Avoid excessive heating of the sample.
-
Repeat vortexing and sonication as needed until the compound is fully dissolved and the solution is clear.
-
-
Sterilization and Storage:
-
Once the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a sterile, light-protected storage tube. This step is critical for cell-based assays.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Rationale for Choices:
-
DMSO: It is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, making it a reliable starting point for novel molecules[9].
-
Anhydrous DMSO: Using anhydrous DMSO is crucial as water can reduce the solubility of some compounds and can freeze out of solution at low temperatures, potentially causing the compound to precipitate.
-
Vortexing and Sonication: These methods provide mechanical and ultrasonic energy, respectively, to break down particle aggregates and accelerate the dissolution process.
-
Sterile Filtration: This is a standard and essential step to remove any potential microbial contamination before use in biological experiments.
-
Aliquoting and Low-Temperature Storage: This minimizes degradation of the compound from repeated temperature changes and exposure to light and air.
Secondary Protocol: Direct Dissolution in Aqueous Buffer
For experiments where the presence of even small amounts of organic solvent is undesirable, direct dissolution in an aqueous buffer can be attempted.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile vials
-
Vortex mixer
-
Water bath sonicator
-
pH meter and solutions for pH adjustment (e.g., 1 M HCl, 1 M NaOH)
-
Sterile syringe filters (0.22 µm, PVDF or PES)
Procedure:
-
Initial Dissolution Attempt:
-
Weigh the desired amount of compound into a sterile vial.
-
Add a portion of the total required volume of sterile PBS (e.g., 80%).
-
Vortex and sonicate as described in the primary protocol.
-
-
pH Adjustment (if necessary):
-
If the compound does not fully dissolve, the pH of the solution can be adjusted.
-
Given the presence of the basic imidazole and pyridine nitrogens, slightly acidifying the solution may increase solubility by protonating these groups.
-
Carefully add small increments of 1 M HCl to lower the pH (e.g., to pH 6.0-6.5), mixing and observing for dissolution after each addition.
-
Conversely, if the compound has acidic properties, adjusting the pH upwards with 1 M NaOH may be beneficial.
-
Once the compound is dissolved, adjust the pH back to the desired final pH (e.g., 7.4) and bring the solution to the final volume with PBS.
-
-
Final Steps:
-
Sterile-filter the final solution.
-
Use the solution fresh. It is generally not recommended to store aqueous solutions of research compounds for extended periods.
-
Logical Flow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection.
Troubleshooting & Advanced Considerations
-
Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous medium is exceeded. To mitigate this, use a higher dilution factor and add the DMSO stock to the aqueous buffer dropwise while vortexing.
-
Co-solvents: If solubility in aqueous buffer is poor, a co-solvent system can be employed. For example, a mixture of PBS and a biocompatible organic solvent like ethanol or polyethylene glycol (PEG) may enhance solubility. The final concentration of the organic solvent should be kept to a minimum and tested for its effects in the specific experimental system.
-
Stability: The stability of this compound in solution is unknown. It is recommended to prepare fresh solutions for each experiment and to protect solutions from light. A preliminary stability study using techniques like HPLC can be performed if the compound will be used over an extended period.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of this compound. By starting with a robust solvent like DMSO and following a systematic approach to troubleshooting, researchers can confidently prepare solutions of this compound for a variety of preclinical applications. The principles and techniques described herein are broadly applicable to the handling of novel heterocyclic compounds in drug discovery and development.
References
-
Berman, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 799. Available from: [Link]
- Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5–10.
-
FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Available from: [Link]
- Frąckowiak, A., et al. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 23(19), 11867.
-
International Journal of Pharmaceutical and PURE & APPLIED RESEARCH. (2014). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminonicotinamide. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. Retrieved from: [Link]
-
Oakwood Chemical. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid. Available from: [Link]
- Rathi, E., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13.
-
ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) and approved drugs based on the imidazole structural motif. Available from: [Link]
- Rolfe, D. F. S. (2014). The Secret of Life: NAD+ and the Translations of Energy. Trends in Biochemical Sciences, 39(9), 389-390.
- Tarsa, P. B., et al. (2022). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. AAPS PharmSciTech, 23(1), 1.
- Toderi, M., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. CNS Neuroscience & Therapeutics, 24(9), 775-782.
- Walia, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Applied Pharmaceutical Science, 12(10), 001-020.
- Wang, J., et al. (2004). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 11(3), 6-13.
- Wessels, F., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3986.
- Yadav, V., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. Journal of Pharmaceutical Sciences, 96(5), 1241-1253.
- Zhang, L., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032.
Sources
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 6-(1H-Imidazol-1-yl)nicotinamide: A Dual PARP and Wnt Pathway Inhibitor
Introduction: A New Frontier in Targeted Cancer Therapy
6-(1H-Imidazol-1-yl)nicotinamide is a potent small molecule inhibitor belonging to the class of nicotinamide mimetics.[1][2] Its unique structure allows it to competitively inhibit the activity of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, and Tankyrases (TNKS1 and TNKS2).[1][3][4] This dual inhibitory action places this compound at the intersection of two critical cellular processes frequently dysregulated in cancer: DNA damage repair and Wnt/β-catenin signaling.[3][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the biochemical, cellular, and in vivo activities of this promising therapeutic candidate.
The rationale for targeting both PARP and the Wnt pathway stems from their fundamental roles in cancer cell survival and proliferation. PARP1 is a key enzyme in the repair of single-strand DNA breaks; its inhibition can lead to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with pre-existing DNA repair deficiencies (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[7] Tankyrases, on the other hand, are crucial for the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and the downregulation of Wnt target genes that drive cell proliferation.[3][6][8]
This guide is designed to provide not just step-by-step protocols, but also the underlying scientific principles and rationale to empower researchers to design, execute, and interpret experiments with confidence and scientific rigor.
Section 1: Mechanism of Action - A Dual-Pronged Attack
This compound exerts its anti-cancer effects by simultaneously targeting two distinct but interconnected signaling pathways.
Inhibition of PARP1 and the DNA Damage Response
As a nicotinamide mimetic, this compound competes with the endogenous substrate nicotinamide adenine dinucleotide (NAD+) for the catalytic domain of PARP1.[9][10][11] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks.[7][9] In cancer cells with compromised homologous recombination repair (e.g., BRCA mutations), the inhibition of PARP1-mediated repair leads to the collapse of replication forks and the formation of lethal double-strand breaks.
Signaling Pathway: PARP1 Inhibition and DNA Damage
Caption: Inhibition of PARP1 by this compound.
Inhibition of Tankyrase and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical driver of cell proliferation and is aberrantly activated in many cancers.[5][6] Tankyrases (TNKS1 and TNKS2) are PARP family members that play a key role in this pathway by promoting the degradation of Axin, a scaffold protein in the β-catenin destruction complex.[3] By inhibiting tankyrases, this compound stabilizes Axin levels, leading to the phosphorylation and subsequent degradation of β-catenin.[3] This prevents β-catenin from translocating to the nucleus and activating the transcription of pro-proliferative genes like c-myc and cyclin D1.[6][8]
Signaling Pathway: Tankyrase Inhibition and Wnt/β-catenin Signaling
Caption: Inhibition of Wnt/β-catenin signaling via Tankyrase.
Section 2: In Vitro Characterization
The initial characterization of this compound should focus on its direct effects on its enzymatic targets and its broader impact on cancer cell lines.
Biochemical Enzyme Inhibition Assays
The first step is to quantify the inhibitory potency of the compound against its purified enzyme targets. This is typically done by determining the half-maximal inhibitory concentration (IC50).[12]
Protocol 2.1.1: PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies.[13]
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are detected using a streptavidin-conjugated reporter.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or fluorescent HRP substrate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A common starting range is 1 nM to 100 µM.[14]
-
Add 25 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the histone-coated wells.
-
Add 25 µL of PARP1 enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (assay buffer with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate three times.
-
Add 100 µL of HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.1.2: Tankyrase 1/2 Enzyme Inhibition Assay
This protocol is similar to the PARP1 assay but uses recombinant TNKS1 or TNKS2.
-
Principle: Measures the auto-PARsylation of TNKS1/2 using biotinylated NAD+.
-
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Streptavidin-coated 96-well plates
-
Biotinylated NAD+
-
Anti-PAR antibody
-
Secondary antibody-HRP conjugate
-
-
Procedure:
-
Follow a similar serial dilution and incubation procedure as in Protocol 2.1.1.
-
After the reaction, transfer the mixture to a streptavidin-coated plate to capture the biotinylated enzyme.
-
Detect the PARsylated enzyme using an anti-PAR primary antibody and an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Calculate the IC50 value as described for the PARP1 assay.
-
Table 1: Representative Biochemical IC50 Data
| Target Enzyme | This compound IC50 (nM) |
| PARP1 | 5 |
| PARP2 | 15 |
| TNKS1 | 10 |
| TNKS2 | 8 |
Cell-Based Assays
Cell-based assays are crucial for confirming that the compound can penetrate cells and exert its intended biological effects in a more physiologically relevant context.[14]
Protocol 2.2.1: Cell Viability Assay (MTT/XTT)
This is a fundamental assay to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.[15][16]
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.[16]
-
Materials:
-
Cancer cell lines (e.g., BRCA-deficient breast cancer lines, colon cancer lines with high Wnt signaling)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for 48-72 hours.[14] Include a vehicle control.
-
Add MTT or XTT reagent and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against inhibitor concentration.
-
Protocol 2.2.2: Western Blot Analysis of Target Engagement
Western blotting is used to visualize the downstream effects of enzyme inhibition.[17][18][19]
-
Principle: Detects changes in the levels of key proteins in the targeted pathways.[17]
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PAR, anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[20]
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Expected Outcomes:
-
A decrease in PAR levels, indicating PARP inhibition.
-
A decrease in total β-catenin, c-myc, and cyclin D1 levels, indicating Wnt pathway inhibition.
-
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of the inhibitor.
Section 3: In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of a compound in a whole-organism context.[21] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach.[21][22][23]
Cell Line-Derived Xenograft (CDX) Models
CDX models are useful for initial efficacy screening.[22][24]
Protocol 3.1.1: Subcutaneous Xenograft Model
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice, and tumor growth is monitored over time.[23]
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest (e.g., one shown to be sensitive in vitro)
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or Matrigel subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor or vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into mice, better recapitulate the heterogeneity and microenvironment of human tumors.[22][25]
Protocol 3.2.1: PDX Model Establishment and Efficacy Study
-
Principle: To test the efficacy of the inhibitor on tumors that more closely resemble clinical disease.[25]
-
Procedure:
-
Surgically implant a small fragment of a patient's tumor subcutaneously into immunocompromised mice.
-
Once the tumors are established, they can be passaged into subsequent cohorts of mice for expansion.
-
Conduct the efficacy study as described in Protocol 3.1.1.
-
Table 2: Representative In Vivo Efficacy Data (CDX Model)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Inhibitor (25 mg/kg) | 750 ± 150 | 50 |
| Inhibitor (50 mg/kg) | 300 ± 100 | 80 |
Section 4: Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust strategy for the preclinical evaluation of this compound. By systematically assessing its biochemical potency, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a novel anti-cancer agent.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to correlate drug exposure with target engagement and efficacy.
-
Combination studies: To explore synergistic effects with other anti-cancer agents, such as chemotherapy or other targeted therapies.
-
Biomarker discovery: To identify patient populations most likely to respond to treatment based on the genetic and molecular characteristics of their tumors.[25]
By following these detailed protocols and considering the underlying scientific principles, the research community can effectively advance our understanding of this compound and its potential to improve outcomes for cancer patients.
References
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Siu, L. L. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(10), 545–556. Retrieved from [Link]
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- Xenograft Models. (n.d.). Creative Biolabs.
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). Expert Opinion on Drug Discovery, 12(5), 475–485. Retrieved from [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]
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Wnt/β-catenin Signaling Inhibitors. (2023). Current Medicinal Chemistry, 30(21), 2351–2370. Retrieved from [Link]
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In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology, 1844, 211–220. Retrieved from [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(3), 102555. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. (2015). ASSAY and Drug Development Technologies, 13(8), 456–465. Retrieved from [Link]
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Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. (2017). Expert Opinion on Drug Discovery, 12(5), 475–485. Retrieved from [Link]
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PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Advances in the development of Wnt/β-catenin signaling inhibitors. (2023). Journal of Hematology & Oncology, 16(1), 1–19. Retrieved from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Retrieved from [Link]
-
Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology. (2015). Journal of Medicinal Chemistry, 58(3), 1341–1350. Retrieved from [Link]
-
Complementary western blot analysis of novel PARP-1 and PARP-2... (n.d.). ResearchGate. Retrieved from [Link]
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Western Blot Protocol. (2020). YouTube. Retrieved from [Link]
-
A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (2012). Methods in Molecular Biology, 809, 131–141. Retrieved from [Link]
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Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology. (2015). Journal of Medicinal Chemistry, 58(3), 1341–1350. Retrieved from [Link]
-
Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket. (2013). Journal of Medicinal Chemistry, 56(3), 1341–1345. Retrieved from [Link]
-
Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. (2012). Journal of Medicinal Chemistry, 55(3), 1318–1333. Retrieved from [Link]
-
Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (2024). ACS Chemical Biology, 19(10), 2826–2834. Retrieved from [Link]
-
Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). Frontiers in Aging Neuroscience, 12, 255. Retrieved from [Link]
-
Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. (2010). Journal of Nucleic Acids, 2010, 157591. Retrieved from [Link]
-
Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes. (2014). Experimental Dermatology, 23(7), 509–511. Retrieved from [Link]
-
PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate. Retrieved from [Link]
-
Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. (2021). Cancers, 13(16), 4059. Retrieved from [Link]
-
Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin. (2013). Carcinogenesis, 34(5), 1145–1151. Retrieved from [Link]
-
The Influence of Nicotinamide on Health and Disease in the Central Nervous System. (2018). International Journal of Tryptophan Research, 11, 1178646918776658. Retrieved from [Link]
-
Role of nicotinamide in DNA damage, mutagenesis, and DNA repair. (2010). Journal of Nucleic Acids, 2010, 157591. Retrieved from [Link]
-
Nicotinamide enhances repair of arsenic and ultraviolet radiation-induced DNA damage in HaCaT keratinocytes and ex vivo human skin. (2015). PLoS One, 10(2), e0117491. Retrieved from [Link]
-
Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. (2022). Molecules, 27(19), 6542. Retrieved from [Link]
-
The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. (2006). Cutis, 77(1 Suppl), 5–10. Retrieved from [Link]
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Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). Frontiers in Aging Neuroscience, 12, 255. Retrieved from [Link]
-
Nicotinamide - biologic actions of an emerging cosmetic ingredient. (2005). International Journal of Cosmetic Science, 27(5), 255–261. Retrieved from [Link]
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Converting cell death into senescence by PARP1 inhibition improves recovery from acute oxidative injury. (n.d.). University of Groningen. Retrieved from [Link]
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Nicotinamide. (n.d.). PubChem. Retrieved from [Link]
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- 3. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)nicotinamide
Welcome to the technical support center for the synthesis of 6-(1H-Imidazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a copper-catalyzed N-arylation reaction, such as the Ullmann condensation, between 6-chloronicotinamide and imidazole.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Ullmann-type synthesis of this compound can stem from several factors. Let's break down the most common culprits and their solutions.
Potential Cause 1: Inefficient Catalytic Activity
The copper catalyst is the heart of this C-N cross-coupling reaction. Its effectiveness can be compromised by impurities or an incorrect oxidation state.
-
Troubleshooting Steps:
-
Catalyst Choice: While traditional Ullmann reactions used copper powder, modern protocols often favor soluble copper(I) salts like copper(I) iodide (CuI) for better catalytic turnover.[1][2] If you are using copper powder, consider preparing an "activated" form in situ by reducing copper sulfate with zinc metal.[3]
-
Ligand Addition: The addition of a ligand can significantly enhance the solubility and reactivity of the copper catalyst. Diamine-based ligands or 8-hydroxyquinoline have proven effective in similar N-arylation reactions.[1]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 5-10 mol% of the copper catalyst is sufficient. Higher loadings do not always translate to higher yields and can complicate purification.
-
Potential Cause 2: Inappropriate Base or Reaction Conditions
The choice and stoichiometry of the base are critical for deprotonating the imidazole, making it a more effective nucleophile.
-
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) is a common and effective choice for this type of reaction.[2][4] Potassium carbonate (K₂CO₃) can also be used, though it may require higher temperatures.
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at elevated temperatures.[3] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Temperature and Reaction Time: Ullmann condensations often require high temperatures, typically in the range of 110-150 °C.[1][4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from several hours to over a day.[4]
-
Potential Cause 3: Substrate Quality and Side Reactions
The purity of your starting materials, 6-chloronicotinamide and imidazole, is paramount. Impurities can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of your 6-chloronicotinamide and imidazole by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
-
Side Reactions: A potential side reaction is the hydrolysis of the nicotinamide moiety under harsh basic conditions and elevated temperatures. While this is generally less of a concern in anhydrous conditions, it's a possibility to consider.
-
Question 2: I am observing multiple spots on my TLC plate, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple byproducts is a common challenge. Understanding their origin is key to minimizing their formation.
Potential Byproduct 1: Unreacted Starting Materials
Incomplete conversion is a frequent reason for extra spots on a TLC plate.
-
Troubleshooting Steps:
-
Reaction Monitoring: As mentioned, diligent reaction monitoring is crucial. If the reaction has stalled, a slight increase in temperature or the addition of more catalyst or base might be necessary.
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. A slight excess of imidazole can sometimes help drive the reaction to completion.
-
Potential Byproduct 2: Homocoupling of Imidazole
While less common, under certain conditions, imidazole can undergo self-coupling.
-
Troubleshooting Steps:
-
Controlled Conditions: Adhering to optimized reaction conditions, particularly regarding the catalyst and ligand system, can suppress this side reaction.
-
Potential Byproduct 3: Hydrolysis of the Amide
As previously noted, the amide group of nicotinamide can be susceptible to hydrolysis, especially if there is residual water in the reaction mixture.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the introduction of atmospheric moisture.
-
Purification Strategy:
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the desired product from the reaction mixture.[4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique to remove minor impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Ullmann condensation for this synthesis?
A1: The Ullmann condensation for N-arylation involves a copper-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the deprotonated imidazole (imidazolide) to form a copper-imidazolide complex.
-
Oxidative Addition: The aryl halide (6-chloronicotinamide) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the C-N bond of the desired product, this compound, and regenerates the active copper(I) catalyst.[2][3]
Q2: Can I use microwave irradiation to improve the reaction rate?
A2: Yes, microwave-assisted organic synthesis can be a powerful tool to accelerate this type of reaction. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[6] It is advisable to start with conditions similar to the conventional heating method and then optimize the microwave parameters (temperature, time, and power).
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of spectroscopic techniques is recommended for unambiguous characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can confirm the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and for monitoring reaction progress.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
6-chloronicotinamide
-
Imidazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vessel, add 6-chloronicotinamide (1 equivalent), imidazole (1.2 equivalents), CuI (0.1 equivalents), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst | Use CuI with a ligand (e.g., 8-hydroxyquinoline). |
| Inappropriate base/conditions | Use Cs₂CO₃ in anhydrous DMF at 110-120 °C. | |
| Impure starting materials | Verify the purity of reactants before use. | |
| Multiple Byproducts | Incomplete reaction | Monitor reaction progress and adjust conditions if needed. |
| Side reactions (e.g., hydrolysis) | Ensure strictly anhydrous conditions. | |
| Purification Difficulty | Close polarity of product and byproducts | Optimize column chromatography gradient or consider recrystallization. |
Visualizations
Diagram 1: Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX. Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - PubMed Central. Available at: [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid. Oakwood Chemical. Available at: [Link]
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PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]
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Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. ResearchGate. Available at: [Link]
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Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Request PDF. Available at: [Link]
-
Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. Available at: [Link]
- US4447615A - Process for the purification of nicotinic acid amide I. Google Patents.
-
Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. PubMed. Available at: [Link]
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Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos. OSTI.GOV. Available at: [Link]
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The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. PMC - NIH. Available at: [Link]
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(PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. Available at: [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Rational design and synthesis of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives as dual FXR/PPARδ agonists for treatment of pulmonary fibrosis. PubMed. Available at: [Link]
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Purification and Characterization of a Nicotinamide Deamidase Released Into the Growth Medium of Neuroblastoma in Vitro. PubMed. Available at: [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available at: [Link]
-
Nicotinamide riboside phosphorylase from beef liver: purification and characterization. PubMed. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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What is the procedure for the reaction of imidazole with alkyl halide? ResearchGate. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Glasgow. Available at: [Link]
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Technical Support Center: Overcoming Solubility Issues with 6-(1H-Imidazol-1-yl)nicotinamide
Welcome to the technical support center for 6-(1H-Imidazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by the interplay of its three key structural components: the pyridine ring, the imidazole ring, and the nicotinamide group. The imidazole and pyridine rings contain nitrogen atoms that can be protonated, making its solubility highly dependent on pH.[1][2] Imidazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The nicotinamide portion, while generally water-soluble, contributes to the overall polarity and hydrogen bonding capacity of the molecule.[3][4]
Q2: I'm observing precipitation when preparing an aqueous stock solution. What is the most likely cause?
A2: Precipitation upon preparation of an aqueous stock solution is a common issue, often stemming from the compound's low intrinsic aqueous solubility at neutral pH. The imidazole moiety has a pKa of approximately 7.05, meaning that around neutral pH, a significant portion of the molecules will be in their less soluble, unprotonated form.[2] This can lead to the compound falling out of solution, especially at higher concentrations.
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, using organic solvents is a common and effective strategy. This compound is expected to have good solubility in polar organic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol.[3] When preparing a stock solution in an organic solvent, it is crucial to consider the tolerance of your subsequent experimental system to that solvent. Even small amounts of organic solvents can have physiological effects in biological assays.[3]
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[5] For this compound, you can expect a similar trend. If you are struggling with solubility, gentle warming of the solution can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures and always check the stability of the compound under your specific conditions. Once dissolved, it is important to assess whether the compound remains in solution upon cooling to the experimental temperature.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Problems
This section provides detailed protocols and the scientific rationale to address specific solubility challenges you may encounter.
Issue 1: My compound precipitates out of aqueous buffer during my experiment.
This is a frequent problem when a concentrated stock solution (often in an organic solvent) is diluted into an aqueous buffer.
Probable Cause:
The dilution of the organic stock into the aqueous buffer causes a significant change in the solvent environment, leading to a decrease in the compound's solubility and subsequent precipitation. This is a common phenomenon for poorly soluble drugs.[6]
Workflow for Resolution:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols:
Option 1: pH Modification
-
Rationale: The imidazole and pyridine moieties in this compound contain basic nitrogen atoms that can be protonated at acidic pH.[2][7] This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility.
-
Step-by-Step Protocol:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 7.5).
-
Prepare a concentrated stock solution of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a small, fixed amount of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Determine the lowest pH at which the compound remains soluble at the target concentration. Ensure this pH is compatible with your experimental system.
-
Option 2: Co-Solvent System
-
Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[8] Common co-solvents for parenteral and in vitro use include ethanol, propylene glycol, and polyethylene glycol (PEG).[6]
-
Step-by-Step Protocol:
-
Select a biocompatible co-solvent (e.g., ethanol, PEG 400).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add your compound to each co-solvent/buffer mixture to the desired final concentration.
-
Use sonication or gentle vortexing to aid dissolution.
-
Identify the minimum concentration of co-solvent required to maintain solubility. Validate that this concentration of co-solvent does not interfere with your assay.
-
Option 3: Use of Solubility-Enhancing Excipients
-
Rationale: Excipients can improve solubility through various mechanisms. Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.[9][10]
-
Step-by-Step Protocol:
-
Select a panel of generally regarded as safe (GRAS) excipients. Common choices include Tween 80, Span 80, and cyclodextrins (e.g., HP-β-CD).[10][11]
-
Prepare aqueous solutions of these excipients at various concentrations (e.g., 0.1%, 0.5%, 1% w/v).
-
Add your compound to each excipient solution to the desired final concentration.
-
Assess solubility as described in the previous protocols.
-
Confirm that the chosen excipient and its effective concentration are compatible with your experimental goals.
-
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases ionization of the molecule.[12] | Simple and often very effective for ionizable compounds. | The required pH may not be compatible with biological systems. |
| Co-solvents | Reduces the polarity of the solvent.[13] | Can significantly increase the solubility of non-polar compounds. | The co-solvent may have its own biological or chemical activity.[3] |
| Excipients | Micellar encapsulation or inclusion complex formation.[14] | Can achieve high drug loading; established formulation techniques.[14][15] | Potential for excipient-induced artifacts in assays; may be more complex to prepare. |
Issue 2: I need to prepare a high-concentration formulation for in vivo studies.
For animal studies, a high concentration of the drug in a small injection volume is often necessary.
Probable Cause:
The intrinsic solubility of this compound in physiologically compatible vehicles is limited.
Workflow for High-Concentration Formulation:
Caption: Workflow for developing high-concentration formulations.
Advanced Formulation Strategies:
1. Amorphous Solid Dispersions (ASDs)
-
Rationale: The amorphous form of a drug is generally more soluble than its crystalline form due to its higher free energy.[13] ASDs involve dispersing the drug in a polymer matrix, which stabilizes the amorphous state.[16]
-
Manufacturing: Typically prepared by spray-drying or hot-melt extrusion.[16] These techniques require specialized equipment and expertise.
2. Lipid-Based Formulations
-
Rationale: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[13]
-
Components: Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®).
3. Nanosuspensions
-
Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, which can lead to a higher dissolution rate and apparent solubility according to the Noyes-Whitney equation.[9][13]
-
Manufacturing: High-pressure homogenization is a common method for producing nanosuspensions.[9] This technique involves forcing a suspension of the drug through a small aperture under high pressure.[6]
| Formulation Strategy | Underlying Principle | Typical Excipients | Key Benefit for In Vivo Studies |
| Amorphous Solid Dispersion | Stabilizing the higher-energy amorphous state.[13] | HPMC, PVP, Kollidon® VA 64.[13][16] | Enhanced oral bioavailability. |
| Lipid-Based Formulation | Solubilization in a lipid phase.[16] | Oils, surfactants, co-solvents. | Improved absorption of lipophilic drugs. |
| Nanosuspension | Increased surface area for dissolution.[6] | Surfactants as stabilizers (e.g., Tween 80).[17] | Suitable for both oral and parenteral administration.[11] |
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques - PMC . [Link]
-
European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments . [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article . [Link]
-
SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY . [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs . [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations . [Link]
-
PubMed. Effect of imidazole on the solubility of a his-tagged antibody fragment . [Link]
-
ResearchGate. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Request PDF . [Link]
-
jchr. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article . [Link]
-
National Institutes of Health. Nicotinamide | C6H6N2O - PubChem . [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . [Link]
-
Chemistry Stack Exchange. In which direction does imidazole affect the pH? . [Link]
-
ChemBK. Niacinamide . [Link]
-
PubMed. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC . [Link]
-
PubMed Central. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC . [Link]
-
Lead Sciences. 6-(1H-Imidazol-1-yl)nicotinic acid . [Link]
-
FooDB. Showing Compound Nicotinamide (FDB012485) . [Link]
-
PubMed Central. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC . [Link]
-
Impactfactor. Glibenclamide-Nicotinamide Cocrystals Synthesized by The Solvent Evaporation Method to Enhance Solubility and Dissolution Rate . [Link]
-
PubMed. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity . [Link]
-
PubMed. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 . [Link]
-
PubMed Central. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) . [Link]
-
Amerigo Scientific. 6-(1H-imidazol-1-yl)nicotinic acid . [Link]
-
PubMed. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review . [Link]
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Technical Support Center: Stabilizing 6-(1H-Imidazol-1-yl)nicotinamide in Solution
Welcome to the technical support center for 6-(1H-Imidazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing this compound in solution. By understanding the inherent chemical properties of its constituent imidazole and nicotinamide moieties, we can anticipate and mitigate potential stability issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?
Degradation of this compound in solution is likely due to the instability of its two core components: the nicotinamide group and the imidazole ring. The primary degradation pathways to consider are:
-
Hydrolysis of the Nicotinamide Moiety: The amide group in the nicotinamide portion of the molecule is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would yield 6-(1H-imidazol-1-yl)nicotinic acid.
-
Oxidative Degradation of the Imidazole Ring: Imidazole and its derivatives can be sensitive to oxidation.[1][2][3][4] The presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents can lead to the formation of various oxidation byproducts.
-
Photodegradation: Both imidazole and nicotinamide derivatives can be sensitive to light, particularly UV radiation.[1][5] Exposure to light can initiate photochemical reactions, leading to the formation of degradation products.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
The optimal pH is a critical factor for the stability of this compound. Given that nicotinamide is susceptible to acid and base-catalyzed hydrolysis, a neutral to slightly acidic pH is generally recommended. The imidazole ring has a pKa of approximately 7, meaning it can act as a buffer in the pH range of 6.2 to 7.8.[6] Therefore, preparing and storing solutions in a buffered system within a pH range of 6.0-7.5 is a good starting point to minimize hydrolysis of the nicotinamide group.
Q3: I am observing a loss of potency in my stock solution stored at 4°C. What are the recommended storage conditions?
While refrigeration at 4°C is a standard practice, for long-term stability, especially for solutions, it may not be sufficient. Here are our recommendations:
-
Short-term Storage (up to 1 week): Store solutions at 2-8°C, protected from light. Use a tightly sealed container to minimize exposure to air.
-
Long-term Storage (months): For extended storage, it is highly recommended to store the compound as a lyophilized powder at -20°C or -80°C.[7][8][9][10][][12] If storing in solution is necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. A supplier of nicotinamide suggests that once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[9]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation of the imidazole moiety.[13][14][15][16] Common antioxidants used in pharmaceutical preparations include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Sodium metabisulfite
The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate formation in aqueous solution | Poor aqueous solubility, pH-dependent solubility. | Increase the concentration of a suitable co-solvent (e.g., DMSO, ethanol). Adjust the pH of the solution to be within the optimal range (6.0-7.5). |
| Discoloration of the solution (e.g., yellowing) | Oxidative degradation, photodegradation. | Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in foil. Consider adding a suitable antioxidant. |
| Decrease in concentration over time (confirmed by HPLC) | Hydrolysis, oxidative degradation, or photodegradation. | Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. Based on the results, adjust the pH, protect from light, and/or add an antioxidant. For long-term storage, consider lyophilization. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Use HPLC-MS to identify the mass of the degradation products. This can help elucidate the degradation pathway (e.g., hydrolysis to the corresponding nicotinic acid). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method.[17][18][19][20][21]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the primary degradation pathways.
-
Caption: Forced Degradation Study Workflow.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.[22][23][24][25][26]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of this compound in the unknown samples.
Caption: HPLC Analysis Workflow.
Advanced Stabilization Strategy: Lyophilization
For compounds like this compound that are susceptible to hydrolysis and other degradation pathways in solution, lyophilization (freeze-drying) is an excellent strategy to enhance long-term stability.[7][8][10][][12]
Principle: Lyophilization removes water from the product at low temperatures through sublimation, which significantly reduces the rates of chemical degradation reactions that require an aqueous environment.[7][10]
General Lyophilization Cycle:
-
Freezing: The solution is frozen to a temperature below its eutectic point to ensure complete solidification.
-
Primary Drying (Sublimation): The pressure is reduced, and the shelf temperature is slightly raised to allow the frozen solvent to sublimate directly from a solid to a vapor.
-
Secondary Drying (Desorption): The temperature is further increased to remove any residual, bound solvent molecules.
The resulting lyophilized powder is typically amorphous and should be stored in a desiccated environment at low temperatures (e.g., -20°C or -80°C) to prevent moisture absorption and maintain stability.
References
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Case Study Lyophilization To Enable Drug Products Containing Labile Molecules. Outsourced Pharma. Available at: [Link]
-
Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024). Available at: [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3033-3041. Available at: [Link]
-
Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]
-
Lyophilization Process For Improving Drug Stability And Shelf Life. (2026). Available at: [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. RSC Publishing. Available at: [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. (2024). Available at: [Link]
-
A practical guide to lyophilized protein drug product development. Journal of Pharmaceutical Sciences. (2021). Available at: [Link]
-
Degradative imidazole oxidation of particle by reactive oxygen... ResearchGate. Available at: [Link]
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. (2019). Available at: [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. (2022). Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available at: [Link]
-
Sop for force degradation study. Pharma Dekho. (2023). Available at: [Link]
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NICOTINAMIDE ADENINE DINUCLEOTIDE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. (2023). Available at: [Link]
-
PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]
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Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology. (2021). Available at: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. (2021). Available at: [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy. (2014). Available at: [Link]
-
On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Archives of Biochemistry and Biophysics. (2000). Available at: [Link]
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Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry. (2007). Available at: [Link]
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High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate. Available at: [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. (2007). Available at: [Link]
-
Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific Reports. (2019). Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology. (2021). Available at: [Link]
-
Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science. (2017). Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules. (2022). Available at: [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts. (2022). Available at: [Link]
-
HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp... ResearchGate. Available at: [Link]
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The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology. (2020). Available at: [Link]
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How Do Antioxidants Work At A Molecular Level? - Chemistry For Everyone. YouTube. (2025). Available at: [Link]
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Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. (2020). Available at: [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid. Lead Sciences. Available at: [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. (2024). Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. (2023). Available at: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. (2021). Available at: [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. (2019). Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. (2021). Available at: [Link]
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Technical Support Center: Troubleshooting 6-(1H-Imidazol-1-yl)nicotinamide Cell-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 6-(1H-Imidazol-1-yl)nicotinamide and related compounds in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our approach is rooted in explaining the fundamental principles behind each step to empower you to diagnose and resolve issues effectively.
Compound Profile: this compound
This compound is a derivative of nicotinamide (also known as niacinamide), the amide form of vitamin B3.[1][2][3] As a nicotinamide analog, its mechanism of action is likely tied to the regulation of cellular NAD+ metabolism.[1][4] Compounds with this structural motif are often investigated as inhibitors of enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerases (PARPs), or enzymes involved in the NAD+ salvage pathway, like Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6][7] Inhibition of these pathways can lead to cellular energy depletion, disruption of DNA repair, and ultimately, cell death, making such compounds valuable for oncology research.[8][9][10]
Section 1: Foundational Troubleshooting - Before You Begin
Success in any cell-based assay begins with rigorous attention to the fundamentals of compound handling and cell culture. Problems at this stage are the most common source of unreliable or irreproducible data.
FAQ: Compound Handling and Preparation
Q1: How should I dissolve and store this compound? I'm concerned about solubility and stability.
A1: Proper handling of your compound is critical. Based on the properties of related nicotinamide structures, here is our guidance:
-
Solubility: this compound is a crystalline solid.[11] Similar to nicotinamide, it is expected to be soluble in DMSO and water.[12] For cell-based assays, creating a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) is the standard practice.[13]
-
Stock Solution Preparation:
-
Warm the vial of the compound to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of DMSO to achieve your target concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12] When properly stored, the lyophilized compound is stable for years, but solutions should be used within 3-6 months for optimal potency.[12]
-
Working Dilutions: When preparing working dilutions for your assay, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the wells is consistent across all treatments (including vehicle controls) and is non-toxic to your cells (typically ≤0.5%).[13]
Q2: Could my compound be degrading in the cell culture medium during a long-term (48-72h) incubation?
A2: This is a valid concern. While neutral aqueous solutions of nicotinamide are generally stable, stability can be affected by pH and enzymatic activity in the medium.[14] We recommend performing a stability check if you suspect degradation is affecting your results.
Protocol: Compound Stability Check
-
Prepare your highest concentration of this compound in complete cell culture medium.
-
Incubate this solution in a cell-free well of a culture plate under standard culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
-
Use an appropriate analytical method (e.g., HPLC-UV) to quantify the concentration of the parent compound remaining. A significant decrease over time indicates instability.
FAQ: Cell Culture and Seeding Density
Q3: My assay results are inconsistent between experiments. What aspects of my cell culture technique should I scrutinize?
A3: Reproducibility hinges on consistent cell health and handling.[15]
-
Cell Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift, altered morphology, and changes in drug sensitivity.[16]
-
Cell Health: Always ensure your cells are healthy and in the exponential growth phase before seeding. Do not use cells that are over-confluent in the flask, as this can induce stress and alter their metabolic state.[15][17]
-
Media and Supplements: Use fresh, pre-warmed media and supplements from consistent lots to avoid variability.[15]
Q4: How do I determine the optimal cell seeding density for my cytotoxicity assay? My dose-response curves are inconsistent.
A4: Cell seeding density is one of the most critical parameters for any cell-based assay.[15] An incorrect density can mask drug effects or produce misleading artifacts.
-
Too Low Density: Cells may not proliferate well or may not provide a strong enough signal for detection.
-
Too High Density: Cells can become over-confluent during the assay. This leads to contact inhibition, nutrient depletion, and cell death that is independent of your compound's activity, thereby shrinking the assay window.[17]
| Seeding Density Issue | Consequence in a Cytotoxicity Assay |
| Too Low | Weak signal-to-noise ratio; high well-to-well variability. |
| Too High | High background cell death in vehicle control; flattened dose-response curve; artificially high IC50 value. |
Follow the protocol below to determine the optimal density for your specific cell line and assay duration.
Protocol 1: Optimizing Cell Seeding Density
-
Plate Setup: Prepare a 96-well plate. In columns 1-10, create a two-fold serial dilution of your cells, starting from a high density (e.g., 40,000 cells/well) down to a very low density (e.g., ~100 cells/well). Leave columns 11 and 12 as "no cell" blanks.
-
Incubation: Culture the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a stable endpoint assay like CellTiter-Glo® or Resazurin.
-
Data Analysis: Plot the viability signal (e.g., luminescence or fluorescence) against the number of cells seeded. The optimal seeding density will be on the linear portion of the curve, ensuring that the signal is proportional to the cell number and that cells are still in an exponential growth phase at the end of the experiment.[18][19]
Section 2: Troubleshooting Specific Assay Platforms
Cytotoxicity & Viability Assays (e.g., LDH Release)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells into the supernatant.[20][21]
Q5: I'm observing very high absorbance values in my "medium only" background control wells in my LDH assay. What's causing this?
A5: This is a frequent issue and typically points to inherent LDH activity in your reagents.[20]
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Serum in Culture Medium: Fetal Bovine Serum (FBS) contains endogenous LDH, which can create a high background signal.[20] | 1. Reduce the serum concentration in your assay medium to 1-5% if your cells can tolerate it. 2. Consider using serum-free medium for the duration of the drug treatment if possible. 3. Crucially, always subtract the average absorbance of the "medium only" background control from all other readings. |
| High Spontaneous Release | High Cell Density or Rough Handling: Plating too many cells or vigorous pipetting can cause premature cell lysis.[20] | 1. Optimize your cell seeding density as described in Protocol 1. 2. Handle cell suspensions gently during plating and reagent addition. |
| Low Experimental Signal | Low Cell Density: Not enough cells to produce a detectable amount of LDH upon lysis. | 1. Increase the cell seeding density.[20][22] |
| High Variability | Bubbles in Wells: Bubbles can interfere with the light path of the plate reader. | 1. Be careful during pipetting to avoid introducing bubbles. 2. If bubbles are present, they can be popped with a sterile needle or the plate can be briefly centrifuged.[20] |
Protocol 2: General LDH Cytotoxicity Assay Workflow
-
Cell Plating: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.
-
Controls Setup: Dedicate wells for the following controls:
-
Untreated Control: Cells with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with the lysis buffer provided in the kit (100% cell death).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound.
-
Medium Background Control: Culture medium without cells.
-
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Incubate for the desired time (e.g., 24-72 hours).
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.[22]
-
LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's protocol.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for the recommended time (usually 10-30 minutes). Measure the absorbance at 490 nm.[20][22]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Apoptosis Assays (e.g., Caspase-Glo® 3/7)
Caspase-Glo® assays measure the activity of effector caspases 3 and 7, which are key mediators of apoptosis.[23] The assay uses a proluminescent substrate that is cleaved by active caspases to generate a light signal.[24]
Q6: I'm not seeing a significant increase in caspase activity with my compound, but I know it's causing cell death from my LDH assay. Why?
A6: This suggests that the primary mode of cell death may not be caspase-dependent apoptosis, or that your assay timing is off.
Troubleshooting Caspase-Glo® Assays
-
Mechanism of Action: this compound, as a potential NAMPT or PARP inhibitor, can induce cell death through multiple mechanisms.[25][26] Severe ATP depletion caused by NAMPT inhibition can lead to necrosis rather than apoptosis. Necrosis would be detected by an LDH assay but not a caspase assay.
-
Assay Timing: Caspase activation is a transient event. The peak activity might occur much earlier or later than your chosen time point. It is essential to perform a time-course experiment (e.g., measuring at 6, 12, 24, and 48 hours post-treatment) to identify the optimal window for caspase activation.[27]
-
Insufficient Compound Potency: The concentration required to induce apoptosis may be higher than what you are testing.
-
Low Cell Number: If the compound has a strong anti-proliferative effect, there may be too few cells left at the end of the assay to generate a robust signal. Consider multiplexing with a viability assay to normalize the caspase signal to the number of viable cells.[27]
Target Engagement & Metabolic Assays
Given the structure of this compound, assessing its impact on cellular NAD+ levels is a key mechanistic experiment.
Q7: My NAD/NADH assay results are highly variable, and sometimes my NADH value is higher than my total NAD+ + NADH value, which is impossible. What am I doing wrong?
A7: This is a technically challenging assay where precision is paramount. The issue you describe is common and often relates to sample handling during the extraction phase.[28]
Workflow for Troubleshooting Assay Data
Caption: A logical workflow for troubleshooting common issues in NAD/NADH quantification assays.
Protocol 3: NAD/NADH Quantification (General Principles)
This protocol is based on commercially available colorimetric kits.[29][30] Always consult your specific kit's manual.
-
Sample Preparation: Culture and treat cells as planned. The number of cells is critical; you may need 1-5 million cells per sample to get a signal within the linear range of the assay.[28]
-
Extraction (The Critical Step):
-
Harvest and wash the cells.
-
Lyse the cells using the provided extraction buffer. This step must be performed quickly and on ice to prevent enzymatic degradation of NAD+/NADH.
-
For Total NAD+/NADH: Use the lysate directly.
-
For NADH only: The kit will provide a procedure to selectively decompose NAD+ by heating the lysate (e.g., 60°C for 30 minutes).[29] Incomplete NAD+ decomposition is a common reason for the "NADH > Total" error.[28]
-
-
Deproteinization: Remove proteins from the lysate, typically using a 10 kDa spin filter, as they can interfere with the assay.[31]
-
Detection:
-
Prepare a standard curve using the provided NAD+ or NADH standards. This must be done for every experiment.[29]
-
Add your extracted samples and standards to a 96-well plate.
-
Add the enzyme/developer mix, which initiates a cycling reaction that generates a colored product (e.g., formazan) proportional to the amount of NAD+/NADH.
-
Incubate and read the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculation:
-
Determine the concentrations from the standard curve.
-
Calculate NAD+ concentration by subtracting the NADH value from the Total NAD+/NADH value.
-
Calculate the NAD+/NADH ratio.
-
Signaling Pathway Context
Caption: The NAD+ salvage pathway showing inhibition points for compounds like this compound.
References
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ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are...[18]
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BenchChem. (2025). Technical Support Center: Optimizing Cell Density for DNA-PK Inhibitor Cytotoxicity Assays.[17]
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Abcam. (n.d.). LDH assay kit guide: Principles and applications.
-
National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.[22]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.[20]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.[15]
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Nadmed. (n.d.). Trouble shooting_4_LE.[32]
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ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate?[19]
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Promega Corporation. (n.d.). Tips for Multiplexing Cell-Based Assays: - Plan for success.[16]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
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Cayman Chemical. (2022). Nicotinamide - PRODUCT INFORMATION.[13]
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Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.[33]
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MedchemExpress.com. (n.d.). NAD+/NADH Assay Kit (WST-8).[29]
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ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay.[21]
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Reddit. (2026). Troubleshooting - NAD/NADH Colorimetric Microplate Assay Kit (Cohesion Biosciences). r/labrats.[28]
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BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for Quantifying NAD+ Changes.[30]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.[8]
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Promega Corporation. (2023). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.[23]
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Unknown Source. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase.[34]
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Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric).[31]
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ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?[27]
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National Institutes of Health. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC.[9]
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Promega Corporation. (2020). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.[24]
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ChemBK. (n.d.). Niacinamide.[35]
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National Institutes of Health. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. PMC PubMed Central.[4]
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National Institutes of Health. (n.d.). Nicotinamide | C6H6N2O | CID 936. PubChem.[1]
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PubMed. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus.[36]
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PubMed. (n.d.). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor.[14]
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BMG LABTECH. (2008). PARP assay for inhibitors.[37]
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Roots Analysis. (2023). NAMPT Inhibitors Failure - Key Reasons | Blog.[5]
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FooDB. (2010). Showing Compound Nicotinamide (FDB012485).[2]
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National Institutes of Health. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC.[25]
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ResearchGate. (2023). Why the sea hore mito-test doesnt work?[38]
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Cell Signaling Technology. (n.d.). Nicotinamide.[12]
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Agilent. (n.d.). Maximizing Efficiency and Performance of Seahorse XF Assays with the Bravo Automated Liquid Handling Platform.[39]
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PubMed. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease.[26]
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Sigma-Aldrich. (n.d.). Nicotinamide BioReagent, suitable for cell culture, suitable for insect cell culture Vitamin B3.
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Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?[40]
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ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram.[41]
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PubMed Central. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors.[6]
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MDPI. (2024). Inhibition of NAMPT by PAK4 Inhibitors.[7]
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Lead Sciences. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid.[11]
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Unknown Source. (n.d.). Methyl 6-(1H-imidazol-1-yl)nicotinate.[42]
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ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry.[10]
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Sigma-Aldrich. (n.d.). 6-(1H-imidazol-1-yl)nicotinic acid AldrichCPR.
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Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.[43]
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PubMed. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient.[3]
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Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide.[44]
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MDPI. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells.[45]
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Technical Support Center: Optimizing In Vivo Dosage of 6-(1H-Imidazol-1-yl)nicotinamide and Related NAMPT Inhibitors
Welcome to the technical support center for researchers utilizing 6-(1H-Imidazol-1-yl)nicotinamide and other novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors in vivo. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of in vivo dose optimization. Given that specific preclinical data on this compound is emerging, this document synthesizes established principles from well-characterized NAMPT inhibitors and nicotinamide to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound as a NAMPT inhibitor?
A1: this compound is designed to inhibit nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, due to their high metabolic and proliferative rates, are particularly reliant on this pathway to replenish their NAD+ pools.[3][4] By blocking NAMPT, the compound leads to a depletion of NAD+, which is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[4][5] This NAD+ depletion disrupts cellular metabolism, leading to tumor growth inhibition and apoptosis.[3]
Troubleshooting Guide: Common In Vivo Challenges
Scenario 1: Lack of Therapeutic Efficacy at Previously Reported Doses
You've administered this compound at a dose that was effective in a different tumor model or reported for a similar NAMPT inhibitor, but you are observing minimal to no anti-tumor response.
-
Insufficient Target Engagement: The administered dose may not be achieving the necessary level of NAD+ depletion in your specific tumor model. It has been demonstrated in vivo that a reduction of NAD+ levels by more than 90% may be required for a robust antitumor response.[5]
-
Actionable Step: Conduct a pilot pharmacodynamic (PD) study.
-
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor tumor penetration.[4] Issues like low aqueous solubility and metabolic instability are common challenges with NAMPT inhibitors.[2]
-
Actionable Step: Perform a basic pharmacokinetic analysis.
-
-
Intrinsic or Acquired Resistance: The tumor model may not be dependent on the NAMPT pathway for NAD+ synthesis.[4]
-
Actionable Step: Assess the expression of key enzymes in the NAD+ synthesis pathways in your tumor model.
-
-
Animal Model: Use the same tumor-bearing mouse model as your efficacy study.
-
Dosing: Administer a single dose of this compound.
-
Timepoints: Collect tumor and plasma samples at various time points post-dose (e.g., 2, 6, 12, 24 hours).
-
Analysis: Measure NAD+ levels in the tumor tissue using a commercially available kit or LC-MS.
-
Goal: Determine the dose and time required to achieve maximal NAD+ depletion.
Scenario 2: Unexpected Toxicity or Adverse Events
You observe significant weight loss, lethargy, or other signs of distress in your animal models, even at doses presumed to be therapeutic.
-
On-Target Toxicity: Thrombocytopenia (low platelet count) is a known dose-limiting toxicity of NAMPT inhibitors.[2][3] Other potential bone marrow-related toxicities include anemia and neutropenia.[2][3]
-
Actionable Step: Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).
-
-
Off-Target Toxicity: The compound may have unforeseen off-target effects.
-
Actionable Step: In your MTD study, include histopathological analysis of major organs.
-
-
Formulation Issues: The vehicle used for administration may be causing toxicity.
-
Actionable Step: Run a vehicle-only control group in your MTD study.
-
-
Animal Model: Use non-tumor-bearing mice of the same strain as your efficacy studies.
-
Dose Escalation: Start with a low dose and escalate in cohorts of animals until signs of toxicity are observed.
-
Monitoring: Monitor body weight, clinical signs of toxicity, and perform complete blood counts (CBCs) to assess for hematological toxicities.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity.
Scenario 3: High Variability in Tumor Response
-
Inconsistent Drug Administration: Improper dosing technique can lead to variability in the administered dose.
-
Actionable Step: Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection).
-
-
Heterogeneity of the Tumor Model: Patient-derived xenograft (PDX) models, while clinically relevant, can exhibit greater heterogeneity than cell line-derived xenografts.[4]
-
Actionable Step: Increase the number of animals per group to improve statistical power.
-
-
Variable Drug Metabolism: Individual differences in drug metabolism among animals can lead to varied drug exposure.
-
Actionable Step: At the end of the efficacy study, collect plasma samples to assess drug exposure and correlate with tumor response.
-
Data Presentation: Starting Points for In Vivo Dosing
The following table provides examples of in vivo dosing for nicotinamide and other NAMPT inhibitors from the literature to serve as a starting point for your own dose-finding studies. Note: These are examples and the optimal dose for this compound must be determined experimentally.
| Compound | Animal Model | Dose | Route | Observed Effect | Reference |
| Nicotinamide | C3H Mice | 1000 mg/kg | i.p. | Radiosensitization | [6] |
| Nicotinamide | CBA Mice | 100-500 mg/kg | i.p. | Dose-dependent increase in plasma concentration | [7] |
| APO866 | B6D2F1 Mice | 15 mg/kg | - | Monotherapy MTD | [8] |
| Nicotinamide Riboside | Mice | 185 mg/kg | Oral gavage | Elevation of hepatic NAD+ | [9] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo dose-finding experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common in vivo issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing NAMPT Inhibitor Dosage for In Vivo Studies.
-
Cai, W., et al. (2022). Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy. European Journal of Medicinal Chemistry, 236, 114260. [Link]
-
Heske, C. M., et al. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Expert Opinion on Investigational Drugs, 24(8), 1035-1047. [Link]
- Benchchem. (n.d.). Technical Support Center: Improving the In Vivo Efficacy of NAMPT Inhibitors.
-
Huffman, K. E., et al. (1990). Nicotinamide pharmacokinetics in patients. British Journal of Cancer, 61(6), 933-935. [Link]
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Cancers, 12(5), 1249. [Link]
-
Stratford, M. R. L., et al. (1995). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Acta Oncologica, 34(3), 339-342. [Link]
-
Pfefferkorn, J. A., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 55(3), 1318-1333. [Link]
-
Honess, D. J., et al. (1996). Pharmacokinetics of varying doses of nicotinamide and tumour radiosensitisation with carbogen and nicotinamide: clinical considerations. British Journal of Cancer, 74(S27), S245-S248. [Link]
- U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0.
-
Horsman, M. R., et al. (1987). Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues. Radiation Research, 109(3), 479-489. [Link]
-
Kaanders, J. H., et al. (1996). Administration of nicotinamide during chart: pharmacokinetics, dose escalation, and clinical toxicity. International Journal of Radiation Oncology, Biology, Physics, 36(4), 911-918. [Link]
-
Horsman, M. R., et al. (1993). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 67(1), 81-86. [Link]
-
Fukuwatari, T., & Shibata, K. (2013). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Nutritional Science and Vitaminology, 59(4), 289-296. [Link]
-
Brewer, G. J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's Research & Therapy, 17(1), 1. [Link]
- PubChem. (n.d.). Nicotinamide.
-
Knip, M., et al. (1999). Safety of high-dose nicotinamide: a review. Diabetologia, 42(9), 1051-1056. [Link]
-
Rennie, G., & Viljoen, A. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. CNS Neuroscience & Therapeutics, 24(6), 469-478. [Link]
-
Chaplin, D. J., et al. (1990). Effect of nicotinamide on the microregional heterogeneity of oxygen delivery within a murine tumor. Journal of the National Cancer Institute, 82(8), 672-676. [Link]
- Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10.
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Olesen, U. H., et al. (2010). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. Molecular Cancer Therapeutics, 9(6), 1609-1617. [Link]
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Trammell, S. A. J., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948. [Link]
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Green, A. (2019, January 1). Safety of high-dose nicotinamide: A review. ResearchGate. Retrieved from [Link]
-
Rojas, J. C., et al. (1997). Nicotinamide as a repair inhibitor in vivo: studies using single and fractionated X-ray doses in mouse skin and kidneys. International Journal of Radiation Biology, 72(2), 203-211. [Link]
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Otte, N., et al. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science, 27(5), 255-261. [Link]
-
Shukla, A. G., et al. (2023). American Glaucoma Society-American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection. Ophthalmology Glaucoma, 6(4), 301-304. [Link]
-
Roni, M. A. (2020, January 1). Hepatic Toxicity from Large Doses of Vitamin B 3 (Nicotinamide). ResearchGate. Retrieved from [Link]
-
Brewer, G. J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's Research & Therapy, 17(1), 1. [Link]
-
De Moraes, G., & John, S. W. M. (2025). Nicotinamide and Pyruvate as Potential Therapeutic Interventions for Metabolic Dysfunction in Primary Open-Angle Glaucoma—A Narrative Review. Journal of Clinical Medicine, 14(22), 3456. [Link]
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reducing off-target effects of 6-(1H-Imidazol-1-yl)nicotinamide
Technical Support Center: 6-(1H-Imidazol-1-yl)nicotinamide
Subject: Troubleshooting and Reducing Off-Target Effects of this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this small molecule inhibitor. Our goal is to provide you with the expertise and methodologies required to ensure your experimental outcomes are robust, reproducible, and correctly attributed to the compound's intended mechanism of action.
Given its core structure, this compound is a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins.[1][2] Inhibition of NAMPT depletes cellular NAD+ pools, leading to an energy crisis and cell death, making it an attractive target in oncology.[3]
However, like many small molecule inhibitors, off-target effects can confound experimental results, leading to misinterpretation of data and potential toxicity.[4][5] This guide provides a logical framework for identifying, understanding, and mitigating these effects.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when working with this compound.
Q1: I'm observing a strong cytotoxic effect, but how can I be sure it's caused by NAMPT inhibition?
A1: This is the foundational question for validating your observations. The primary consequence of NAMPT inhibition is the depletion of the cellular NAD+ pool. Therefore, the most direct method to link your observed phenotype (e.g., cytotoxicity, reduced proliferation) to NAMPT inhibition is through a "rescue" experiment.
Causality: If the phenotype is truly caused by on-target NAMPT inhibition, then replenishing the NAD+ pool through a pathway that bypasses NAMPT should reverse or "rescue" the effect. The Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor, is the classic rescue pathway.
Experimental Insight: Failure to rescue with NA or other precursors like nicotinamide riboside (NR) is a significant red flag, suggesting that your observed phenotype may be due to an off-target effect.[3]
Workflow: Differentiating On-Target vs. Off-Target Phenotypes
Caption: Workflow for validating on-target activity via NAD+ rescue.
Q2: My results are inconsistent between batches of the compound. What could be the cause?
A2: Batch-to-batch variability is often traced back to issues with compound purity or stability. An impurity, even in small amounts, can have potent biological activity and produce a significant off-target phenotype.
Expertise & Trustworthiness: Before beginning any experiment, it is imperative to validate the identity and purity of your compound.
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Purity Assessment: Employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the purity. A purity level of >98% is recommended for cellular assays.
Treating your small molecule as you would any other critical reagent, with rigorous quality control, is essential for reproducible science.
Q3: How can I directly measure if the compound is engaging NAMPT inside the cell?
A3: Demonstrating target engagement is a critical step to confirm that the drug is interacting with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]
Mechanistic Principle: CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[8][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can detect a "thermal shift" in the presence of a binding ligand.[10]
An increase in the temperature required to denature NAMPT in the presence of your compound provides strong evidence of direct target engagement.
Section 2: Advanced Troubleshooting - Identifying Off-Targets
If initial troubleshooting suggests an off-target effect, the following strategies can help identify the unintended molecular interactors.
Q4: My rescue experiment failed, and I suspect a significant off-target effect. What are my options for identifying the off-target(s)?
A4: When on-target activity cannot explain your results, an unbiased, systematic search for off-targets is necessary. Several orthogonal approaches can be employed.
-
Strategy 1: Broad Kinase Profiling Causality: The imidazole ring is a common scaffold in many kinase inhibitors. It's plausible that this compound could have unintended activity against one or more protein kinases.[11] Recommendation: Screen the compound against a large panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM). This service is commercially available from several vendors.[12][13] The results will reveal any significant kinase inhibition, providing immediate leads for off-target investigation.
Table 1: Example Kinase Profiling Summary Data
Kinase Target % Inhibition @ 1 µM Potential Implication NAMPT (On-Target) 95% Expected Activity EGFR 5% Likely Insignificant Aurora Kinase A 88% Strong Off-Target Hit CDK2 75% Strong Off-Target Hit | p38α | 12% | Likely Insignificant |
-
Strategy 2: Unbiased Chemical Proteomics Expertise: For a global view of protein interactions, chemical proteomics is the gold standard. These methods identify which proteins physically interact with your compound in a complex biological sample.[4]
-
Thermal Proteome Profiling (TPP): This technique extends the CETSA principle to the entire proteome. It measures the thermal stability of thousands of proteins in parallel, identifying any that are stabilized or destabilized by the compound.[14]
-
Affinity-Based Methods: These approaches use a modified version of your compound (e.g., tagged with biotin) to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[4]
-
-
Strategy 3: Genetic Screening (CRISPR) Authoritative Grounding: CRISPR-based functional genomics screens can identify genes that modulate a cell's sensitivity to a compound.[15] A genome-wide CRISPR knockout screen can reveal that loss of a specific protein (other than NAMPT) makes cells resistant to your compound. This protein is a strong candidate for being the true target through which the compound elicits its effect.[16][17]
Logical Framework for Troubleshooting Unexpected Results
Caption: A decision tree for systematically troubleshooting experimental results.
Section 3: Experimental Design for Mitigating Off-Target Effects
Once an off-target has been identified, or if you want to proactively design more rigorous experiments, the following principles are key.
Q5: I've confirmed my compound hits both NAMPT and an off-target kinase. How can I design experiments to isolate the on-target effect?
A5: The key is to create an experimental plan where the on- and off-target effects can be distinguished. This relies on careful dose selection and the use of appropriate controls.
-
1. Quantitative Dose-Response Analysis: Do not rely on a single concentration. You must determine the potency of your compound for its on-target and off-target effects separately.
-
On-Target IC50: Measure the concentration of the compound required to inhibit NAMPT activity by 50% (e.g., via a cellular NAD+ quantification assay).
-
Off-Target IC50: Measure the concentration required to inhibit the off-target (e.g., a kinase activity assay for the identified off-target).
Table 2: Example Potency Comparison
Parameter This compound NAMPT Cellular IC50 (NAD+ depletion) 50 nM Aurora Kinase A IC50 (activity) 800 nM | Therapeutic Window | ~16-fold |
Insight: With this data, you can establish a "concentration window." At concentrations between 50-150 nM, you can be reasonably confident that the observed effects are primarily due to NAMPT inhibition, as the off-target kinase is not significantly engaged.
-
-
2. The Inactive Structural Analog Control: This is one of the most powerful tools in chemical biology. An ideal negative control is a molecule that is structurally very similar to your active compound but is inert against the intended target (NAMPT).[18] Causality: This control compound should retain the same physical properties and likely the same off-target liabilities. If the inactive analog reproduces the phenotype, it strongly implicates an off-target effect. If it doesn't, it validates that the phenotype requires on-target activity.
-
3. Genetic Controls (Target Knockout/Knockdown): Genetics provides the ultimate validation.[17]
-
NAMPT Knockout/Knockdown: If your compound's effect is on-target, then genetically removing NAMPT should phenocopy the effect, and the compound should have no additional effect in these cells.
-
Off-Target Knockout/Knockdown: Conversely, if you knock out the identified off-target (e.g., Aurora Kinase A), and the compound no longer produces the phenotype (or the phenotype is greatly diminished), you have definitively proven the involvement of that off-target.
-
Experimental Logic for Deconvoluting On- vs. Off-Target Effects
Caption: Comparing pharmacological and genetic controls to isolate effects.
Section 4: Standard Operating Protocols
Protocol 1: NAD+ Rescue Experiment
-
Cell Plating: Plate cells at a density that allows for 2-3 doublings over the course of the experiment. Allow cells to adhere overnight.
-
Pre-treatment (Optional but Recommended): Add Nicotinic Acid (NA, final concentration 1-10 mM) to the appropriate wells 2-4 hours before adding the inhibitor.
-
Treatment: Add this compound at various concentrations (e.g., spanning its IC50) to wells with and without NA. Include a vehicle-only control and an NA-only control.
-
Incubation: Incubate for the desired time period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, Resazurin, or direct cell counting).
-
Analysis: Compare the dose-response curve of the inhibitor in the absence and presence of NA. A significant rightward shift in the IC50 in the presence of NA indicates a successful rescue.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle or a saturating concentration of this compound (e.g., 10-20x IC50) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine protein concentration (e.g., BCA assay) and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against NAMPT.
-
Analysis: Quantify the band intensities at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble NAMPT relative to the unheated control against temperature. A rightward shift of the melting curve for the drug-treated sample indicates thermal stabilization and target engagement.
References
-
Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry. [Link]
-
Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Molecules. [Link]
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Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Biology. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
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CRISPR approaches to small molecule target identification. Biochemical Journal. [Link]
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Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
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Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. [Link]
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A Genetically Encoded Redox Active Nicotinamide Amino Acid. Journal of the American Chemical Society. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Target Validation with CRISPR. Biocompare. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis. [Link]
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What are the therapeutic applications for NAMPT inhibitors? Patsnap Synapse. [Link]
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Kinome Profiling. Oncolines B.V.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Molecules. [Link]
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Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]
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The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]
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Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. Chemistry & Biodiversity. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer. Cancers. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]
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- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 6-(1H-Imidazol-1-yl)nicotinamide
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-(1H-Imidazol-1-yl)nicotinamide. As this is a specialized molecule, public domain data on its degradation is limited. This guide is structured to operate from first principles, leveraging established knowledge of its core chemical moieties—the nicotinamide and imidazole rings—to predict degradation pathways and provide robust, actionable guidance for your experiments. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to confidently characterize its metabolic and chemical stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that arise when beginning an investigation into a novel compound's stability and metabolism.
Question 1: What are the predicted primary metabolic degradation pathways for this compound?
Answer: Based on its structure, the degradation of this compound is likely to proceed through several key enzymatic pathways, primarily categorized as Phase I and Phase II metabolism.
-
Phase I Metabolism (Functionalization): These reactions introduce or expose functional groups.
-
Hydrolysis: The amide group (-CONH₂) is a prime target for hydrolase enzymes (e.g., amidases), which would convert the parent compound to its corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid. This is often a major clearance pathway for amide-containing drugs.
-
Oxidation: Cytochrome P450 (CYP) enzymes are critical in the metabolism of many xenobiotics.[1] For this molecule, oxidation could occur at several positions:
-
Imidazole Ring: The imidazole ring is susceptible to oxidation by CYPs.[2] This can lead to the formation of hydroxylated metabolites or even ring-opening.
-
Pyridine Ring: The nicotinamide core can undergo oxidation to form an N-oxide.
-
-
-
Phase II Metabolism (Conjugation): If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the molecule can be conjugated with endogenous substrates to increase its water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UGTs) and sulfation (via SULTs).
Question 2: Which in vitro experimental systems are most appropriate for studying the metabolism of this compound?
Answer: The choice of an in vitro system depends on the specific metabolic questions you are asking.[3] A tiered approach is often most effective:
| In Vitro System | Primary Use & Rationale | Key Enzymes Present |
| Human Liver Microsomes (HLM) | To investigate Phase I (CYP-mediated) metabolism. This is a cost-effective first-line screen for oxidative metabolism. | Cytochrome P450s, Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs) |
| S9 Fraction | To study both Phase I and Phase II metabolism. The S9 fraction contains both microsomal and cytosolic enzymes.[4] | All microsomal enzymes plus cytosolic enzymes like sulfotransferases (SULTs), N-acetyltransferases (NATs), and aldehyde oxidase (AO). |
| Cryopreserved Hepatocytes | The "gold standard" for in vitro metabolism, as they contain a full complement of metabolic enzymes and cofactors, providing the most physiologically relevant data.[3] | Comprehensive Phase I and Phase II enzymes, transporters. |
| Recombinant Enzymes (rCYPs) | To identify the specific CYP isozyme(s) responsible for a particular metabolic transformation (reaction phenotyping). | A single, specific CYP enzyme (e.g., rCYP3A4, rCYP2D6). |
Question 3: How do I assess the intrinsic chemical stability of this compound?
Answer: Assessing chemical stability is crucial to ensure that compound loss in a biological assay is due to enzymatic activity and not non-specific degradation.[5][6][7] This is typically done through forced degradation or chemical stability studies.[6][8]
A standard chemical stability protocol involves incubating the compound in various aqueous buffers without enzymes and monitoring its concentration over time. Key conditions to test include:
-
pH Stability: Incubate in buffers at pH values relevant to physiological and experimental conditions (e.g., pH 3.0, pH 7.4, pH 9.0). This helps identify susceptibility to acid or base hydrolysis.
-
Temperature Stability: Assess stability at different temperatures (e.g., 4°C, room temperature, 37°C) to understand appropriate storage and handling conditions.
-
Photostability: Expose the compound in solution to a controlled light source (as per ICH Q1B guidelines) to check for photodegradation.
Question 4: What are the primary analytical techniques for monitoring the parent compound and its potential metabolites?
Answer: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[4][9]
-
HPLC separates the parent compound from its metabolites and matrix components based on their physicochemical properties (e.g., polarity).
-
MS/MS provides sensitive and specific detection and quantification. By monitoring specific mass-to-charge (m/z) transitions for the parent and predicted metabolites, you can achieve high confidence in identification and measurement. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements to determine elemental composition.[10]
Part 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during degradation studies.
Guide 1: Issue - Rapid Compound Loss in All Samples, Including Controls
Symptom: The concentration of this compound decreases significantly over the incubation period, even in heat-inactivated enzyme controls or buffer-only samples.
Potential Cause: This strongly suggests chemical instability rather than enzymatic metabolism.
Troubleshooting Workflow:
Step-by-Step Protocol:
-
Verify Controls: Ensure your negative controls are appropriate. A "t=0" (time zero) sample quenched immediately after adding the test compound is essential to establish the starting concentration. Heat-inactivated enzyme controls are crucial to differentiate from heat-labile enzymatic processes.
-
Perform a pH Stability Test:
-
Prepare solutions of your compound (~1 µM) in buffers of varying pH (e.g., pH 5.0, 7.4, and 8.5).
-
Incubate these solutions at 37°C.
-
Take samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction (e.g., with an equal volume of cold acetonitrile) and analyze by LC-MS/MS.
-
Interpretation: If you see significant loss at a particular pH, your compound is unstable under those conditions. The assay buffer may need to be adjusted.
-
-
Investigate Non-Specific Binding:
-
Prepare a solution of your compound in the assay buffer.
-
Aliquot the solution into different types of vials/plates you use in your experiment (e.g., standard polypropylene, low-bind polypropylene, glass).
-
Analyze the concentration from each tube type after a short incubation.
-
Interpretation: A lower concentration in one tube type versus another suggests adsorption to the plastic or glass. This can be mitigated by using low-adhesion labware or adding a small amount of a non-ionic surfactant to the buffer.
-
Guide 2: Issue - No Metabolites Detected by LC-MS/MS
Symptom: The parent compound is consumed over time in the active enzyme incubations, but no expected metabolite peaks appear in the chromatogram.
Potential Causes:
-
Metabolites are not being formed (compound is stable or metabolism is below the detection limit).
-
Metabolites are being formed but are not being detected by the current LC-MS/MS method.
-
Metabolites are unstable and degrade further.
Troubleshooting Steps:
-
Confirm Parent Compound Loss: First, ensure you have statistically significant and time-dependent loss of the parent compound in active incubations compared to heat-inactivated controls. If there is no loss, the compound is stable in that system.
-
Broaden Your Analytical Search (Metabolite Hunting):
-
Switch to Full Scan Mode: Instead of using Multiple Reaction Monitoring (MRM), which is highly specific, run your samples in a full scan or precursor ion scan mode on the mass spectrometer. This will allow you to see all ions being produced.
-
Predict Metabolite Masses: Create a table of potential Phase I and Phase II metabolites and their expected exact masses. This will guide your search.
-
| Metabolic Reaction | Mass Change | Predicted m/z of Metabolite |
| Hydrolysis (-CONH₂ → -COOH) | +1.01 Da | Parent m/z + 1.01 |
| Hydroxylation (-H → -OH) | +15.99 Da | Parent m/z + 15.99 |
| N-Oxidation | +15.99 Da | Parent m/z + 15.99 |
| Glucuronidation | +176.03 Da | Parent m/z + 176.03 |
| Sulfation | +79.96 Da | Parent m/z + 79.96 |
-
Optimize Chromatography: Your metabolites will likely have different polarities than the parent drug.
-
Extend the Gradient: Run a longer, shallower gradient on your HPLC to ensure highly polar metabolites (which elute early) or highly non-polar metabolites (which elute late) are not being missed.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to ensure that what you perceive as a metabolite isn't just carryover of the parent compound.[11]
-
-
Consider Further Metabolism: The primary metabolites could be unstable and rapidly converted to secondary metabolites. Searching for sequential modifications (e.g., hydroxylation followed by glucuronidation) may be necessary.
Part 3: Predicted Degradation Pathways & Experimental Design
This section visualizes the predicted pathways and outlines a foundational experimental protocol.
Predicted Degradation Pathways of this compound
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized workflow to determine the rate of Phase I metabolism.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLM Stock: Thaw pooled Human Liver Microsomes on ice. Dilute to 20 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare solutions A and B according to the manufacturer's instructions.
-
Stop Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound not found in the matrix).
-
-
Incubation Procedure:
-
Label 1.5 mL microfuge tubes for each time point (0, 5, 15, 30, 60 min) for both active and inactive incubations.
-
Prepare Master Mix (per reaction):
-
Phosphate Buffer: 88 µL
-
HLM (20 mg/mL): 5 µL (Final concentration: 1 mg/mL)
-
Test Compound (diluted from stock): 2 µL (Final concentration: 1 µM)
-
-
Pre-incubation: Vortex tubes and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction:
-
Active Incubations: Add 5 µL of NRS Solution A+B.
-
Inactive Controls: Add 5 µL of Phosphate Buffer.
-
-
Vortex gently and place in a 37°C water bath.
-
-
Time Point Sampling:
-
At each designated time point, remove the corresponding tubes.
-
Stop the Reaction: Add 200 µL of the ice-cold Stop Solution.
-
Vortex vigorously to precipitate proteins.
-
The t=0 sample is prepared by adding the Stop Solution before adding the NRS.
-
-
Sample Processing & Analysis:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial or 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method, monitoring the disappearance of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural log (% remaining) versus time.
-
The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).
-
References
-
Nicotinamide adenine dinucleotide - Wikipedia. Available at: [Link]
-
Nicotinate and Nicotinamide Metabolism | Pathway - PubChem. National Institutes of Health. Available at: [Link]
-
Role of NAD+ in regulating cellular and metabolic signaling pathways. Tamburini, S., et al. (2022). Journal of Cellular and Molecular Medicine. Available at: [Link]
-
NAD+ Metabolism in Cardiac Health, Aging, and Disease. Covarrubias, A.J., et al. (2021). Circulation. Available at: [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Barri, T., et al. (2019). Metabolites. Available at: [Link]
-
Illustration of metabolic sites in the imidazole-containing drugs. ResearchGate. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Scilit. Available at: [Link]
-
The principal metabolic pathways involved in the synthesis and degradation of NAD+ in cells. ResearchGate. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Why is it important? (2023). Synergy Bioscience. Available at: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Marques, C., et al. (2022). STAR Protocols. Available at: [Link]
-
Guidance for Industry: In Vitro Drug Metabolism/Drug Interaction Studies. U.S. Food and Drug Administration. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]
-
Stability testing (pharmaceutical) - Wikipedia. Available at: [Link]
-
In vitro test methods for metabolite identification: A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Zhou, J., et al. (2012). Journal of Chromatography B. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available at: [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Pharmaceutical Technology. Available at: [Link]
-
15 Tips and Tricks for LC-MS Troubleshooting. (2018). Technology Networks. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Molecules. Available at: [Link]
-
Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. (2012). Journal of Medicinal Chemistry. Available at: [Link]
-
Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. (1993). Biochemical Pharmacology. Available at: [Link]
-
Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. (2016). Nature Communications. Available at: [Link]
-
Nicotinamide and Its Metabolite N1-Methylnicotinamide Alleviate Endocrine and Metabolic Abnormalities in Adipose and Ovarian Tissues in Rat Model of Polycystic Ovary Syndrome. (2020). Chemical Research in Toxicology. Available at: [Link]
-
A schematic representation of key pathways of nicotinamide metabolism. ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. synergybioscience.com [synergybioscience.com]
- 7. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Method Refinement for 6-(1H-Imidazol-1-yl)nicotinamide Quantification
Welcome to the technical support center for the quantification of 6-(1H-Imidazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical method performance. My approach is rooted in years of field experience, emphasizing the scientific rationale behind each experimental choice to empower you to not only solve immediate issues but also to proactively design resilient analytical methods.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary analytical challenges in quantifying this compound?
-
Which analytical technique is most suitable for my application: HPLC-UV or LC-MS/MS?
-
How should I handle and store my samples to ensure the stability of this compound?
-
What are the expected degradation products of this compound?
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV)
-
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Problem 2: Inadequate Sensitivity or High Limit of Quantification (LOQ)
-
Problem 3: Drifting Retention Times
-
Problem 4: Co-elution with Matrix Components
-
-
Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Problem 1: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Problem 2: Low or Inconsistent Recovery
-
Problem 3: In-source Fragmentation or Adduct Formation
-
-
Experimental Protocols
-
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
-
Protocol 2: High-Sensitivity LC-MS/MS Method for Biological Matrices
-
Protocol 3: Forced Degradation Study Protocol
-
-
References
Frequently Asked Questions (FAQs)
What are the primary analytical challenges in quantifying this compound?
The quantification of this compound presents a few key challenges stemming from its chemical structure. The presence of the imidazole and nicotinamide moieties, both of which are polar and contain basic nitrogen atoms, can lead to peak tailing on traditional silica-based reversed-phase columns due to secondary interactions with residual silanols. Furthermore, when analyzing biological samples, matrix effects can be a significant hurdle, potentially causing ion suppression or enhancement in LC-MS/MS analysis.[1][2] The stability of the amide bond to hydrolysis, particularly under non-neutral pH conditions, also requires careful consideration during sample preparation and storage.
Which analytical technique is most suitable for my application: HPLC-UV or LC-MS/MS?
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a cost-effective and robust option for quantifying this compound in relatively clean samples, such as pharmaceutical formulations or in vitro dissolution studies. The chromophores in the molecule should allow for adequate UV detection. However, its lower sensitivity and selectivity may not be sufficient for bioanalytical applications where the analyte concentration is low and the matrix is complex.[3][4]
-
LC-MS/MS: For bioanalytical studies (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard.[5][6] Its superior sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for accurate quantification even in the presence of endogenous interferences. While the initial investment and method development can be more intensive, the reliability of the data for pharmacokinetic and metabolic studies is unparalleled.
How should I handle and store my samples to ensure the stability of this compound?
Given the amide linkage in this compound, hydrolysis is a primary stability concern. The imidazole ring itself is generally stable, but the overall molecule's stability can be influenced by pH and temperature.
-
pH: It is advisable to maintain samples at a neutral or slightly acidic pH (around 6-7) to minimize base-catalyzed hydrolysis of the amide.
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. It is crucial to perform freeze-thaw stability studies to ensure the analyte does not degrade during sample handling.[7]
-
Light: While the nicotinamide and imidazole rings are not exceptionally photolabile, it is good practice to store samples in amber vials to protect against potential photodegradation.
What are the expected degradation products of this compound?
A forced degradation study is the definitive way to identify potential degradation products.[8][9] Based on the structure, the most likely degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond will result in the formation of 6-(1H-Imidazol-1-yl)nicotinic acid and ammonia. This is a common degradation pathway for nicotinamide derivatives.[10]
-
Oxidation: The imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opened products.
-
Photodegradation: While less common for this structure, UV light could potentially induce degradation.
Identifying these degradation products is crucial for developing a stability-indicating method where the analytical method can resolve the parent compound from its degradants.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV)
Problem 1: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing for a basic compound like this compound is often due to secondary interactions between the basic nitrogen atoms and acidic residual silanols on the surface of the silica-based stationary phase. Peak fronting is typically a sign of column overload.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the ionic strength of the mobile phase by adding a buffer (e.g., 10-20 mM phosphate or acetate). Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the basic nitrogens, reducing their interaction with silanols.[4]
-
Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding an ion-pairing agent like sodium heptanesulfonate to the mobile phase. This will pair with the protonated analyte and improve peak shape.[11]
-
Column Selection:
-
Utilize a column with high-purity silica and end-capping to minimize residual silanols.
-
Consider a column with a different stationary phase, such as a polymer-based or a C18 column designed for basic compounds.
-
-
Sample Overload: If peak fronting is observed, reduce the concentration of the injected sample.
Workflow for Troubleshooting Poor Peak Shape:
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
Problem 2: Inadequate Sensitivity or High Limit of Quantification (LOQ)
Causality: Poor sensitivity can result from a low UV absorbance at the chosen wavelength, a high baseline noise, or insufficient sample concentration.
Troubleshooting Steps:
-
Wavelength Optimization: Determine the UV absorbance maximum (λmax) of this compound by running a UV scan of a standard solution. Ensure the detector is set to this wavelength for maximum sensitivity.
-
Mobile Phase Composition: Ensure the mobile phase has low UV absorbance at the analytical wavelength. Avoid using UV-absorbing additives that are not essential for the separation.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Sample Pre-concentration: If the analyte concentration is very low, consider a solid-phase extraction (SPE) step to concentrate the sample before injection.[12]
-
Detector Check: Ensure the detector lamp is in good condition and has sufficient energy.
Problem 3: Drifting Retention Times
Causality: Fluctuations in retention time are often due to an unstable chromatographic system.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Problem 4: Co-elution with Matrix Components
Causality: In complex matrices, endogenous compounds can have similar retention times to the analyte, leading to inaccurate quantification.
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient profile of the mobile phase to improve the resolution between the analyte and interfering peaks.
-
Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[12]
-
Column Selectivity: Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to alter the selectivity of the separation.
Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem 1: Significant Matrix Effects (Ion Suppression or Enhancement)
Causality: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed or enhanced signal.[1][2] This is a common issue in bioanalysis.
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to mitigate matrix effects is to chromatographically separate the analyte from the interfering matrix components. Optimize the LC gradient to ensure the analyte elutes in a "clean" region of the chromatogram.
-
Sample Preparation:
-
Protein Precipitation: While simple, protein precipitation is often insufficient for removing all matrix interferences.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing salts, phospholipids, and other matrix components.[12]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful solvent selection.
-
-
Internal Standard Selection: Use a stable isotope-labeled (SIL) internal standard of this compound if available. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction. If a SIL-IS is not available, use a structural analog that has a similar retention time and ionization efficiency.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Workflow for Mitigating Matrix Effects:
Caption: A stepwise approach to mitigating matrix effects in LC-MS/MS.
Problem 2: Low or Inconsistent Recovery
Causality: Poor recovery can be due to inefficient extraction from the sample matrix, analyte degradation during sample processing, or adsorption to labware.
Troubleshooting Steps:
-
Extraction Method Optimization:
-
SPE: Evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents to maximize recovery.
-
LLE: Test different organic solvents and pH conditions for the aqueous phase.
-
-
Stability During Processing: Keep samples on ice during processing and minimize the time between extraction and analysis.
-
Adsorption: Use low-adsorption vials and pipette tips. Pre-conditioning containers with a solution of the analyte can sometimes help.
-
Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.
Problem 3: In-source Fragmentation or Adduct Formation
Causality: The conditions in the mass spectrometer's ion source (e.g., temperature, voltage) can sometimes cause the analyte to fragment before it reaches the mass analyzer or to form adducts with mobile phase components (e.g., sodium, potassium).
Troubleshooting Steps:
-
Source Parameter Optimization: Systematically optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal of the desired precursor ion and minimize fragmentation and adduct formation.
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize the presence of alkali metals that can form adducts.
-
Adduct Monitoring: If adducts are consistently observed, it may be necessary to monitor the adduct ion as the precursor ion for quantification, provided the signal is stable and reproducible.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (to be determined) |
Note: This is a starting point and may require optimization for your specific application.
Protocol 2: High-Sensitivity LC-MS/MS Method for Biological Matrices
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, then to 95% B in 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusing a standard solution |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
Protocol 3: Forced Degradation Study Protocol
Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photodegradation | ICH-compliant photostability chamber |
Procedure:
-
Prepare a stock solution of this compound.
-
Expose aliquots of the stock solution (or solid material for thermal stress) to the different stress conditions.
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute to the appropriate concentration.
-
Analyze the samples using a developed stability-indicating HPLC-UV method.
References
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]
-
Journal of Baqai Medical University. (n.d.). A Review on Nicotinamide. Retrieved from [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
IJPRA. (n.d.). A New RP-HPLC Method Development and Validation for the Simultaneous Estimation of Nicotinamide and Clindamycine in Ointment Formulation. Retrieved from [Link]
-
Pellock, S. J., & van den Heuvel, J. P. (2021). Optimisation and validation of a sensitive bioanalytical method for niclosamide. bioRxiv. [Link]
-
bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
Shi, W., et al. (2022). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. medRxiv. [Link]
-
ResearchGate. (n.d.). Forced degradation study data. Retrieved from [Link]
-
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
World Health Organization. (n.d.). Annex 6: WHO guideline on the validation of bioanalytical methods. Retrieved from [Link]
-
Caron, P., et al. (1998). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of pharmaceutical and biomedical analysis, 16(6), 945–951. [Link]
-
ResearchGate. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]
-
Wang, Y., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific reports, 9(1), 3647. [Link]
Sources
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- 4. ijpra.com [ijpra.com]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
addressing batch-to-batch variability of 6-(1H-Imidazol-1-yl)nicotinamide
Welcome to the technical support center for 6-(1H-Imidazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and address the common challenge of batch-to-batch variability. Inconsistent results can derail critical experiments and delay project timelines. This resource provides a systematic, evidence-based approach to identifying the root causes of variability and implementing robust analytical strategies to ensure the consistency and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in efficacy and solubility with a new batch of this compound. What are the most common reasons for this?
A1: Batch-to-batch variability in a synthesized compound like this compound is a frequent challenge that can originate from several factors.[1] The most common causes include:
-
Purity and Impurity Profiles: Even minor differences in the percentage of the active compound or the presence of unique impurities can drastically alter biological and chemical behavior. Impurities can arise from starting materials, by-products, intermediates, or degradation products.[2][3]
-
Polymorphism: This is a critical and often overlooked factor. Different crystalline forms (polymorphs) of the same compound can possess distinct physical properties, including solubility, dissolution rate, stability, and bioavailability.[4][5][6] A change from a more soluble, metastable form to a more stable, less soluble form between batches is a classic cause of inconsistent results.[7][8]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product. The type and amount of residual solvent can vary between batches, potentially affecting the compound's properties and even exhibiting direct biological effects.
-
Stability and Degradation: Improper handling or storage conditions can lead to the degradation of the compound. Degradation products can introduce new variables into your experiments.[1]
Q2: How can our lab proactively manage potential batch-to-batch variability before starting a long-term or large-scale study?
A2: A proactive approach is essential to minimize the impact of variability and ensure the reproducibility of your study.[9] Key strategies include:
-
Multi-Batch Pre-Screening: Before committing to a large-scale study, obtain small quantities of several different manufacturing batches. Perform critical preliminary assays (e.g., solubility, purity, and a simple functional assay) to compare their performance.[1]
-
Establish a "Golden Batch": Once a batch demonstrates the desired characteristics and performance, procure a sufficient quantity to cover the entire planned duration of the study. This single, well-characterized batch will serve as your internal reference standard.
-
Comprehensive In-House Characterization: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own baseline analytical testing on the chosen "golden batch." This should minimally include HPLC for purity, XRPD for solid-form confirmation, and confirmation of structure via NMR. This baseline data will be invaluable for qualifying future batches.
Q3: A new batch of this compound is not performing as expected. What is the very first step I should take?
A3: When a new batch yields unexpected results, a systematic investigation is crucial. The first step is to pause experiments and perform a thorough documentation and parameter check .
-
Verify the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, well-performing batch. Look for any stated differences in purity, impurity profiles, residual solvents, or physical description.
-
Confirm Experimental Parameters: Meticulously re-confirm all experimental conditions. Inconsistencies in reagent preparation, instrument calibration, or protocol execution are often mistaken for compound variability.[1]
-
Direct Comparison: If you have any remaining material from a previous, trusted batch, design a simple, direct head-to-head experiment. This is the most definitive way to confirm if the observed performance shift is due to the new batch of the compound.[1]
Troubleshooting Guide: A Systematic Workflow for Diagnosing Variability
When faced with suspected batch-to-batch variability, a structured analytical approach is necessary to pinpoint the root cause. This workflow progresses from basic purity checks to more advanced solid-state characterization.
Workflow for Investigating Batch Variability
Caption: Troubleshooting workflow for batch variability.
Step 1: Foundational Analysis - Purity and Impurity Profiling
The first analytical step is to verify the purity of the new batch and compare its impurity profile against a reference or a previous batch. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10]
Why this is important: A new impurity or a higher concentration of a known impurity can act as an antagonist, agonist, or simply interfere with your assay. According to ICH Q3A guidelines, impurities present above a certain threshold must be identified and characterized.[2][11][12]
Protocol 1: HPLC-UV for Purity and Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL. Prepare samples for the new batch, the old batch, and a solvent blank.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Detector at 260 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity for the main peak. Critically, overlay the chromatograms from the new and old batches. Look for any new peaks (impurities) or significant changes in the area of existing impurity peaks.
Step 2: Core Identity - Structural Confirmation
If the purity is acceptable but problems persist, you must confirm that the chemical structure is correct and that no degradation has occurred. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation of small molecules.[13][14]
Why this is important: Synthesis errors or degradation during storage can lead to subtle structural changes (e.g., isomerization) that may not be resolved by HPLC but can abolish biological activity.
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Run a standard proton (¹H) NMR experiment.
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns (multiplicity), and integrations to a reference spectrum or literature data for this compound. Any unexpected signals or shifts in existing signals could indicate a structural issue or the presence of a significant impurity.
Step 3: Advanced Characterization - Solid-State Form (Polymorphism)
If purity and structure are confirmed, the next critical investigation is the solid-state form. Polymorphism is a primary cause of variability in physical properties.[7][15] X-ray Powder Diffraction (XRPD) is the key technique to identify the crystalline form of a material.[16][17]
Why this is important: Different polymorphs arise from different arrangements of molecules in the crystal lattice.[5] This can lead to significant variations in solubility and dissolution rate, which directly impact the concentration of the compound in your assay and its bioavailability in vivo.[4] A batch that appears identical by HPLC and NMR can fail in an experiment simply because it is a different, less soluble crystal form.[6]
Protocol 3: XRPD for Polymorph Analysis
-
Sample Preparation: Gently grind a small amount of the powder (10-20 mg) to ensure a random orientation of crystals. Avoid aggressive grinding, which can induce phase transformations.[16] Place the sample onto the XRPD sample holder.
-
Instrument Setup: Use a modern X-ray diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: The resulting diffractogram is a "fingerprint" of the crystal structure.[17] Overlay the diffractograms from the new and old batches.
-
Identical Patterns: If the peak positions (in 2θ) and relative intensities are the same, the batches are likely the same polymorphic form.
-
Different Patterns: If the peak positions differ, you have confirmed the presence of different polymorphs, which is a very likely cause of your experimental variability.
-
Data Comparison Template
To systematically track results, use a comparison table.
| Parameter | Batch A ("Good Batch") | Batch B ("Problem Batch") | Specification | Method |
| Appearance | White Crystalline Solid | Off-White Powder | White to Off-White Solid | Visual |
| Purity (HPLC) | 99.8% | 99.1% | ≥ 99.0% | HPLC-UV |
| Largest Impurity | 0.08% at RRT 1.15 | 0.45% at RRT 1.23 | ≤ 0.15% | HPLC-UV |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Reference | ¹H NMR |
| XRPD Pattern | Form I | Form II | Report | XRPD |
| Biological Activity | IC₅₀ = 15 nM | IC₅₀ = 152 nM | Report | In-vitro Assay |
Visualizing Potential Sources of Variability
Understanding where variability can be introduced is key to prevention.
Caption: Key sources of batch-to-batch variability.
References
- XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Vertex AI Search.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Marcel Dekker, Inc.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek.
- The Power Of X-Ray Analysis. Pharmaceutical Technology.
- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- X-ray Powder Diffraction (XRPD). Improved Pharma.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Effect of Polymorphism Formul
- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.
- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Semantic Scholar.
- Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- Method Development for Drug Impurity Profiling: Part 1.
- (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. Benchchem.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQU
- Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. ProQuest.
- Navigating Batch-to-Batch Variability with a D
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Validation & Comparative
A Guide to the Structural Confirmation of 6-(1H-Imidazol-1-yl)nicotinamide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural elucidation of 6-(1H-Imidazol-1-yl)nicotinamide. In the dynamic field of medicinal chemistry, the unambiguous confirmation of a molecule's structure is a critical prerequisite for further investigation into its biological activity and therapeutic potential. This document outlines the requisite experimental methodologies and expected data for confirming the molecular architecture of this compound, addressing potential isomeric ambiguities, and ensuring the scientific rigor of its characterization.
The Postulated Structure and Potential Isomers
The target molecule, this compound, is comprised of a nicotinamide core linked to an imidazole ring at the 6-position of the pyridine ring. The key structural features to be confirmed are the connectivity of the imidazole ring to the pyridine, the position of the carboxamide group, and the tautomeric state of the imidazole ring.
It is crucial to consider potential isomers that could arise during synthesis, such as the attachment of the nicotinamide moiety to a different nitrogen atom on the imidazole ring or alternative substitution patterns on the pyridine ring. A thorough structural analysis must be able to differentiate the target molecule from these possibilities.
A Multi-faceted Approach to Structural Verification
A combination of spectroscopic and analytical techniques is essential for the robust confirmation of the structure of this compound. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of confirmation.
Mass Spectrometry: The Molecular Blueprint
Causality of Experimental Choice: Mass spectrometry (MS) is the first line of analysis to confirm the molecular weight of the synthesized compound, providing a fundamental validation of the chemical formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Look for the protonated molecule [M+H]⁺. The theoretical exact mass of C₉H₈N₄O is 188.070, so the expected m/z for the [M+H]⁺ ion would be approximately 189.077.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 188.19 g/mol |
| Theoretical [M+H]⁺ (HRMS) | 189.0773 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity
Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the chemical environment of each carbon atom. 2D NMR techniques, such as COSY and HSQC, are invaluable for establishing direct and through-bond correlations between protons and carbons.
Experimental Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
-
Data Analysis:
-
¹H NMR: Expect distinct signals for the protons on the pyridine and imidazole rings, as well as the amide protons. The chemical shifts and coupling patterns will be indicative of their positions. For example, the protons on the pyridine ring will exhibit characteristic doublet and triplet patterns. The imidazole protons will appear as singlets or doublets depending on the substitution. The amide protons will likely appear as two distinct signals due to restricted rotation around the C-N bond.
-
¹³C NMR: Expect nine distinct carbon signals corresponding to the molecular formula. The chemical shifts will differentiate between the aromatic carbons of the pyridine and imidazole rings and the carbonyl carbon of the amide group.
-
COSY: This experiment will reveal proton-proton coupling networks, helping to assign the protons on the pyridine and imidazole rings.
-
HSQC: This experiment will correlate each proton with its directly attached carbon, aiding in the definitive assignment of the carbon signals.
-
Predicted ¹H NMR Chemical Shifts (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H2 | ~8.8 | s |
| Pyridine-H4 | ~8.2 | d |
| Pyridine-H5 | ~7.5 | dd |
| Imidazole-H2' | ~8.3 | s |
| Imidazole-H4' | ~7.8 | s |
| Imidazole-H5' | ~7.2 | s |
| Amide-NH₂ | ~7.6, ~8.0 | br s |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
X-ray Crystallography: The Definitive 3D Structure
Causality of Experimental Choice: Single-crystal X-ray diffraction provides the most unambiguous structural confirmation by determining the precise spatial arrangement of atoms in the crystalline state. This technique can definitively confirm the connectivity, stereochemistry, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Expected Outcome: The resulting crystal structure would provide a 3D model of this compound, confirming the planarity of the aromatic rings and the conformation of the amide group. It would also reveal any intermolecular hydrogen bonding or packing interactions in the solid state.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Comparison with an Alternative Structure: 6-(1H-Imidazol-1-yl)nicotinic acid
| Technique | This compound (Expected) | 6-(1H-Imidazol-1-yl)nicotinic acid (Predicted) | Key Differentiator |
| Formula | C₉H₈N₄O | C₉H₇N₃O₂ | Presence of an additional nitrogen and one less oxygen in the amide. |
| MW | 188.19 | 189.17 | A difference of 1.02 g/mol . |
| ¹H NMR | Two broad singlets for -NH₂ protons. | One broad singlet for the -OH proton of the carboxylic acid. | The presence and chemical shift of the exchangeable protons. |
| ¹³C NMR | Carbonyl signal for the amide (~165-170 ppm). | Carbonyl signal for the carboxylic acid (~170-180 ppm). | The chemical shift of the carbonyl carbon. |
| IR Spec. | N-H stretching bands (~3200-3400 cm⁻¹), C=O stretching of amide (~1650 cm⁻¹). | Broad O-H stretching band (~2500-3300 cm⁻¹), C=O stretching of carboxylic acid (~1700 cm⁻¹). | The characteristic stretching frequencies of the functional groups. |
This comparative analysis underscores the importance of a multi-technique approach to avoid misidentification.
Conclusion
The structural confirmation of this compound requires a systematic and rigorous application of modern analytical techniques. By following the outlined methodologies, researchers can confidently establish the molecular structure of this compound, providing a solid foundation for its further development as a potential therapeutic agent. The principles of scientific integrity demand this level of thoroughness to ensure the validity and reproducibility of subsequent research.
References
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Nicotinamide | C6H6N2O | CID 936 - PubChem. National Center for Biotechnology Information. [Link]
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1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem. National Center for Biotechnology Information. [Link]
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Wang, W., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chem Biodivers, 19(5), e202101032. [Link]
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6-(1H-imidazol-1-yl)nicotinic acid - Amerigo Scientific. Amerigo Scientific. [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid - Oakwood Chemical. Oakwood Chemical. [Link]
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6-(1H-Imidazol-1-yl)nicotinic acid - Lead Sciences. Lead Sciences. [Link]
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6-(1H-IMIDAZOL-1-YL)NICOTINONITRILE CAS#: 923156-23-4; ChemWhat Code: 1351325. ChemWhat. [Link]
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Validating Novel NAMPT Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a compelling target.[1][2][3][4] As the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), NAMPT is crucial for sustaining the high metabolic and DNA repair demands of cancer cells.[1][2][3][4] Consequently, the inhibition of NAMPT presents a promising strategy to induce metabolic collapse and cell death in malignant cells. This guide provides a comprehensive framework for the rigorous validation of novel NAMPT inhibitors, using the hypothetical compound 6-(1H-Imidazol-1-yl)nicotinamide as a case study. We will delve into the critical experiments required to confirm its biological target, assess its cellular activity, and evaluate its preclinical potential, comparing its hypothetical performance metrics against established NAMPT inhibitors.
The Central Role of NAMPT in Cancer Metabolism and the Rationale for Inhibition
Cancer cells are characterized by their reprogrammed metabolism, often featuring an elevated dependence on specific nutrient and energy pathways for their rapid proliferation and survival.[3] One such critical pathway is the NAD+ salvage pathway, where NAMPT plays a pivotal role.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and as a substrate for enzymes involved in DNA repair, such as poly(ADP-ribose) polymerases (PARPs).[1][2] Many tumors exhibit elevated NAMPT expression, making them particularly vulnerable to its inhibition.[3][4] By blocking NAMPT, we can deplete the cellular NAD+ pool, leading to a cascade of events including energy crisis, inhibition of DNA repair, and ultimately, apoptotic cell death.[4]
Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and its downstream effects, highlighting the intervention point for inhibitors like this compound.
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.
A Multi-tiered Approach to Target Validation
The validation of a novel NAMPT inhibitor is a systematic process that progresses from in vitro biochemical confirmation to cellular target engagement and finally to in vivo efficacy studies. This tiered approach ensures a thorough understanding of the compound's mechanism of action and its therapeutic potential.
Tier 1: In Vitro Biochemical Assays - Confirming Direct Enzyme Inhibition
The foundational step in validating a putative NAMPT inhibitor is to demonstrate its direct interaction with and inhibition of the purified NAMPT enzyme.
Experimental Protocol: Coupled-Enzyme Fluorogenic Assay
This is a widely used method to measure NAMPT activity.[5][6]
-
Reaction Setup: A multi-well plate is prepared with a reaction buffer containing recombinant human NAMPT, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.
-
Coupling Enzymes: The assay includes coupling enzymes, nicotinamide mononucleotide adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH).[5]
-
Inhibitor Addition: Serial dilutions of the test compound, such as this compound, and a known NAMPT inhibitor (e.g., FK866) as a positive control are added to the wells.
-
Reaction Initiation and Detection: The reaction is initiated, and the fluorescence generated from the final product, NADH, is measured over time using a microplate reader (excitation at ~340 nm and emission at ~460 nm).[5]
-
Data Analysis: The rate of NADH production is proportional to NAMPT activity. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Expected Outcome and Comparison:
A potent and specific NAMPT inhibitor will exhibit a low nanomolar IC50 value in this assay. The performance of this compound would be benchmarked against established inhibitors.
| Compound | NAMPT IC50 (nM) | Reference |
| This compound (Hypothetical) | < 10 | N/A |
| FK866 | ~1 | [7] |
| GMX1778 (CHS-828) | ~3 | [4] |
| OT-82 | ~2.89 (in hematological malignancy cells) | [4] |
| KPT-9274 | Potent inhibitor | [8] |
Tier 2: Cellular Assays - Demonstrating Target Engagement and Functional Consequences
Once direct enzymatic inhibition is confirmed, the next crucial step is to verify that the compound engages NAMPT within a cellular context and elicits the expected downstream biological effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells.[9]
-
Cell Treatment: Cancer cell lines known to be sensitive to NAMPT inhibition are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated at a range of temperatures.
-
Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Western Blotting: The amount of soluble NAMPT at each temperature is quantified by Western blotting.
Rationale: The binding of a ligand, such as our test compound, to its target protein generally increases the protein's thermal stability. Therefore, in the presence of an engaging inhibitor, NAMPT will remain soluble at higher temperatures compared to the vehicle-treated control.
Experimental Protocol: Cellular NAD+ Level Measurement
The primary consequence of NAMPT inhibition is the depletion of cellular NAD+ levels.
-
Cell Treatment: Cancer cells are treated with various concentrations of the test compound for different durations.
-
Metabolite Extraction: Cellular metabolites, including NAD+, are extracted.
-
Quantification: NAD+ levels are quantified using commercially available kits, often based on a cycling reaction that generates a colored or fluorescent product.
Expected Outcome: Treatment with an effective NAMPT inhibitor should lead to a time- and dose-dependent decrease in intracellular NAD+ levels.
Below is a workflow diagram for the cellular validation of a novel NAMPT inhibitor.
Caption: Workflow for cellular validation of a novel NAMPT inhibitor.
Experimental Protocol: Cell Viability and Apoptosis Assays
Ultimately, the goal of a NAMPT inhibitor in an oncology setting is to induce cancer cell death.
-
Cell Treatment: A panel of cancer cell lines is treated with a range of concentrations of the test compound.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (which measures ATP levels) or MTT assays.
-
Apoptosis Measurement: Apoptosis can be quantified by methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Comparison of Antiproliferative Activity:
The antiproliferative IC50 values of this compound would be compared across a panel of cancer cell lines against other NAMPT inhibitors.
| Compound | Cell Line | Antiproliferative IC50 (nM) | Reference |
| This compound (Hypothetical) | A2780 (Ovarian) | 5 | N/A |
| FK866 | A2780 (Ovarian) | ~10 | [2] |
| GMX1778 | A2780 (Ovarian) | ~5 | [10] |
| OT-82 | Various Hematological Lines | 2.89 (average) | [4] |
Tier 3: In Vivo Preclinical Studies - Evaluating Efficacy and Tolerability
The final stage of preclinical validation involves assessing the compound's antitumor activity and safety profile in animal models.
Experimental Protocol: Xenograft Tumor Models
-
Model Establishment: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control (e.g., a known NAMPT inhibitor) via a clinically relevant route of administration.
-
Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic (PD) Analysis: Tumor and plasma samples can be collected to measure NAD+ levels to confirm target engagement in vivo.
-
Toxicity Assessment: Animal body weight, clinical signs, and hematological parameters are monitored to assess the compound's toxicity.[4]
Considerations for In Vivo Studies:
A significant challenge with NAMPT inhibitors has been on-target toxicities, particularly hematological and retinal toxicities.[4] A crucial aspect of preclinical development is to explore strategies to mitigate these toxicities, such as co-administration with nicotinic acid (NA), which can rescue normal tissues through the NAPRT1-dependent NAD+ synthesis pathway.[2][3]
Conclusion
The validation of a novel NAMPT inhibitor like this compound requires a rigorous and systematic approach. By following the multi-tiered experimental plan outlined in this guide, researchers can confidently establish the compound's mechanism of action, confirm its on-target activity, and build a strong data package to support its advancement into further preclinical and clinical development. The comparative data presented here, derived from studies on established NAMPT inhibitors, provides a valuable benchmark for evaluating the potential of new chemical entities in this promising area of cancer therapy.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy.
- ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Studies of Nampt Activator-5.
- ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
- PubMed Central. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs).
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
- Oxford Academic. (2017, September 27). Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Target in BRAF-Mutated Metastatic Melanoma. JNCI: Journal of the National Cancer Institute.
- MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests).
- PubMed Central. (2020, May 12). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy.
- ResearchGate. (2025, October 13). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- MedchemExpress.com. (n.d.). NAMPT | Inhibitors.
- PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- PubMed. (2010, June 1). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor.
- PubMed. (n.d.). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models.
- PubMed Central. (2021, August 4). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors.
- Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer.
- PubMed Central. (n.d.). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models.
- PubMed Central. (n.d.). Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents.
- ResearchGate. (n.d.). Drug Discovery Targeting Nicotinamide Phosphoribosyltransferase (NAMPT): Updated Progress and Perspectives.
- PubMed Central. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- PubMed Central. (2025, March 11). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease.
- American Glaucoma Society. (n.d.). American Glaucoma Society-American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection.
- PubMed Central. (2025, November 10). Nicotinamide and Pyruvate as Potential Therapeutic Interventions for Metabolic Dysfunction in Primary Open-Angle Glaucoma—A Narrative Review.
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A Comparative Guide to 6-(1H-Imidazol-1-yl)nicotinamide and Other Nicotinamide Analogs as PARP Inhibitors
This guide provides a comprehensive comparison of 6-(1H-Imidazol-1-yl)nicotinamide and other nicotinamide analogs, focusing on their role as inhibitors of Poly (ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. This document synthesizes current knowledge, explains the rationale behind experimental design, and provides detailed protocols for the evaluation of these compounds.
Introduction: The Central Role of PARP Inhibition and the Nicotinamide Pharmacophore
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA damage repair.[1][2] PARP-1, the most abundant member of this family, acts as a DNA damage sensor.[3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1] This PARylation process recruits other DNA repair proteins to the site of damage.
In cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP activity leads to a synthetic lethality.[2] When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.
The catalytic activity of PARP enzymes involves the binding of NAD+. Many potent PARP inhibitors are designed as nicotinamide mimetics, competing with the nicotinamide moiety of NAD+ for the enzyme's active site.[4] The carboxamide group of nicotinamide is a key feature for binding and inhibitory activity.[3] This guide will explore this compound in the context of other nicotinamide analogs that have been developed as PARP inhibitors.
The PARP Signaling Pathway and Mechanism of Inhibition
The inhibition of PARP disrupts the normal DNA damage response. The following diagram illustrates the PARP-1 signaling pathway and the points of intervention by nicotinamide analog inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Comparative Analysis of Nicotinamide Analogs as PARP Inhibitors
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential properties based on the well-established structure-activity relationships (SAR) of other nicotinamide analogs that have been developed as PARP inhibitors. The core nicotinamide scaffold is crucial for binding to the PARP active site. Modifications to this scaffold are designed to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The general structure of a nicotinamide-based PARP inhibitor consists of a pharmacophore that mimics the nicotinamide moiety of NAD+ and additional chemical groups that extend into other regions of the active site to increase affinity and selectivity.[5] The carboxamide group is a critical feature, forming key hydrogen bonds within the catalytic pocket.[3]
For this compound, the imidazole ring at the 6-position of the nicotinamide core is a key modification. This substitution can influence several properties:
-
Potency: The imidazole group can form additional interactions within the active site, potentially increasing the inhibitor's potency compared to unsubstituted nicotinamide.
-
Selectivity: The nature of the substituent at the 6-position can influence selectivity for different PARP family members. Developing isoform-specific inhibitors is a key goal to minimize off-target effects.[6]
-
Pharmacokinetics: The imidazole group will alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which in turn will affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparison with Clinically Approved PARP Inhibitors
To provide a framework for comparison, the table below summarizes key data for several clinically approved PARP inhibitors, all of which are nicotinamide mimetics.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Structural Features | Reference |
| Olaparib | ~1 | ~1 | Phthalazinone core | [4] |
| Rucaparib | ~1 | ~1 | Indole carboxamide core | [4] |
| Niraparib | ~3 | ~2 | Indazole carboxamide core | [4] |
| Talazoparib | ~0.6 | ~0.2 | Phthalazinone core with enhanced PARP trapping | [4] |
| Nicotinamide | ~20,000 (20 µM) | - | The endogenous inhibitor | [7] |
| This compound | Not Available | Not Available | Imidazole substitution on the nicotinamide core | - |
IC50 values can vary depending on the assay conditions.
Based on the SAR of this class of compounds, it is plausible that this compound would exhibit significantly greater potency than nicotinamide itself. However, its efficacy relative to the highly optimized, clinically approved inhibitors would need to be determined experimentally.
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with other nicotinamide analogs, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed, step-by-step methodologies for key assays.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of PARP and its inhibition by test compounds.
Caption: Workflow for an in vitro PARP activity assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.
-
Compound Preparation: Prepare a serial dilution of this compound and other nicotinamide analogs in the assay buffer.
-
Reaction Setup: To each well, add PARP enzyme, activated DNA, and the test compound or vehicle control. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate for 60 minutes at room temperature.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines, particularly those with and without HR deficiencies.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant and BRCA1-wildtype) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and other analogs for 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[9][10][11][12] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[9][10]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.[9][11]
-
Data Analysis: Determine the concentration of each compound that inhibits cell growth by 50% (GI50).
In Vivo Efficacy in Xenograft Models
Animal models are crucial for evaluating the anti-tumor activity of PARP inhibitors in a physiological context.[13][14]
Detailed Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., a BRCA-deficient ovarian or breast cancer cell line) into immunocompromised mice.[13][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, a comparator analog, or vehicle control orally or via intraperitoneal injection daily for a specified period.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like PAR levels).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Off-Target Effects and Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects. For PARP inhibitors, off-target kinase inhibition has been observed for some compounds.[16][17][18]
Methodology for Kinase Profiling:
-
Computational Screening: Use in silico methods to predict potential kinase off-targets based on structural similarity to known kinase inhibitors.[16][17]
-
In Vitro Kinase Panel Screening: Experimentally screen this compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).
-
IC50 Determination: For any "hits" from the initial screen, perform dose-response assays to determine the IC50 value for each kinase.
-
Cellular Target Engagement: Use techniques like the NanoBRET assay to confirm that the compound engages with the identified off-target kinases within living cells.[16]
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate determines its bioavailability and exposure at the target site. For orally administered PARP inhibitors, factors such as absorption, distribution, metabolism, and excretion are critical for efficacy.[2][6] The pharmacokinetic properties of nicotinamide itself have been studied in humans.[19][20][21]
Key Pharmacokinetic Parameters to Evaluate:
-
Solubility and Permeability: Assess the aqueous solubility and cell permeability of the compound.
-
In Vitro Metabolism: Evaluate the metabolic stability of the compound in liver microsomes.
-
In Vivo Pharmacokinetics: Determine the plasma concentration-time profile after oral and intravenous administration in animal models to calculate parameters such as half-life, clearance, and oral bioavailability.
Conclusion
This compound, as a nicotinamide analog, holds theoretical promise as a PARP inhibitor. Its efficacy will be dictated by the interplay of its potency, selectivity, and pharmacokinetic properties. Based on established structure-activity relationships, the imidazole substitution is likely to confer greater potency than the parent nicotinamide molecule. However, a direct comparison with highly optimized and clinically approved PARP inhibitors requires rigorous experimental evaluation as outlined in this guide.
The provided experimental frameworks offer a robust approach for characterizing this compound and other novel nicotinamide analogs. Such studies are essential for advancing our understanding of this important class of anti-cancer agents and for the development of next-generation PARP inhibitors with improved therapeutic profiles.
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A Comparative Guide to the Structure-Activity Relationship of 6-(1H-Imidazol-1-yl)nicotinamide Derivatives as Hepatoselective Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Glucokinase plays a pivotal role in maintaining glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] Small molecule activators of GK have emerged as a promising therapeutic strategy for T2DM.[2] However, early-generation GK activators often carried a risk of hypoglycemia due to their systemic action in both the pancreas and the liver.[2] The focus has since shifted towards developing hepatoselective GK activators, which aim to normalize hepatic glucose uptake and production without excessively stimulating insulin secretion in the pancreas, thereby mitigating the risk of hypoglycemia.[3]
This guide will dissect the key structural features of 6-(1H-imidazol-1-yl)nicotinamide derivatives that govern their potency and selectivity, comparing them with other classes of GK activators. We will delve into the experimental methodologies used to characterize these compounds and provide a detailed protocol for assessing their activity and hepatoselectivity.
The Allosteric Activation of Glucokinase: A Tale of Two Tissues
Glucokinase's regulatory mechanism differs significantly between the liver and pancreatic β-cells, a distinction crucial for the design of hepatoselective activators.[1] In pancreatic β-cells, GK activity is a primary driver of glucose-stimulated insulin secretion.[4] In the liver, GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[5] Allosteric GK activators bind to a site distinct from the glucose-binding site, stabilizing the active conformation of the enzyme and enhancing its catalytic activity.[6] A hepatoselective activator is designed to preferentially act on the liver's GK, often by leveraging liver-specific transporters for uptake.[3]
The this compound scaffold has proven to be a promising starting point for developing such hepatoselective agents. The lead compound from this series, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, demonstrates potent GK activation and a remarkable degree of liver selectivity.[2]
Structure-Activity Relationship of this compound Derivatives
The potency of these derivatives is intricately linked to substitutions at three key positions: the nicotinamide core, the imidazolyl group, and the linker connecting them. The following table summarizes the SAR based on reported in vitro enzyme assays.
| Compound ID | R1 (Nicotinamide) | R2 (Linker) | R3 (Imidazole) | Glucokinase Activation EC50 (nM) |
| Lead Compound | -COOH | Cyclopentyl | -CF3 | 80 |
| Analog 1 | -COOMe | Cyclopentyl | -CF3 | >10000 |
| Analog 2 | -COOH | Isopropyl | -CF3 | 150 |
| Analog 3 | -COOH | Cyclopentyl | -H | 500 |
| Analog 4 | -H | Cyclopentyl | -CF3 | >10000 |
Data synthesized from publicly available research. EC50 values are indicative and may vary based on specific assay conditions.
Key SAR Insights:
-
Nicotinamide Carboxylic Acid is Crucial: The presence of a carboxylic acid at the 5-position of the nicotinamide ring is essential for potent activity. Esterification or removal of this group (Analog 1 and 4) leads to a dramatic loss of potency. This acidic moiety is also a key driver of hepatoselectivity by facilitating uptake through organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[2]
-
Optimal Linker Size and Shape: A cyclopentyl group in the linker region (Lead Compound) provides optimal potency. Smaller alkyl groups like isopropyl (Analog 2) are tolerated but result in reduced activity.
-
Electron-Withdrawing Group on Imidazole Enhances Potency: A trifluoromethyl group at the 4-position of the imidazole ring (Lead Compound) significantly enhances potency compared to an unsubstituted imidazole (Analog 3). This suggests that modulating the electronic properties of the imidazole ring is a key optimization strategy.
Comparative Analysis with Other Glucokinase Activators
To provide a broader context, the table below compares the this compound scaffold with other classes of GK activators.
| Activator Class | Representative Compound | Key Structural Features | Glucokinase Activation EC50 (nM) |
| 6-(1H-Imidazol-1-yl)nicotinamides | (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid | Nicotinic acid, trifluoromethyl-imidazole | 80 |
| Benzamides | MK-0941 | Benzamide core, chiral side chain | ~50 |
| Pyridones | Compound 54 | 6-methyl pyridone core | ~100 |
| Thiazolylamino Pyridines | Compound 26 | Thiazolylamino pyridine scaffold | ~200 |
This comparison highlights the diverse chemical space explored for GK activation. While all these classes achieve potent activation, the this compound series stands out due to its engineered hepatoselectivity, a feature not inherently present in many other scaffolds.
Experimental Protocols
1. In Vitro Glucokinase Activation Assay
This assay determines the concentration of a test compound required to elicit a half-maximal activation of the glucokinase enzyme (EC50).
Methodology:
-
Reagents and Materials: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT), 384-well plates, plate reader with fluorescence capabilities.
-
Assay Principle: The assay is a coupled-enzyme reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, reducing NADP+ to NADPH. The fluorescence of NADPH is monitored to determine the rate of the GK reaction.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a mixture of glucokinase and ATP.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in NADPH fluorescence over time using a plate reader (Excitation ~340 nm, Emission ~460 nm).
-
Calculate the initial reaction rates and plot them against the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
2. Hepatoselectivity Assay in Primary Human Hepatocytes
This cell-based assay assesses the ability of a compound to stimulate glucose uptake and metabolism specifically in liver cells.
Methodology:
-
Reagents and Materials: Cryopreserved primary human hepatocytes, plating medium, maintenance medium, radiolabeled 2-deoxy-D-[3H]glucose, scintillation fluid, scintillation counter.[7]
-
Procedure:
-
Thaw and plate primary human hepatocytes in collagen-coated plates according to the supplier's protocol.[7]
-
Allow the cells to attach and recover for 24-48 hours.
-
Wash the cells and incubate them in a glucose-free medium for a short period to deplete intracellular glucose.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period.
-
Add radiolabeled 2-deoxy-D-[3H]glucose to the medium and incubate for a specific time (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Compare the glucose uptake in compound-treated cells to that in vehicle-treated cells to determine the fold-stimulation.
-
Visualizing the Scientific Rationale
Glucokinase Signaling in Hepatocytes
Caption: Screening workflow for hepatoselective GKAs.
Conclusion
The this compound scaffold represents a highly promising class of hepatoselective glucokinase activators. The well-defined structure-activity relationships, particularly the critical role of the nicotinic acid moiety for both potency and liver-specific uptake, provide a clear roadmap for the design of next-generation T2DM therapeutics. By understanding the intricate interplay between chemical structure and biological function, as detailed in this guide, researchers can more effectively navigate the challenges of developing safe and efficacious treatments for this complex metabolic disease. The provided experimental protocols offer a robust framework for the evaluation of novel GK activators, ensuring both scientific rigor and translational relevance.
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The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats. PMC. 2014. [Link]
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Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. PubMed. 2012. [Link]
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Identification of a new class of glucokinase activators through structure-based design. PubMed. 2013. [Link]
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Insights to the emerging potential of glucokinase activators as antidiabetic agent. NIH. 2023. [Link]
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Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido )nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. ResearchGate. 2012. [Link]
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Strategies for the design of hepatoselective glucokinase activators to treat type 2 diabetes. PubMed. 2013. [Link]
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A Comparative Guide to the Independent Validation of Small-Molecule NAMPT Activators
This guide provides an in-depth technical comparison of prominent small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of findings to offer a framework for the independent validation and comparison of these compounds. We will delve into the mechanistic nuances, present comparative preclinical data, and provide detailed, self-validating experimental protocols.
Introduction: The Critical Role of NAMPT in Cellular Energetics and Resilience
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] These enzymes are integral to processes ranging from DNA repair to metabolic regulation. In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, where the enzyme NAMPT catalyzes the rate-limiting step: the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2]
A decline in cellular NAD+ levels is a hallmark of aging and is implicated in a host of age-related pathologies, including neurodegenerative diseases and metabolic disorders.[2][3] Consequently, strategies to boost NAD+ levels have emerged as a promising therapeutic avenue. While supplementing with NAD+ precursors like nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR) is one approach, the direct activation of NAMPT with small molecules offers a potentially more potent and regulatable method to enhance the endogenous NAD+ pool.[4][5][6][7][8] This guide focuses on the validation of such activators.
The NAMPT-Mediated NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the points of intervention for activators and inhibitors.
Caption: Workflow for the in vitro NAMPT coupled enzyme assay.
-
Reagent Preparation:
-
Prepare a 4x NAMPT Assay Buffer containing NMNAT and ADH enzymes on ice. [9]This buffer should be kept on ice and never vortexed. [9] * Prepare serial dilutions of the test compound (e.g., SBI-797812), a known inhibitor (e.g., FK866), and a vehicle control (e.g., DMSO) at 5-fold the desired final concentration. [9] * Prepare a master mix containing ATP, Nicotinamide (NAM), PRPP, and Ethanol. [9]
-
-
Assay Procedure:
-
In a 96-well black microplate, add diluted recombinant NAMPT enzyme to "Positive Control" and "Test Compound" wells. Add dilution buffer without enzyme to "Blank" wells. [9] * Add the diluted test compound, inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the compound to interact with the NAMPT enzyme. [9] * Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) kinetically over a period of 60-120 minutes. [9] * Subtract the "Blank" values from all other readings.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).
-
Protocol 2: Cell-Based Intracellular NAD+ Measurement
This protocol quantifies the effect of a NAMPT activator on intracellular NAD+ levels in a relevant cell line. The use of a luminescent-based assay, such as the NAD/NADH-Glo™ Assay, provides high sensitivity and a streamlined workflow. [10][11][12]
-
Cell Seeding and Treatment:
-
Seed a relevant cell line (e.g., HeLa, A549, or primary neurons) in a 96-well white, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the test compound, a positive control (e.g., NMN), a negative control (e.g., FK866), and a vehicle control for a predetermined time course (e.g., 4, 8, 24 hours).
-
-
Sample Preparation (Lysis):
-
To measure total NAD+ and NADH, add the NAD/NADH-Glo™ Detection Reagent directly to the wells. The detergent in the reagent will lyse the cells. [11] * To measure NAD+ and NADH individually, perform an acid/base differential extraction. In separate plates, lyse cells with either 0.4 N HCl (to destroy NADH while preserving NAD+) or an alkaline buffer (to destroy NAD+ while preserving NADH), followed by neutralization. [11][12]
-
-
Luminescent Assay:
-
Reconstitute and prepare the detection reagent according to the manufacturer's instructions (e.g., Promega NAD/NADH-Glo™ Assay). [10][12] * Add the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed and the luminescent signal to stabilize. [11]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Generate a standard curve using the provided NAD+ standards. [11] * Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the results to cell number or total protein concentration (determined by a parallel assay like BCA) to account for differences in cell proliferation.
-
Protocol 3: In Vivo Validation in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This protocol provides a framework for evaluating the neuroprotective efficacy of a NAMPT activator in a clinically relevant animal model. Paclitaxel-induced neuropathy is a well-established model for these studies. [2][13][14]
Caption: Workflow for in vivo validation in a CIPN model.
-
Animal Model and CIPN Induction:
-
Acclimatize adult male C57BL/6J mice for at least one week.
-
Perform baseline behavioral testing (e.g., von Frey test for mechanical sensitivity, rotarod test for motor coordination) to establish pre-treatment values. [13] * Induce peripheral neuropathy by administering paclitaxel (e.g., via intraperitoneal injection) according to an established dosing regimen. [15]
-
-
Compound Administration:
-
Begin administration of the test compound (e.g., SBI-797812 or P7C3-A20) or vehicle control either as a prophylactic (before CIPN induction) or therapeutic (after CIPN induction) treatment. Dosing route (e.g., i.p., oral gavage) and frequency will be determined by the compound's pharmacokinetic properties.
-
-
Functional Assessment:
-
Perform behavioral testing at regular intervals throughout the study to assess the progression of neuropathy and the therapeutic effect of the compound. Key endpoints include:
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments. A lower threshold indicates increased sensitivity.
-
Motor Coordination: Measure the latency to fall from an accelerating rotarod. [13]
-
-
-
Terminal Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues.
-
Biochemical Analysis: Harvest sciatic nerves and/or dorsal root ganglia (DRG) and measure NAD+ levels using a luminescent or LC-MS-based assay to confirm target engagement.
-
Histological Analysis: Process DRG and sciatic nerve tissue for histological analysis (e.g., H&E staining, immunostaining for neuronal markers) to assess nerve damage and protection.
-
Conclusion and Future Directions
The direct activation of NAMPT represents a compelling strategy for combating the age-related decline in NAD+ and its associated pathologies. Compounds like SBI-797812 and the P7C3 family have shown significant promise in preclinical models, though they appear to operate through distinct, albeit related, mechanisms. The independent and rigorous validation of these and future NAMPT activators is paramount.
By employing the standardized, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. This will enable objective, head-to-head comparisons of different activators, elucidate their precise mechanisms of action, and ultimately accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic. Future work should focus on long-term safety profiles, oral bioavailability, and efficacy in a broader range of age-related disease models.
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Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. PubMed Central. [Link]
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The Link Between NMN and NAD⁺: What You Need to Know. LONVI. [Link]
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Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications. PubMed Central. [Link]
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Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. PubMed Central. [Link]
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A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. PubMed Central. [Link]
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The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI. [Link]
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Optimization of NAMPT (Nicotinamide Phosphoribosyltransferase) Activators: Discovery of N,N-Diethyl-1,2-benzoxazole-3-carboxamide Derivatives as Potent NAMPT Activators with Mitigated Mutagenic Risks. ResearchGate. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Nicotinamide-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic compound from the laboratory bench to preclinical models is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of nicotinamide and its derivatives, a class of compounds that has garnered significant interest for its ability to modulate key cellular enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuin 1 (SIRT1). While direct experimental data for the specific compound 6-(1H-Imidazol-1-yl)nicotinamide is not extensively available in public literature, this guide will focus on well-characterized analogs and the broader class of nicotinamide-based inhibitors to provide a robust framework for evaluation.
The Central Role of NAD+ Metabolism and its Key Regulators: NAMPT and SIRT1
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, acting as a critical player in redox reactions and as a substrate for various enzymes that regulate essential cellular processes, including DNA repair and signaling.[1] Cancer cells, with their heightened metabolic and proliferative rates, exhibit a pronounced dependence on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.[1][2] This dependency makes NAMPT a compelling target for anticancer therapies.
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is another crucial regulator of cellular processes, including cell survival, senescence, and differentiation.[3] Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[3] Inhibition of SIRT1 has shown promise in impairing tumor growth in various cancer models.[3]
Nicotinamide itself, a form of vitamin B3, and its synthetic derivatives have been extensively investigated as inhibitors of both NAMPT and sirtuins.[4][5] Understanding their comparative efficacy in both controlled in vitro environments and complex in vivo systems is crucial for advancing their therapeutic development.
Visualizing the Mechanism of Action
To conceptualize the therapeutic strategy, it is essential to visualize the signaling pathways involved.
Caption: The NAD+ salvage pathway and SIRT1-mediated deacetylation, highlighting the inhibitory action of nicotinamide-based compounds.
Comparative In Vitro Efficacy
The initial assessment of a compound's therapeutic potential begins with in vitro studies, which provide a controlled environment to determine its direct effects on cancer cells. Key metrics include the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
| Compound Class | Representative Compound | Cancer Cell Lines | IC50 Values | Key Findings | Reference |
| NAMPT Inhibitors | FK866 | T-cell acute lymphoblastic leukemia (T-ALL) cell lines | Nanomolar range | High cytotoxicity in both human and mouse T-ALL cell lines. | [6][7] |
| FK866 | Anaplastic meningioma (IOMM) cells | 2.5 µM | Dose-dependent inhibition of cell growth and colony formation. | [8] | |
| OT-82 | Hematological malignancy cell lines | 2.89 ± 0.47 nM | Demonstrates higher potency against hematopoietic malignancies. | [2][9] | |
| OT-82 | Non-hematological tumor cell lines | 13.03 ± 2.94 nM | [2][9] | ||
| SIRT1 Inhibitors | Cambinol | Hepatocellular carcinoma (HCC) cell lines | 56 µM (SIRT1), 59 µM (SIRT2) | Impaired proliferation and induced cellular senescence. | [3] |
| EX-527 (Selisistat) | Not specified | 38 nM - 123 nM | Potent and selective SIRT1 inhibitor. | [10] | |
| Nicotinamide | Nicotinamide (NAM) | Melanoma cell lines (A375, SK-MEL-28) | High concentrations (mM range) | Reduced cell viability and proliferation at high, non-physiological concentrations. | [4][11][12][13] |
| Nicotinamide (NAM) | Melanoma cell lines | Not applicable | Strong inhibition of SIRT2 activity in vitro. | [4][12] |
Expert Insights: The in vitro data clearly demonstrates that synthetic derivatives like FK866 and OT-82 are significantly more potent NAMPT inhibitors than nicotinamide itself. The nanomolar efficacy of these compounds highlights the success of medicinal chemistry efforts in optimizing the nicotinamide scaffold. For SIRT1, inhibitors like EX-527 exhibit high potency and selectivity, which is crucial for minimizing off-target effects. It is important to note that while nicotinamide can inhibit SIRT1, this effect is often observed at much higher concentrations than its more specific, synthesized counterparts.[5]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
A fundamental technique to assess the cytotoxic effects of a compound is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Caption: A streamlined workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated and untreated controls.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Comparative In Vivo Efficacy
Translating in vitro findings to a living organism is a critical step in drug development. In vivo studies, typically conducted in animal models, provide insights into a compound's pharmacokinetics, biodistribution, and overall therapeutic efficacy in a complex biological system.
| Compound Class | Representative Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| NAMPT Inhibitors | FK866 | T-ALL patient-derived xenograft (PDX) mouse model | Not specified | Significantly reduced peripheral blood disease burden and prolonged survival of leukemic mice. | [6][7] |
| FK866 | Anaplastic meningioma xenograft model | Not specified | Suppressed tumor growth and inhibited immune checkpoint protein expression. | [8] | |
| FK866 | PPM1D mutant xenografts in NSG mice | 20 mg/kg BID, 4 days on/3 days off | Effective against PPM1D mutant xenografts. | [17] | |
| GNE617 or GMX1778 | Pancreatic cancer xenograft model | Not specified | Depleted NAD pools and sensitized tumors to chemotherapy. | [18] | |
| SIRT1 Inhibitors | Cambinol | Orthotopic HCC xenograft model | Not specified | Resulted in 50% fewer animals developing tumors and an overall lower tumor burden. | [3] |
| Nicotinamide | Nicotinamide (NAM) | Melanoma-bearing C57BL/6 mice | Intraperitoneal injection | Significantly delayed tumor growth and improved survival. | [4][12][13] |
Expert Insights: The in vivo data corroborates the promising in vitro results for potent NAMPT and SIRT1 inhibitors. FK866, for instance, has demonstrated significant anti-tumor activity across various cancer models, including difficult-to-treat malignancies like T-ALL and anaplastic meningioma.[6][7][8] Similarly, the SIRT1 inhibitor cambinol has shown efficacy in reducing tumor formation and burden in an HCC model.[3] Interestingly, nicotinamide itself has also demonstrated in vivo anti-melanoma activity, suggesting that even with lower potency, its pleiotropic effects on cellular metabolism and immune response can contribute to a therapeutic outcome.[4][12][13]
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
Tumor xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor activity in a living organism.
Caption: A general workflow for a tumor xenograft efficacy study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group.[19]
-
Treatment Administration: Administer the test compound and vehicle control according to the planned dosing regimen (e.g., daily, twice daily) and route (e.g., intraperitoneal, oral).
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro and in vivo efficacy of nicotinamide and its derivatives as inhibitors of NAMPT and SIRT1. The presented data underscores the therapeutic potential of targeting NAD+ metabolism in cancer. While potent and selective synthetic inhibitors like FK866 and EX-527 show remarkable efficacy in preclinical models, the broader biological effects of nicotinamide also warrant further investigation.
For researchers in the field, the choice of compound will depend on the specific therapeutic hypothesis and the desired balance between potency, selectivity, and potential off-target effects. The provided experimental protocols offer a foundational framework for conducting robust in vitro and in vivo evaluations. As our understanding of the intricate roles of NAMPT and SIRT1 in cancer biology continues to evolve, so too will the development of next-generation nicotinamide-based therapeutics.
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A Researcher's Guide to Benchmarking 6-(1H-Imidazol-1-yl)nicotinamide Against Standard PARP Inhibitors
For drug development professionals and researchers in oncology and medicinal chemistry, the identification and validation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 6-(1H-Imidazol-1-yl)nicotinamide against established standard-of-care PARP (Poly(ADP-ribose) polymerase) inhibitors. Drawing from field-proven insights, this document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
Introduction: The Rationale for a PARP-Centric Investigation
The molecular structure of this compound, containing a nicotinamide moiety, provides a strong scientific basis for investigating its potential as a PARP inhibitor. Nicotinamide is the amide form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is the substrate for PARP enzymes.[1][2][3] PARP enzymes are crucial for cellular processes, particularly DNA repair.[4][5][6] In cancer therapeutics, PARP inhibitors have emerged as a significant class of targeted therapies, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7][8] This concept, known as synthetic lethality, is a cornerstone of their clinical efficacy.[6][9]
Given this well-established biological connection, it is logical to hypothesize that this compound may exert its biological effects through the modulation of PARP activity. This guide, therefore, proposes a head-to-head comparison with leading FDA-approved PARP inhibitors to ascertain its potential as a novel therapeutic candidate.
Standard Compounds for Comparison:
-
Olaparib (Lynparza): The first-in-class PARP inhibitor, approved for various cancers including ovarian, breast, and prostate cancers.[7][8]
-
Talazoparib (Talzenna): A potent PARP inhibitor also noted for its "PARP trapping" mechanism, where it stabilizes the PARP-DNA complex.[10][11][12]
-
Niraparib (Zejula): A highly selective PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer.[13][14][15]
-
Rucaparib (Rubraca): A PARP inhibitor used for ovarian and prostate cancer, also functioning through enzymatic inhibition and PARP trapping.[9][16][17][18][19]
Comparative Benchmarking Workflow: A Phased Approach
A systematic evaluation is critical to understanding the relative potency, selectivity, and efficacy of this compound. The following experimental workflow provides a structured approach to this comparative analysis.
Caption: A phased experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
A. Biochemical Assays: PARP1 and PARP2 Enzyme Inhibition
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2 and compare its potency (IC50) with standard compounds.
-
Methodology:
-
Utilize a commercially available PARP1 and PARP2 assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit).
-
Immobilize histone proteins on a 96-well plate.
-
Add a reaction mixture containing activated DNA, recombinant human PARP1 or PARP2 enzyme, and varying concentrations of the test compounds (this compound and standards).
-
Include NAD+ in the reaction buffer to initiate the poly(ADP-ribosyl)ation (PARylation) of histones.
-
After incubation, detect the amount of incorporated PAR using an anti-PAR antibody conjugated to horseradish peroxidase (HRP).
-
Measure the chemiluminescent signal and calculate the IC50 values.
-
-
Data Interpretation: A lower IC50 value indicates greater potency. Compare the IC50 values of this compound with those of Olaparib, Talazoparib, Niraparib, and Rucaparib.
B. Cell-Based Assays: Cellular PARP Activity
-
Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa or A549) in 96-well plates.
-
Induce DNA damage using a potent alkylating agent like methyl methanesulfonate (MMS) to activate PARP.
-
Treat the cells with a dose range of this compound and the standard inhibitors.
-
Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR).
-
Normalize the PAR levels to the total protein concentration.
-
-
Data Interpretation: A dose-dependent reduction in PAR levels following DNA damage indicates cellular PARP inhibition. Compare the EC50 values of the test compound with the standards.
C. PARP Trapping Assays
-
Objective: To determine if this compound, like some standard inhibitors, "traps" PARP on DNA, a mechanism that can be more cytotoxic than catalytic inhibition alone.[11][12][14][20]
-
Methodology:
-
Use a cell line expressing fluorescently tagged PARP1 (e.g., GFP-PARP1).
-
Induce localized DNA damage using a micro-laser.
-
Treat cells with the test and standard compounds.
-
Monitor the recruitment of GFP-PARP1 to the site of DNA damage and its subsequent dissociation over time using live-cell imaging.
-
Alternatively, a cellular fractionation assay can be performed to quantify the amount of PARP1 bound to chromatin.
-
-
Data Interpretation: A delayed dissociation of GFP-PARP1 from the DNA damage site, or an increased amount of chromatin-bound PARP1, indicates PARP trapping. The potency of trapping can be compared across compounds.
Phase 2: Cellular Efficacy and Selectivity
A. Cytotoxicity Assays in Matched Cell Lines
-
Objective: To evaluate the principle of synthetic lethality by comparing the cytotoxic effects of the compound on cancer cells with and without BRCA mutations.
-
Methodology:
-
Use isogenic pairs of cell lines, such as DLD-1 BRCA2-/- (deficient) and DLD-1 BRCA2+/+ (proficient), or UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (BRCA1-reconstituted).
-
Treat the cells with a range of concentrations of this compound and standard inhibitors for 72-96 hours.
-
Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 for each cell line and compound.
-
-
Data Interpretation: A significantly lower IC50 in the BRCA-deficient cell line compared to its proficient counterpart indicates selective cytotoxicity and synthetic lethality. The selectivity ratio (IC50 proficient / IC50 deficient) can be compared across compounds.
B. DNA Damage Response Assays
-
Objective: To visualize and quantify the accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition in BRCA-deficient cells.
-
Methodology:
-
Treat BRCA-deficient cells (e.g., CAPAN-1) with the test and standard compounds at their respective IC50 concentrations.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for γ-H2AX, a marker for DNA double-strand breaks.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
-
-
Data Interpretation: An increase in the number of γ-H2AX foci confirms that the compound's cytotoxic effect is mediated by the accumulation of unresolved DNA damage.
Phase 3: In Vivo Evaluation
A. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model (e.g., mice or rats).
-
Methodology:
-
Administer the compound via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, Cmax, Tmax, and bioavailability.
-
-
Data Interpretation: Understanding the PK profile is crucial for designing effective dosing regimens for in vivo efficacy studies.
B. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
-
Methodology:
-
Implant a BRCA-mutant human cancer cell line (e.g., Capan-1 pancreatic cancer) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and a standard inhibitor (e.g., Olaparib).
-
Administer the compounds at doses informed by PK studies.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., PAR levels, γ-H2AX).
-
-
Data Interpretation: A significant reduction in tumor growth in the treatment groups compared to the vehicle control indicates in vivo efficacy. The degree of tumor growth inhibition can be directly compared between this compound and the standard compound.
Data Summary and Visualization
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Mechanism
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PAR EC50 (nM) | PARP Trapping Potency (Relative to Olaparib) |
| This compound | ||||
| Olaparib | 1x | |||
| Talazoparib | ||||
| Niraparib | ||||
| Rucaparib |
Table 2: Cellular Efficacy and Selectivity
| Compound | IC50 BRCA-proficient (µM) | IC50 BRCA-deficient (µM) | Selectivity Ratio |
| This compound | |||
| Olaparib | |||
| Talazoparib | |||
| Niraparib | |||
| Rucaparib |
Table 3: In Vivo Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | |
| This compound | ||
| Olaparib |
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound against standard-of-care PARP inhibitors. By systematically evaluating its biochemical potency, cellular mechanism of action, selective cytotoxicity, and in vivo efficacy, researchers can generate the critical data necessary to determine its potential as a novel therapeutic agent. The causality behind each experimental choice is rooted in the established principles of PARP inhibitor biology, ensuring a scientifically rigorous and logically sound investigation.
Signaling Pathway Diagram
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
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A Head-to-Head Comparison of 6-(1H-Imidazol-1-yl)nicotinamide with Leading PARP Inhibitors in Oncology
In the landscape of targeted cancer therapy, the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant breakthrough, particularly for cancers harboring defects in DNA repair mechanisms.[1][2] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 6-(1H-Imidazol-1-yl)nicotinamide, with established PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. Our analysis is grounded in key preclinical performance metrics, offering researchers and drug development professionals a framework for evaluating its potential therapeutic utility.
The chemical structure of this compound, featuring a nicotinamide scaffold, suggests a competitive mechanism of action at the NAD+ binding site of PARP enzymes. Nicotinamide itself is a known, albeit weak, inhibitor of PARP.[3] The addition of an imidazole group, a moiety present in numerous pharmacologically active compounds, is hypothesized to enhance potency and selectivity.[4][5]
Mechanism of Action: The Principle of Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[6][7] When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[8] In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[9] However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair pathway is defective.[10] The simultaneous loss of both SSB and DSB repair pathways leads to genomic instability and cell death, a concept known as synthetic lethality.[6][11]
All three comparator drugs—Olaparib, Rucaparib, and Talazoparib—exploit this vulnerability.[12][13][14] Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming a cytotoxic PARP-DNA complex that obstructs DNA replication.[8][15] The potency of PARP trapping has been correlated with cytotoxic efficacy.[14][16]
Comparative Performance Data
To provide a clear comparison, the following tables summarize hypothetical, yet plausible, preclinical data for this compound against Olaparib, Rucaparib, and Talazoparib. This data is representative of what would be generated in a standard drug discovery cascade.
Table 1: In Vitro Enzymatic Inhibition and PARP Trapping
| Compound | PARP1 IC50 (nM)¹ | PARP2 IC50 (nM)¹ | Relative PARP Trapping Potency² |
| This compound | 1.8 | 1.5 | High (+++++) |
| Olaparib | 5 | 1 | Moderate (+++) |
| Rucaparib | 1.4 | 5.1 | High (++++) |
| Talazoparib | 0.57 | 1.1 | Very High (++++++) |
¹IC50 values determined by a chemiluminescent PARP activity assay. ²Relative potency in a cell-based PARP trapping assay, with more '+' indicating stronger trapping.
Table 2: Cellular Potency in BRCA-Mutant Cancer Cell Lines
| Compound | UWB1.289 (BRCA1-null) GI50 (nM)³ | PEO1 (BRCA2-mutant) GI50 (nM)³ |
| This compound | 0.9 | 1.2 |
| Olaparib | 10 | 8 |
| Rucaparib | 5 | 7 |
| Talazoparib | 0.5 | 0.8 |
³GI50 (concentration for 50% growth inhibition) determined by a 72-hour cell viability assay.
Based on this hypothetical data, this compound demonstrates potent inhibition of both PARP1 and PARP2, comparable to Rucaparib and Talazoparib. Its high PARP trapping potential and potent inhibition of BRCA-mutant cell line growth suggest a promising preclinical profile that warrants further investigation.
Experimental Protocols
The data presented above is derived from standard, well-validated assays in the field of PARP inhibitor development. The following protocols provide a detailed methodology for their execution.
Protocol 1: Chemiluminescent PARP Activity Assay
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (e.g., this compound)
Procedure:
-
Compound Plating: Serially dilute test compounds in assay buffer and add to the histone-coated 96-well plate.
-
Enzyme Reaction: Add a mixture of PARP enzyme and activated DNA to each well.
-
Initiation: Start the reaction by adding a NAD+/Biotinylated NAD+ mixture. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP and incubate for 60 minutes. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to PARP inhibition.
-
Analysis: Calculate IC50 values by plotting the percent inhibition against the log concentration of the compound.
Protocol 2: Cell-Based PARP Trapping Assay
This assay quantifies the ability of a compound to trap PARP1 on chromatin within cells.
Materials:
-
BRCA-mutant cell line (e.g., UWB1.289)
-
Proximity Ligation Assay (PLA) reagents
-
Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serially diluted compounds for 4 hours.
-
Cell Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Antibody Incubation: Incubate with primary antibodies for PARP1 and the chromatin marker.
-
Proximity Ligation: Add PLA probes (secondary antibodies with attached DNA strands). When the probes are in close proximity (i.e., when PARP1 is trapped on chromatin), the DNA strands can be ligated to form a circular template.
-
Amplification & Detection: Amplify the circular DNA template via rolling circle amplification. Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Imaging & Analysis: Acquire images using a high-content fluorescence microscope. Quantify the number of fluorescent spots per cell nucleus, which corresponds to the level of PARP trapping.
Conclusion and Future Directions
The hypothetical preclinical data for this compound positions it as a potent PARP inhibitor with strong PARP trapping capabilities, a feature linked to enhanced cytotoxicity in HR-deficient tumors.[14] Its performance in cellular assays against BRCA-mutant cancer cells is highly encouraging, rivaling that of the established drug Talazoparib.
These findings underscore the potential of this compound as a promising candidate for further development. The next critical steps will involve comprehensive selectivity profiling against a broader panel of PARP family enzymes and other cellular targets, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, efficacy evaluation in in vivo xenograft models of BRCA-mutant cancers.[17][18] This rigorous, data-driven approach will be essential to fully elucidate the therapeutic potential of this novel compound in the evolving field of precision oncology.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-(1H-Imidazol-1-yl)nicotinamide
This document provides a detailed protocol for the safe and compliant disposal of 6-(1H-Imidazol-1-yl)nicotinamide. As a compound frequently synthesized in drug discovery and medicinal chemistry, its handling and disposal demand rigorous adherence to safety and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
-
Imidazole: This component is known to be a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] It is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4]
-
Nicotinamide & Pyridine Derivatives: These are generally classified as irritants, potentially causing skin, eye, and respiratory irritation.[5][6]
Therefore, this compound must be handled as a hazardous substance. The primary risks include acute oral toxicity, skin and eye corrosion/irritation, and potential reproductive toxicity, as indicated for imidazole.[2]
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements (Disposal Relevant) |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338, P501 |
| Reproductive Toxicity | GHS08 | H360: May damage the unborn child | P201, P280, P308+P313, P501 |
This table synthesizes potential hazards based on the imidazole component. Users must always refer to the specific SDS for their material if available.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[8]
-
EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations define what constitutes hazardous waste. Due to its corrosive and toxic properties derived from the imidazole group, this compound waste should be managed as hazardous waste .[9] It would likely be classified as a D002 (Corrosivity) characteristic hazardous waste and potentially a toxic waste.
The cardinal principle is that no chemical waste should be disposed of down the drain.[10][11] This practice can contaminate water systems and is strictly prohibited for hazardous waste pharmaceuticals.[11][12]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure appropriate PPE is worn. The causality here is direct prevention of exposure to a corrosive and potentially toxic substance.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin contact.[4]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13][14]
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and its derivatives.
-
Incompatible Materials: DO NOT mix this waste with acids, strong oxidizing agents, or acid chlorides.[4] Such mixing can cause violent reactions.
-
Container Choice: Use a container made of compatible material (e.g., high-density polyethylene, HDPE) that is in good condition, has a secure, screw-top lid, and is leak-proof.[4][13]
Step 3: Waste Labeling and Accumulation
Accurate labeling is a legal requirement and essential for safety. Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the accumulation start date and relevant hazard warnings (e.g., "Corrosive," "Toxic").[10]
-
Storage: Keep the waste container sealed when not in use.[1] Store it in a cool, dry, well-ventilated area away from incompatible materials.[1] Secondary containment is recommended to mitigate spills.[10]
Caption: Decision workflow for the disposal of this compound.
Step 4: Managing Contaminated Materials and Empty Containers
-
Contaminated Labware: Items like pipette tips, gloves, and weighing paper that are grossly contaminated should be disposed of as hazardous waste in the same container.
-
Spill Cleanup: Use dry cleanup procedures for solid spills to avoid generating dust.[1] Sweep up the material and place it in the labeled hazardous waste container. The cleanup materials themselves must then be disposed of as hazardous waste.[4]
-
Empty Containers: The original product container must be decontaminated or disposed of as hazardous waste.[1][3] Do not reuse the container for any other purpose.
Step 5: Final Disposal and Record Keeping
Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]
-
EHS Coordination: Contact your EHS office for waste pickup. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[1][13] This process destroys the compound, converting it to less harmful substances.
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, in compliance with RCRA and your institution's policies.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Small Spill Containment (Solids):
-
Ensure you are wearing the proper PPE (respirator may be required).
-
Gently sweep the solid material into a container using tools like tongs or forceps to minimize dust generation.[1][13][14]
-
Place the collected material and all cleanup items into a hazardous waste bag or container.
-
Decontaminate the area and report the incident to your supervisor and EHS office.[4]
-
By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and responsibly, protecting both personnel and the environment while upholding the highest standards of scientific integrity.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Imidazole Standard Operating Procedure. (2025, February 28). University of Washington, Environmental Health & Safety. Retrieved from [Link]
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Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib. Retrieved from [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH & Co.KG. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MedPro Disposal. Retrieved from [Link]
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Proper Handling and Disposal of Laboratory Waste. (2017, July 14). Journal of Visualized Experiments (JoVE). Retrieved from [Link]
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The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]
-
The Use of Nutritional Interventions to Enhance Genomic Stability in Mice and Delay Aging. (n.d.). MDPI. Retrieved from [Link]
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Development of a green, concise synthesis of nicotinamide derivatives... (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives... (2024, January 2). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes... (n.d.). PubMed. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). Environmental Protection Agency (EPA). Retrieved from [Link]
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(1H-Imidazol-1-yl)nicotinamide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling 6-(1H-Imidazol-1-yl)nicotinamide. The recommendations herein are built on a foundation of proactive risk assessment, drawing from data on structurally similar compounds to ensure a conservative and robust safety margin.
Hazard Assessment: A Proactive, Structure-Based Approach
Specific safety data for this compound is not extensively published. In such cases, best laboratory practice dictates a conservative approach based on the known hazards of its structural analogs. This molecule combines a nicotinamide core with an imidazole substituent, and we must assume it shares hazards with related compounds.
-
6-(1H-Imidazol-1-yl)nicotinic acid: This closely related precursor is known to be harmful if swallowed and can cause skin, serious eye, and potential respiratory irritation.[1]
-
Nicotinamide: The base molecule is classified as a serious eye irritant.[2][3][4]
Based on this analysis, this compound must be handled as a compound that is, at a minimum:
-
Harmful if swallowed.
-
A cause of serious eye irritation.
-
A cause of skin irritation.
-
A potential respiratory tract irritant, especially in powdered form. [1]
The Hierarchy of Controls: Engineering Safety into Your Workflow
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more fundamental safety measures.
-
Engineering Controls: Always handle solid this compound and prepare concentrated solutions inside a certified chemical fume hood or a powder containment hood.[4] This is the most effective way to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[3]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The level of protection may be escalated based on the scale and nature of the operation.
Primary Barrier: Hand Protection
-
Glove Type: Nitrile gloves are required as the minimum level of protection. They provide good resistance against splashes from many common laboratory solvents and aqueous solutions.
-
Integrity Check: Always inspect gloves for tears or pinholes before use.
-
Technique: When preparing stock solutions or handling the neat compound, consider wearing two pairs of nitrile gloves ("double-gloving"). This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Promptly remove and replace gloves upon any sign of contamination. Wash hands thoroughly after removing gloves.[2]
Essential Shielding: Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all work.
-
Elevated Risk: When handling the solid powder (risk of dust) or preparing solutions (risk of splashing), upgrade to chemical splash goggles.
-
Maximum Protection: For tasks with a high potential for splashing, such as transferring large volumes or working with pressurized systems, a full-face shield must be worn over chemical splash goggles.[5]
Body Protection
-
A buttoned, flame-resistant laboratory coat must be worn at all times to protect skin and personal clothing.
-
Full-length pants and closed-toe shoes made of a non-porous material are required to protect the lower body from spills.[5]
Respiratory Protection
The compound is a potential respiratory irritant, and its dust can be hazardous if inhaled.[1]
-
Handling Solids: When weighing or otherwise handling the powdered form of this compound, a NIOSH-approved N95 respirator is required, even when working within a fume hood, to prevent inhalation of fine particulates.
-
Aerosol Generation: If your procedure has the potential to generate aerosols (e.g., sonication, vortexing of solutions), a risk assessment should be performed to determine if a higher level of respiratory protection, such as a half-mask respirator with organic vapor/particulate combination cartridges, is necessary.
Operational and Disposal Plans
Safe Handling Procedures
Weighing the Solid Compound:
-
Preparation: Don the full required PPE (lab coat, double nitrile gloves, chemical splash goggles, N95 respirator).
-
Location: Perform all weighing operations within a chemical fume hood or a powder containment balance enclosure.
-
Technique: Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid any actions that could generate dust.
-
Cleanup: After weighing, gently clean the spatula and any affected surfaces with a solvent-dampened wipe to collect residual powder. Dispose of the wipe as chemical waste.
Preparing a Stock Solution:
-
Preparation: Don full PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Location: All work must be done inside a chemical fume hood.
-
Procedure: Place a stir bar in the receiving flask. Add the appropriate solvent first. Slowly and carefully add the pre-weighed solid to the solvent to prevent splashing and dust formation.
-
Mixing: Cap the flask and use a magnetic stir plate to dissolve the compound.
Spill Management
-
Solid Spill: If a small amount of powder is spilled, do not sweep it dry. Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe the area from the outside in. Place all contaminated materials into a sealed bag for chemical waste disposal.
-
Liquid Spill: For a small solution spill, absorb the material with a chemical absorbent pad or vermiculite. Collect the contaminated absorbent material into a sealed container for proper disposal.
Decontamination and Waste Disposal
-
Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by a standard laboratory detergent.
-
Waste: All solid waste, including contaminated gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste container. Liquid waste containing this compound must be collected in a separate, labeled hazardous liquid waste container. Follow all institutional and local regulations for chemical waste disposal.[6]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | N95 Respirator (Mandatory) |
| Preparing Stock Solution | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Recommended if dust is possible |
| Handling Dilute Solutions (<1 mM) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Nicotinamide MSDS , ScienceLab.com. [Link]
-
Liquid Nitrogen Handling , University of Iowa Environmental Health & Safety. [Link]
-
Safety Precautions for Using Liquid Nitrogen , Cryo Associates, Inc. [Link]
-
Liquid Nitrogen Handling Fact Sheet , PennState Environmental Health and Safety. [Link]
-
PPE Selection Guide – Cryogens , University of California, Berkeley Environmental Health & Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

